molecular formula C22H28FNO3 B2529940 (S)-Volinanserin

(S)-Volinanserin

货号: B2529940
分子量: 373.5 g/mol
InChI 键: HXTGXYRHXAGCFP-NRFANRHFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S)-Volinanserin is a useful research compound. Its molecular formula is C22H28FNO3 and its molecular weight is 373.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(S)-(2,3-dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FNO3/c1-26-20-5-3-4-19(22(20)27-2)21(25)17-11-14-24(15-12-17)13-10-16-6-8-18(23)9-7-16/h3-9,17,21,25H,10-15H2,1-2H3/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTGXYRHXAGCFP-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)[C@H](C2CCN(CC2)CCC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-Volinanserin mechanism of action in cortical neurons

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of (S)-Volinanserin in Cortical Neurons

Introduction

This compound, also known as M100907 or MDL 100,907, is a highly potent and selective ligand for the serotonin (B10506) 2A (5-HT2A) receptor.[1][2][3][4] Initially developed for the treatment of schizophrenia and sleep disorders, its specific pharmacological profile has made it a critical tool for neuropharmacology research.[4][5] The 5-HT2A receptor is densely expressed in the human cerebral cortex, particularly in layer V pyramidal neurons, where it plays a crucial role in modulating cognitive processes, perception, and mood.[6][7][8] Understanding the precise mechanism by which this compound interacts with these cortical neurons is fundamental for researchers and drug developers targeting the serotonergic system for therapeutic intervention. This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action at the 5-HT2A Receptor

The primary mechanism of action of this compound is its function as a potent antagonist and inverse agonist at the 5-HT2A receptor.

2.1 The 5-HT2A Receptor Signaling Cascade The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway.[7][9][10] Agonist binding, typically by serotonin (5-HT), initiates a conformational change in the receptor, leading to the activation of its associated G-protein. This triggers the following canonical signaling cascade:

  • Gαq Activation : The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).[7][10]

  • Second Messenger Production : PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7][10]

  • Downstream Effects : IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[6][10] Simultaneously, DAG remains in the cell membrane and, along with the increased Ca2+, activates Protein Kinase C (PKC).[7] This cascade ultimately leads to the excitatory modulation of the neuron.[11]

2.2 this compound's Inhibitory Action this compound binds with high affinity to the 5-HT2A receptor, but unlike an agonist, it does not activate the receptor. As an antagonist , it physically blocks serotonin from binding, thereby preventing the initiation of the Gq/PLC signaling cascade. Furthermore, evidence suggests this compound acts as an inverse agonist , meaning it can reduce the basal or constitutive activity of the 5-HT2A receptor even in the absence of serotonin.[8] This dual action makes it highly effective at silencing the excitatory signaling mediated by 5-HT2A receptors in cortical neurons.

References

The Journey of a Selective Antagonist: A Technical Guide to the Discovery and Development of MDL-100,907

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MDL-100,907, also known as Volinanserin, is a potent and highly selective antagonist of the serotonin (B10506) 5-HT2A receptor. Its discovery and subsequent development have significantly contributed to the understanding of the role of the 5-HT2A receptor in various physiological and pathological processes, particularly in the realm of neuropsychiatric disorders. This technical guide provides a comprehensive overview of the history of MDL-100,907's development, from its initial synthesis to its characterization in preclinical and clinical studies. We present key quantitative data in structured tables, detail the methodologies of pivotal experiments, and provide visual representations of relevant signaling pathways and experimental workflows to offer a thorough resource for researchers and drug development professionals.

Introduction: The Rationale for a Selective 5-HT2A Antagonist

The serotonin (5-HT) system is a crucial neurotransmitter system in the central nervous system (CNS) and periphery, modulating a wide array of functions. Among the numerous 5-HT receptor subtypes, the 5-HT2A receptor has been a key target for therapeutic intervention, particularly in the context of psychosis and other neuropsychiatric conditions. The hypothesis that blockade of 5-HT2A receptors could offer antipsychotic efficacy with a more favorable side-effect profile compared to traditional dopamine (B1211576) D2 receptor antagonists drove the search for selective ligands. This led to the development of MDL-100,907 by scientists at Marion Merrell Dow Research Institute.[1]

Synthesis and Chemical Properties

MDL-100,907, chemically named (R)-(+)-α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol, was synthesized with a focus on achieving high affinity and selectivity for the 5-HT2A receptor. A practical synthesis method has been described that allows for the production of multigram quantities of the chiral precursors, utilizing classical optical resolution of the N-nor intermediates to achieve at least 98% enantiomeric excess.[2][3]

Radiolabeled versions of MDL-100,907 have been instrumental in its characterization and in vivo imaging studies. Both [11C]MDL-100,907 and [18F]MDL-100,907 have been synthesized for use in Positron Emission Tomography (PET) studies.[4][5] The shorter half-life of [11C] (20 minutes) can be a limitation for later time point measurements, while [18F] offers a more suitable half-life for such studies.[4] A scalable synthesis for [18F]MDL-100,907 has been developed using a late-stage Cu-mediated radiofluorination reaction, achieving a decay-corrected radiochemical yield of 32 ± 10%.[4][5][6]

Preclinical Pharmacology

The preclinical development of MDL-100,907 established its profile as a potent and selective 5-HT2A antagonist with potential therapeutic utility.

In Vitro Characterization

In vitro studies demonstrated the high affinity and selectivity of MDL-100,907 for the 5-HT2A receptor.

Table 1: In Vitro Receptor Binding Affinity of MDL-100,907

ReceptorBinding Affinity (Ki)Reference
5-HT2A0.36 nM
Other 5-HT subtypes>80-fold lower affinity
Other receptors (D2, alpha 1, sigma)>100-fold lower affinity[7][8]

Table 2: In Vitro Functional Activity of MDL-100,907

AssayActivityPotency (IC50)Reference
5-HT-stimulated inositol (B14025) phosphate (B84403) accumulation in NIH 3T3 cells (rat 5-HT2A receptor)Antagonist3.3-5.1 nM[7]
In Vivo Characterization

In vivo studies in animal models further confirmed the potent 5-HT2A antagonist activity of MDL-100,907 and suggested its potential as an atypical antipsychotic with a favorable safety profile.

Table 3: In Vivo 5-HT2A Receptor Antagonism of MDL-100,907

Animal ModelEffectPotencyReference
MiceInhibition of 5-methoxy-N, N-dimethyltryptamine-induced head twitchesPotent[7]
RatsInhibition of 5-hydroxytryptophan-induced head twitchesPotent[7]

MDL-100,907 demonstrated a significant separation between doses required for 5-HT2A antagonism and those causing side effects associated with alpha 1-adrenergic or striatal D2 receptor antagonism (>500-fold).[7] Importantly, it did not induce catalepsy in rats, a preclinical indicator of extrapyramidal side effect liability.[1] Furthermore, it showed a superior CNS safety index compared to reference compounds like haloperidol, clozapine, and risperidone (B510) in tests for ataxia, general depressant effects, and muscle relaxation.[7]

Mechanism of Action and Signaling Pathways

MDL-100,907 exerts its effects by competitively blocking the 5-HT2A receptor, thereby preventing the binding of the endogenous agonist serotonin. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC).

G cluster_0 Receptor Level cluster_1 Intracellular Signaling Cascade Serotonin (5-HT) Serotonin (5-HT) 5-HT2A Receptor 5-HT2A Receptor Serotonin (5-HT)->5-HT2A Receptor Activates MDL-100,907 MDL-100,907 MDL-100,907->5-HT2A Receptor Blocks Gq/11 Gq/11 5-HT2A Receptor->Gq/11 Activates Phospholipase C (PLC) Phospholipase C (PLC) Gq/11->Phospholipase C (PLC) Activates PIP2 PIP2 Phospholipase C (PLC)->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Increase in Intracellular Ca2+ Increase in Intracellular Ca2+ IP3->Increase in Intracellular Ca2+ Protein Kinase C (PKC) Activation Protein Kinase C (PKC) Activation DAG->Protein Kinase C (PKC) Activation

Figure 1: Simplified 5-HT2A Receptor Signaling Pathway and the Action of MDL-100,907.

MDL-100,907 has also been shown to increase dopamine efflux in the medial prefrontal cortex of rats, suggesting that 5-HT2A receptors exert a tonic inhibitory influence on dopamine release in this brain region.[9] This effect may contribute to its potential antipsychotic properties, as diminished function of the mesocortical dopamine system has been implicated in the negative symptoms of schizophrenia.[9]

Clinical Development

The promising preclinical profile of MDL-100,907 led to its evaluation in human subjects.

Pharmacokinetics and Receptor Occupancy

Positron Emission Tomography (PET) studies in healthy male volunteers using [11C]N-methylspiperone demonstrated that MDL-100,907 crosses the blood-brain barrier and binds to 5-HT2A receptors in a dose-dependent and saturable manner.[10] A single 6 mg dose resulted in approximately 90% occupancy of neocortical 5-HT2A receptors.[10] The drug exhibited rapid absorption and an elimination half-life of 6 to 9 hours.[10]

Further studies in patients with schizophrenia treated with a daily dose of 20 mg of M100907 (the later designation for MDL-100,907) confirmed a very high 5-HT2A receptor occupancy of over 90% in the frontal cortex.[11]

Table 4: Human Pharmacokinetic and Receptor Occupancy Data for MDL-100,907

ParameterValueConditionReference
Elimination Half-life6-9 hoursHealthy volunteers[10]
5-HT2A Receptor Occupancy~90%6 mg single dose, healthy volunteers[10]
5-HT2A Receptor Occupancy>90%20 mg daily dose, schizophrenia patients[11]
Clinical Efficacy

Despite the strong preclinical rationale and confirmed high receptor occupancy in humans, clinical trials evaluating MDL-100,907 as a monotherapy for schizophrenia did not demonstrate sufficient efficacy to warrant further development for this indication. While well-tolerated, the results suggested that selective 5-HT2A receptor antagonism alone may not be sufficient for robust antipsychotic activity in a broad population of patients with schizophrenia.

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor Affinity

G Tissue Preparation Tissue Preparation Incubation Incubation Tissue Preparation->Incubation Rat cortical homogenates Separation Separation Incubation->Separation [3H]MDL-100,907 + Unlabeled Ligand Quantification Quantification Separation->Quantification Filtration Data Analysis Data Analysis Quantification->Data Analysis Scintillation Counting Ki Calculation Ki Calculation Data Analysis->Ki Calculation

Figure 2: Workflow for a Radioligand Binding Assay.
  • Tissue Preparation: Rat cortical homogenates are prepared as the source of 5-HT2A receptors.[8]

  • Incubation: The homogenates are incubated with a fixed concentration of a radiolabeled 5-HT2A ligand, such as [3H]MDL-100,907 (e.g., 0.5 nM), and varying concentrations of the unlabeled test compound (MDL-100,907 or other ligands).[8] Incubations are typically carried out at 37°C for a sufficient time to reach equilibrium (e.g., 15 minutes).[8]

  • Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a standard 5-HT2A antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis for Neurotransmitter Efflux

G Probe Implantation Probe Implantation Perfusion Perfusion Probe Implantation->Perfusion Medial Prefrontal Cortex Sample Collection Sample Collection Perfusion->Sample Collection Artificial CSF MDL-100,907 Administration MDL-100,907 Administration Sample Collection->MDL-100,907 Administration Sample Analysis Sample Analysis Sample Collection->Sample Analysis LC/MS/MS MDL-100,907 Administration->Sample Collection Continued Collection

Figure 3: Experimental Workflow for In Vivo Microdialysis.
  • Surgical Implantation of Microdialysis Probe: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., the medial prefrontal cortex) of an anesthetized rat.[12]

  • Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid) at a slow, constant flow rate.

  • Sample Collection: Dialysate samples, containing neurotransmitters and other molecules that have diffused across the dialysis membrane from the extracellular fluid, are collected at regular intervals.

  • Drug Administration: MDL-100,907 is administered (e.g., intravenously or orally), and sample collection continues to monitor changes in neurotransmitter levels.[12]

  • Sample Analysis: The concentration of dopamine and its metabolites in the dialysate samples is quantified using a sensitive analytical technique such as high-performance liquid chromatography with mass spectrometry (LC/MS/MS).[12]

Conclusion

MDL-100,907 stands as a landmark molecule in the study of the 5-HT2A receptor. Its high affinity and selectivity provided researchers with an invaluable tool to probe the functions of this receptor in both health and disease. While its journey as a standalone antipsychotic did not reach fruition, the knowledge gained from its development has been instrumental in shaping our understanding of the neurobiology of psychosis and has informed the development of subsequent generations of psychotropic medications. The comprehensive data gathered on MDL-100,907 continues to be a valuable resource for the scientific community.

References

(S)-Volinanserin: A Technical Profile on 5-HT2A Receptor Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Volinanserin, also known as MDL 100,907, is a potent and highly selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1] Its high affinity and specificity have established it as a critical research tool for elucidating the physiological and pathological roles of the 5-HT2A receptor. This receptor, a G protein-coupled receptor (GPCR), is a key target in the central nervous system, implicated in processes ranging from cognition and mood to sleep architecture.[2][3] Consequently, selective antagonists like this compound have been investigated for therapeutic potential in conditions such as psychosis, insomnia, and depression.[4][5] This document provides an in-depth technical overview of this compound's binding characteristics, the experimental methods used for its characterization, and the associated cellular signaling pathways.

Binding Affinity and Selectivity Profile

This compound exhibits sub-nanomolar binding affinity for the human 5-HT2A receptor, demonstrating a high degree of potency. Its selectivity is a defining feature, with significantly lower affinity for other serotonin receptor subtypes and various other neurotransmitter receptors. This selectivity minimizes off-target effects, making it a precise pharmacological instrument.

Quantitative Binding Data

The binding affinity of a compound is typically expressed by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. The data below summarizes the binding profile of this compound.

Receptor TargetKi (nM)Selectivity vs. 5-HT2A (fold)Reference
5-HT2A 0.36 - [1][3][6]
5-HT2C107~297
α1-Adrenergic~108~300[3][6]
Dopamine D2~108~300[3][6]

*Ki values for α1-Adrenergic and Dopamine D2 receptors are estimated based on reported 300-fold selectivity relative to the 5-HT2A receptor Ki of 0.36 nM.[3][6]

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity (Ki) values is predominantly achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound, such as this compound, to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor.

Detailed Methodology
  • Receptor Source Preparation:

    • Source: Membranes are prepared from cell lines stably expressing the human 5-HT2A receptor (e.g., CHO-K1 cells) or from specific brain regions with high receptor density (e.g., rat frontal cortex).

    • Homogenization: The cells or tissues are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl) containing protease inhibitors to prevent protein degradation.

    • Centrifugation: The homogenate undergoes centrifugation to pellet the cell membranes, which contain the receptors. The resulting pellet is washed and resuspended in an appropriate assay buffer.

    • Protein Quantification: The total protein concentration of the membrane preparation is determined using a standard method, such as a BCA assay, to ensure consistency across experiments.

  • Competitive Binding Assay:

    • Assay Components: The assay is typically performed in a 96-well plate format and includes:

      • The prepared receptor membranes.

      • A fixed concentration of a suitable radioligand (e.g., [³H]ketanserin).

      • A range of concentrations of the unlabeled test compound (this compound).

    • Incubation: The mixture is incubated, typically for 60 minutes at room temperature or 30°C, to allow the binding reaction to reach equilibrium.

    • Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C). This step separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold buffer to remove any non-specifically bound radioactivity.

    • Quantification: The radioactivity trapped on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis:

    • IC50 Determination: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

    • Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.

experimental_workflow cluster_prep 1. Membrane Preparation cluster_assay 2. Binding Assay cluster_analysis 3. Data Analysis p1 Receptor Source (e.g., Transfected Cells) p2 Homogenization in Cold Buffer p1->p2 p3 Centrifugation to Pellet Membranes p2->p3 p4 Resuspension & Protein Quantification p3->p4 a1 Incubate: Membranes + Radioligand + This compound (Varying Conc.) p4->a1 a2 Rapid Vacuum Filtration (Separates Bound/Free) a1->a2 a3 Wash Filters a2->a3 a4 Scintillation Counting (Measures Bound Radioactivity) a3->a4 d1 Plot Competition Curve a4->d1 d2 Determine IC50 Value d1->d2 d3 Calculate Ki using Cheng-Prusoff Equation d2->d3

Workflow for Radioligand Binding Assay.

5-HT2A Receptor Signaling Pathways

The 5-HT2A receptor is a quintessential GPCR that primarily couples to the Gαq subunit of heterotrimeric G proteins.[3][6] As an antagonist, this compound blocks the downstream signaling cascade initiated by the binding of the endogenous agonist, serotonin.

Canonical Gq/11 Pathway
  • Receptor Activation: In the absence of an antagonist, serotonin binds to the 5-HT2A receptor, inducing a conformational change.

  • G Protein Coupling: This change facilitates the coupling and activation of the Gq/11 protein. The G protein releases GDP and binds GTP, causing the dissociation of its α-subunit (Gαq) from the βγ-subunits.

  • Effector Activation: The activated Gαq-GTP complex stimulates the membrane-bound enzyme Phospholipase C (PLC).[6]

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][6]

  • Downstream Effects:

    • IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[6]

    • DAG remains in the plasma membrane and, in conjunction with the elevated cytosolic Ca²⁺, activates Protein Kinase C (PKC).

  • Cellular Response: Activated PKC and elevated Ca²⁺ levels lead to the phosphorylation of numerous intracellular proteins, ultimately modulating a wide array of cellular functions, including neuronal excitability and gene expression.

This compound, by binding to the 5-HT2A receptor, prevents this entire cascade from being initiated by serotonin.

signaling_pathway vol This compound rec 5-HT2A Receptor vol->rec Binds & Blocks ser Serotonin ser->rec Binds & Activates gq Gq/11 Protein rec->gq Activates plc Phospholipase C (PLC) gq->plc Activates ip3 IP3 plc->ip3 Cleaves PIP2 to dag DAG plc->dag pip2 PIP2 er Endoplasmic Reticulum ip3->er Binds to pkc Protein Kinase C (PKC) dag->pkc Activates ca Ca²⁺ Release er->ca ca->pkc Co-activates response Cellular Response (e.g., Neuronal Excitability) ca->response Modulates pkc->response Phosphorylates Substrates

Canonical 5-HT2A Receptor Gq Signaling Pathway.

References

The In Vivo Pharmacokinetics and Metabolism of (S)-Volinanserin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Volinanserin (MDL 100,907) is a potent and highly selective antagonist of the 5-HT2A serotonin (B10506) receptor.[1][2][3][4][5] Its unique pharmacological profile has made it a valuable tool in neuroscience research and a candidate for the treatment of various central nervous system disorders, including schizophrenia.[4][6][7] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound, drawing from key preclinical and clinical studies. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.

Pharmacokinetic Profile

This compound exhibits distinct pharmacokinetic properties across different species, characterized by good absorption but significant first-pass metabolism.[6]

Absorption and Distribution

Following oral administration, this compound is well-absorbed.[6] In human studies, the compound demonstrates rapid absorption.[8] A key characteristic of its distribution is its ability to effectively cross the blood-brain barrier, which is crucial for its central nervous system activity.[8] Studies in rats have shown that the parent compound, MDL 100,907, has a blood-brain barrier permeability more than four times greater than its active metabolite, MDL 105,725.[6] This suggests that this compound is the primary active molecule within the brain, especially at higher doses.[6] Positron Emission Tomography (PET) studies in humans have confirmed that this compound binds to 5-HT2A receptors in the brain in a dose-dependent and saturable manner.[8]

Quantitative Pharmacokinetic Parameters

Comprehensive quantitative pharmacokinetic data for this compound and its active metabolite are not extensively published in a consolidated format. The following tables summarize the available information.

Table 1: Pharmacokinetic Parameters of this compound (MDL 100,907)

SpeciesDose & RouteCmaxTmaxAUCElimination Half-life (t1/2)BioavailabilityReference
Human 1-72 mg (single oral)Linearly increases with doseRapidLinearly increases with dose6-9 hoursData not available[8]
Rat 5 mg/kg (IV)Data not availableData not availableData not availableData not availableNot applicable[6]
Rat 50 mg/kg (oral)Data not availableData not availableData not availableData not availableData not available[6]
Dog Not specifiedData not availableData not availableData not availableData not availableData not available[6]

Table 2: Pharmacokinetic Parameters of MDL 105,725 (Active Metabolite)

SpeciesParent Drug Dose & RouteCmaxTmaxAUCElimination Half-life (t1/2)Reference
Rat 5 mg/kg (IV, MDL 100,907)Data not availableData not availableData not availableData not available[6]
Rat 50 mg/kg (oral, MDL 100,907)Data not availableData not availableData not availableData not available[6]

Metabolism

This compound undergoes extensive first-pass metabolism, primarily in the liver, following oral administration.[6]

Metabolic Pathways

The primary metabolic pathway for this compound is the N-dealkylation of the piperidine (B6355638) nitrogen, which results in the formation of an active metabolite, MDL 105,725.[6] While not definitively confirmed in published literature for this compound, other potential metabolic transformations for molecules with similar structures include hydroxylation of the aromatic rings. The specific cytochrome P450 (CYP) enzymes responsible for the metabolism of this compound have not been explicitly identified in the reviewed literature.

Volinanserin This compound (MDL 100,907) Metabolite Active Metabolite (MDL 105,725) Volinanserin->Metabolite N-dealkylation (Primary Pathway) Excretion Excretion Metabolite->Excretion

Figure 1. Proposed primary metabolic pathway of this compound.

Excretion

Specific data on the routes and percentages of urinary and fecal excretion for this compound and its metabolites are not available in the reviewed literature.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacokinetics and metabolism of this compound in vivo.

In Vivo Microdialysis in Rats for CNS Penetration

This protocol describes a representative method for assessing the brain penetration of this compound and its metabolite, MDL 105,725, in rats.[6]

Objective: To measure the extracellular fluid concentrations of MDL 100,907 and MDL 105,725 in the medial prefrontal cortex (mPFC) of rats following intravenous and oral administration.

Materials:

  • Male Sprague-Dawley rats

  • This compound (MDL 100,907)

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic apparatus

  • Microdialysis probes

  • Microinfusion pump

  • Fraction collector

  • LC-MS/MS system

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the mPFC.

    • Secure the cannula with dental cement and allow the animal to recover.

  • Microdialysis Probe Insertion and Perfusion:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

    • Allow for a stabilization period before drug administration.

  • Drug Administration and Sample Collection:

    • Administer this compound intravenously (e.g., 5 mg/kg) or orally (e.g., 50 mg/kg).[6]

    • Collect dialysate samples at predetermined time intervals using a refrigerated fraction collector.

    • Simultaneously, collect blood samples via an indwelling catheter to determine plasma concentrations.

  • Sample Analysis:

    • Analyze dialysate and plasma samples for MDL 100,907 and MDL 105,725 concentrations using a validated LC-MS/MS method.

cluster_pre Pre-Experiment cluster_exp Experiment Day Anesthesia Anesthesia Surgery Stereotaxic Implantation of Guide Cannula Anesthesia->Surgery Anesthetize Rat Recovery Recovery Surgery->Recovery Probe Insert Microdialysis Probe Recovery->Probe Perfusion Perfuse with aCSF Probe->Perfusion Drug Administer this compound (IV or Oral) Perfusion->Drug Collection Collect Dialysate & Blood Samples Drug->Collection Analysis LC-MS/MS Analysis Collection->Analysis

Figure 2. Experimental workflow for in vivo microdialysis.

LC-MS/MS Analysis of Plasma and Dialysate Samples

This section outlines a representative LC-MS/MS method for the quantification of this compound and its metabolites.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Representative):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724)

  • Gradient: A linear gradient from low to high organic phase (acetonitrile)

  • Flow Rate: 0.3-0.5 mL/min

  • Injection Volume: 5-10 µL

Mass Spectrometric Conditions (Representative):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical):

    • This compound (MDL 100,907): Precursor ion (e.g., m/z 374.2) -> Product ion

    • MDL 105,725: Precursor ion -> Product ion

    • Internal Standard: Precursor ion -> Product ion

Sample Preparation:

  • Protein Precipitation: For plasma samples, add acetonitrile to precipitate proteins.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.

  • Direct Injection: Dialysate samples can often be injected directly after collection.

Signaling Pathway

This compound exerts its pharmacological effects by antagonizing the 5-HT2A receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, serotonin (5-HT), to this receptor typically activates the Gq/11 signaling cascade.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Activate Protein Kinase C (PKC) DAG->PKC Response Cellular Response Ca_release->Response PKC->Response Serotonin Serotonin (5-HT) Serotonin->Receptor Activates Volinanserin This compound Volinanserin->Receptor Blocks

Figure 3. 5-HT2A receptor signaling pathway and the antagonistic action of this compound.

Conclusion

This compound is a well-absorbed 5-HT2A receptor antagonist that readily penetrates the central nervous system. Its pharmacokinetic profile is significantly influenced by extensive first-pass metabolism, primarily through N-dealkylation to an active metabolite. While qualitative aspects of its ADME have been described, there is a lack of comprehensive, publicly available quantitative data, which is a consideration for researchers in this field. The experimental protocols outlined in this guide provide a framework for conducting in vivo studies to further elucidate the pharmacokinetic and metabolic properties of this compound and similar compounds. A thorough understanding of these characteristics is essential for the design and interpretation of both preclinical and clinical investigations.

References

A Technical Guide to the Off-Target Binding Profile of (S)-Volinanserin

Author: BenchChem Technical Support Team. Date: December 2025

(S)-Volinanserin , also known as MDL 100,907, is a potent and highly selective antagonist of the serotonin (B10506) 5-HT2A receptor, with a binding affinity (Ki) of approximately 0.36 nM.[1][2] It was initially developed as a potential antipsychotic agent and has been widely used in research to elucidate the role of the 5-HT2A receptor in various physiological and pathological processes.[3] While renowned for its selectivity, a comprehensive understanding of any residual binding to other neuroreceptors—its off-target profile—is critical for a complete pharmacological assessment.

This guide provides a detailed overview of the off-target binding characteristics of this compound, presenting quantitative data, the experimental methods used to obtain this data, and visualizations of relevant pathways and workflows.

Quantitative Off-Target Binding Profile

This compound maintains a high degree of selectivity for the 5-HT2A receptor. Early preclinical characterizations demonstrated a greater than 100-fold separation in binding affinity between the 5-HT2A receptor and all other receptors measured at the time.[4] Subsequent screening against a broader panel of receptors has quantified this selectivity. The following table summarizes the binding affinities (Ki) of this compound for various off-target G-protein coupled receptors (GPCRs). A higher Ki value indicates weaker binding affinity.

Receptor TargetLigandSpeciesKi (nM)Selectivity vs. 5-HT2A (fold)
Serotonin 5-HT2A This compound Rat 0.36 -
Dopamine (B1211576) D2SpiperoneHuman2250~6250
Alpha-1 Adrenergic-->108 (300-fold vs 5-HT2)>300
Serotonin 5-HT1C-->108 (300-fold vs 5-HT2)>300

Data compiled from multiple sources.[1][2][5] Note: The 5-HT1C receptor is now classified as the 5-HT2C receptor. The >300-fold selectivity for Alpha-1 and 5-HT1C receptors is based on a reported Ki of 0.36 nM for the 5-HT2 receptor.[1][2]

As the data indicates, this compound displays a significantly lower affinity for key off-targets like the dopamine D2 and adrenergic alpha-1 receptors, which are commonly implicated in the side effects of less selective antipsychotic medications.[4][6]

Experimental Protocols

The determination of binding affinities (Ki) for this compound and other compounds is primarily achieved through competitive radioligand binding assays .[7][8] This technique is considered the gold standard for quantifying the interaction between a ligand and a receptor.[8]

This assay measures the ability of a non-radioactive test compound, such as this compound, to displace a known radioactive ligand ("radioligand") that is specifically bound to the target receptor. By performing this experiment at various concentrations of the test compound, an inhibition curve can be generated to calculate the concentration that displaces 50% of the radioligand (the IC50 value). The IC50 is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

  • Membrane Preparation :

    • Cells or tissues expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2).[9]

    • The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.[9]

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.[9]

  • Assay Incubation :

    • The assay is typically performed in a 96-well plate format.[9]

    • To each well, the following are added in sequence: the prepared cell membranes, the test compound (this compound) at various concentrations, and a fixed concentration of the specific radioligand (e.g., [3H]ketanserin for the 5-HT2A receptor).[9][10]

    • The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[9]

  • Separation and Detection :

    • The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes with bound radioligand while unbound ligands pass through.[5][9]

    • The filters are washed with ice-cold buffer to remove any remaining non-specifically bound radioligand.[9]

    • Filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter.[9]

  • Data Analysis :

    • Non-specific binding is subtracted from total binding to yield specific binding.

    • The data is fitted using non-linear regression to determine the IC50 value.

    • The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflow for determining off-target binding and the primary signaling pathway affected by this compound.

G Experimental Workflow for Competitive Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_membranes Prepare Receptor Membranes prep_ligands Prepare Radioligand & Test Compound Dilutions incubate Incubate Membranes, Radioligand & Test Compound prep_ligands->incubate filtrate Vacuum Filtration to Separate Bound from Unbound incubate->filtrate wash Wash Filters filtrate->wash count Scintillation Counting wash->count analyze Calculate IC50 and Ki Values count->analyze

Caption: Workflow for a competitive radioligand binding assay.

G Mechanism of this compound at the 5-HT2A Receptor volinanserin (B1684034) This compound receptor 5-HT2A Receptor volinanserin->receptor Antagonist (Blocks) serotonin Serotonin (5-HT) serotonin->receptor Agonist (Activates) g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc_activation PKC Activation dag->pkc_activation

Caption: this compound acts as an antagonist at the 5-HT2A receptor.

References

The Role of 5-HT2A Receptor Antagonism in Neuropsychiatric Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serotonin (B10506) 2A (5-HT2A) receptor, a G protein-coupled receptor widely expressed in the central nervous system, plays a pivotal role in modulating a vast array of physiological and cognitive processes. Dysregulation of 5-HT2A receptor signaling has been strongly implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia, depression, and anxiety. Consequently, antagonism of this receptor has emerged as a key therapeutic strategy. This technical guide provides an in-depth overview of the role of 5-HT2A receptor antagonism in neuropsychiatric disorders, with a focus on the underlying signaling mechanisms, preclinical and clinical evidence, and the key experimental methodologies used in drug discovery and development.

Introduction to the 5-HT2A Receptor

The 5-HT2A receptor is a subtype of the 5-HT2 family of serotonin receptors and is the primary excitatory G protein-coupled receptor (GPCR) for serotonin.[1] It is highly expressed in cortical and limbic brain regions, areas crucial for cognition, perception, and mood regulation.[2] The receptor's involvement in neuropsychiatric conditions is highlighted by the psychotomimetic effects of 5-HT2A receptor agonists like lysergic acid diethylamide (LSD) and psilocybin, and the therapeutic efficacy of atypical antipsychotics, which are potent 5-HT2A receptor antagonists.[1][3]

Signaling Pathways of the 5-HT2A Receptor

The 5-HT2A receptor primarily couples to the Gq/G11 family of G proteins, initiating a canonical signaling cascade that leads to the activation of phospholipase C (PLC).[1][4][5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][4] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][4] This pathway is fundamental to the excitatory effects of 5-HT2A receptor activation.

Beyond the canonical Gq/G11 pathway, the 5-HT2A receptor can also engage other signaling cascades, a phenomenon known as functional selectivity or biased agonism.[1] Different ligands can stabilize distinct receptor conformations, leading to preferential activation of certain downstream pathways. These alternative pathways include:

  • Phospholipase A2 (PLA2) and Arachidonic Acid (AA) Release: Activation of PLA2 leads to the liberation of arachidonic acid, a precursor for various signaling molecules.[5][6]

  • Phospholipase D (PLD) Activation: The 5-HT2A receptor can also signal through PLD in a Gq/G11-independent manner.[5]

  • Rho/Rho-kinase (ROCK) Pathway: This pathway is involved in cytoskeletal regulation and other cellular processes.[6]

  • Extracellular Signal-Regulated Kinase (ERK) Pathway: The ERK pathway is a key regulator of gene expression and cell proliferation.[6]

  • β-Arrestin Pathway: β-arrestins can mediate G protein-independent signaling and are involved in receptor desensitization and internalization.[7]

The ability of different ligands to selectively engage these pathways is a critical area of research in the development of novel therapeutics with improved efficacy and side-effect profiles.

5-HT2A Receptor Signaling Pathways cluster_0 Canonical Gq/G11 Pathway cluster_1 Alternative Pathways 5-HT2A 5-HT2A Gq/G11 Gq/G11 5-HT2A->Gq/G11 PLC PLC Gq/G11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 hydrolysis DAG DAG PIP2->DAG hydrolysis Ca2+ Ca2+ IP3->Ca2+ release PKC PKC DAG->PKC activates Cellular Response 1 Cellular Response 1 Ca2+->Cellular Response 1 PKC->Cellular Response 1 5-HT2A_alt 5-HT2A PLA2 PLA2 5-HT2A_alt->PLA2 β-Arrestin β-Arrestin 5-HT2A_alt->β-Arrestin AA AA PLA2->AA releases Cellular Response 2 Cellular Response 2 AA->Cellular Response 2 ERK ERK β-Arrestin->ERK activates ERK->Cellular Response 2

Figure 1: 5-HT2A Receptor Signaling Pathways

Role of 5-HT2A Receptor Antagonism in Schizophrenia

The "serotonin-dopamine hypothesis" of schizophrenia posits that an imbalance between these two neurotransmitter systems contributes to the symptoms of the disorder. Atypical antipsychotics, which are the first-line treatment for schizophrenia, are characterized by their high affinity for 5-HT2A receptors and a lower affinity for dopamine (B1211576) D2 receptors compared to typical antipsychotics.[8][9] This dual antagonism is thought to contribute to their improved side-effect profile, particularly the lower incidence of extrapyramidal symptoms (EPS).[8]

5-HT2A receptor antagonism is believed to exert its therapeutic effects in schizophrenia through several mechanisms:

  • Modulation of Dopamine Release: 5-HT2A receptors are located on dopaminergic neurons in the striatum and prefrontal cortex. Antagonism of these receptors can increase dopamine release in these regions, which may help to alleviate negative and cognitive symptoms.[9]

  • Reduced Glutamatergic Hyperactivity: 5-HT2A receptor activation can enhance glutamate (B1630785) release. Antagonism of these receptors may therefore reduce the excessive glutamatergic activity implicated in the pathophysiology of schizophrenia.

  • Inverse Agonism: Many atypical antipsychotics exhibit inverse agonist properties at the 5-HT2A receptor, meaning they can reduce the receptor's constitutive (ligand-independent) activity.[10] This may contribute to their therapeutic effects.[10]

Data Presentation: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki values) of several atypical antipsychotics and selective 5-HT2A antagonists for the human 5-HT2A and dopamine D2 receptors. A lower Ki value indicates a higher binding affinity. The 5-HT2A/D2 Ki ratio is a key indicator of "atypicality," with higher ratios suggesting a greater separation between serotonergic and dopaminergic effects.

Compound5-HT2A Ki (nM)D2 Ki (nM)5-HT2A/D2 Ki RatioReference(s)
Atypical Antipsychotics
Clozapine5.612622.5[2][11]
Olanzapine4112.75[11][12]
Risperidone0.163.1319.6[2][11]
Quetiapine2735713.2[2][11]
Aripiprazole3.40.340.1[2][11]
Lurasidone0.512[13]
Selective 5-HT2A Antagonists
Ketanserin (B1673593)0.82-1.1140127-171[14][15]
Volinanserin (MDL 100,907)0.36>1000>2777[13]
Pimavanserin (B1677881)0.087>1000>11494[16]

Role of 5-HT2A Receptor Antagonism in Depression and Anxiety Disorders

There is growing evidence for the involvement of 5-HT2A receptors in the pathophysiology of major depressive disorder (MDD) and anxiety disorders. Post-mortem and in vivo imaging studies have shown alterations in 5-HT2A receptor density in patients with these conditions. Several antidepressant medications, such as mirtazapine (B1677164) and trazodone, possess 5-HT2A receptor antagonist properties in addition to their other mechanisms of action.

The therapeutic rationale for 5-HT2A antagonism in depression and anxiety includes:

  • Enhancement of Serotonergic and Noradrenergic Neurotransmission: Blockade of 5-HT2A receptors can lead to an increase in the firing rate of serotonergic neurons in the dorsal raphe nucleus and noradrenergic neurons in the locus coeruleus.

  • Synergy with SSRIs: Co-administration of a 5-HT2A antagonist with a selective serotonin reuptake inhibitor (SSRI) has been shown to enhance the antidepressant effects of the SSRI.

  • Anxiolytic Effects: Preclinical studies have demonstrated that 5-HT2A receptor antagonists can produce anxiolytic-like effects in various animal models.

Data Presentation: Clinical Trials of Pimavanserin

Pimavanserin is a selective 5-HT2A receptor inverse agonist/antagonist that has been investigated for various neuropsychiatric conditions. The following table summarizes key findings from clinical trials of pimavanserin.

IndicationStudyPrimary EndpointResultsReference(s)
Parkinson's Disease Psychosis Phase 3Change in SAPS-PD scoreSignificant improvement vs. placebo (p=0.001)[17]
Schizophrenia (Negative Symptoms) ADVANCE (Phase 2)Change in NSA-16 total scoreSignificant improvement vs. placebo (p=0.043)[8]
Dementia-Related Psychosis HARMONY (Phase 3)Time to relapse of psychosisSignificantly reduced risk of relapse vs. placebo (HR=0.353, p=0.0023)[5][18][19]

Key Experimental Methodologies

A variety of in vitro and in vivo experimental techniques are employed to characterize the pharmacology of 5-HT2A receptor antagonists and to assess their therapeutic potential.

Radioligand Binding Assay

Principle: This in vitro assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand for binding to the receptor.

Detailed Protocol ([3H]Ketanserin for 5-HT2A Receptor):

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat frontal cortex) or cells expressing the human recombinant 5-HT2A receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove debris.

    • Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Incubation:

    • In a 96-well plate, combine the membrane preparation, the radioligand ([3H]ketanserin, typically at a concentration near its Kd, e.g., 0.5-2 nM), and varying concentrations of the unlabeled antagonist.

    • For total binding, omit the unlabeled antagonist.

    • For non-specific binding, include a high concentration of a known 5-HT2A antagonist (e.g., 10 µM unlabeled ketanserin).

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding).

    • Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow Membrane_Prep Membrane Preparation (with 5-HT2A receptors) Incubation Incubation (+ [3H]Ketanserin + Unlabeled Antagonist) Membrane_Prep->Incubation Filtration Filtration (Separate bound/free radioligand) Incubation->Filtration Counting Scintillation Counting (Measure radioactivity) Filtration->Counting Analysis Data Analysis (Calculate IC50 and Ki) Counting->Analysis

Figure 2: Radioligand Binding Assay Workflow
Inositol Phosphate (IP1) Accumulation Assay

Principle: This functional assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as an indicator of Gq-coupled receptor activation.

Detailed Protocol (HTRF-based):

  • Cell Culture and Plating:

    • Culture cells expressing the 5-HT2A receptor in a suitable medium.

    • Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

  • Cell Stimulation:

    • Remove the culture medium and add a stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of IP1.

    • Add varying concentrations of a 5-HT2A receptor agonist to stimulate the cells. To test antagonists, pre-incubate the cells with the antagonist before adding the agonist.

    • Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Lysis and Detection:

    • Lyse the cells by adding a lysis buffer containing the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents: an anti-IP1 antibody labeled with a donor fluorophore (e.g., europium cryptate) and IP1 labeled with an acceptor fluorophore (e.g., d2).

  • Signal Measurement:

    • Incubate at room temperature to allow the competitive immunoassay to reach equilibrium.

    • Measure the fluorescence at two wavelengths (for the donor and acceptor) using an HTRF-compatible plate reader.

  • Data Analysis:

    • Calculate the HTRF ratio (acceptor/donor fluorescence).

    • The HTRF signal is inversely proportional to the amount of IP1 produced by the cells.

    • Generate a standard curve using known concentrations of IP1 to quantify the amount of IP1 in the samples.

    • For antagonist studies, determine the IC50 value for the inhibition of agonist-induced IP1 accumulation.

Intracellular Calcium Imaging

Principle: This assay directly measures changes in intracellular calcium concentration ([Ca2+]i) in response to receptor activation using fluorescent calcium indicators.

Detailed Protocol (Fura-2 AM):

  • Cell Preparation and Dye Loading:

    • Plate cells expressing the 5-HT2A receptor on glass coverslips.

    • Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), which is cell-permeant.

    • Incubate for 30-60 minutes at room temperature to allow for dye uptake and de-esterification by intracellular esterases, trapping the active Fura-2 in the cells.

    • Wash the cells to remove excess extracellular dye.

  • Imaging:

    • Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system.

    • Excite the cells alternately with light at 340 nm and 380 nm, and measure the fluorescence emission at ~510 nm.

    • Establish a baseline fluorescence ratio (340/380 nm).

  • Cell Stimulation and Data Acquisition:

    • Perfuse the cells with a buffer containing a 5-HT2A receptor agonist.

    • To test antagonists, pre-incubate the cells with the antagonist before agonist application.

    • Continuously record the fluorescence intensity at both excitation wavelengths.

  • Data Analysis:

    • Calculate the 340/380 nm fluorescence ratio over time.

    • An increase in the ratio indicates an increase in intracellular calcium concentration.

    • Quantify the peak response and the area under the curve to assess the magnitude of the calcium signal.

Positron Emission Tomography (PET) Imaging

Principle: PET is a non-invasive in vivo imaging technique that allows for the quantification of receptor density and occupancy in the living brain using a radiolabeled ligand (radiotracer).

Detailed Protocol ([18F]Altanserin):

  • Radiotracer Synthesis:

    • Synthesize [18F]altanserin, a selective 5-HT2A receptor antagonist radiotracer, with high specific activity.

  • Subject Preparation and Injection:

    • Position the subject (human or animal) in the PET scanner.

    • Insert an arterial line for blood sampling to measure the radiotracer concentration in the plasma (the input function).

    • Inject a bolus of [18F]altanserin intravenously.

  • PET Data Acquisition:

    • Acquire dynamic PET scans over a period of 60-90 minutes to measure the distribution of the radiotracer in the brain over time.

  • Arterial Blood Sampling:

    • Collect arterial blood samples throughout the scan to measure the concentration of the parent radiotracer and its metabolites in the plasma.

  • Data Analysis:

    • Correct the PET images for attenuation and scatter.

    • Use kinetic modeling (e.g., two-tissue compartment model) with the arterial input function to estimate the binding potential (BPND), which is proportional to the receptor density (Bmax) and inversely proportional to the dissociation constant (Kd).

    • For receptor occupancy studies, perform a baseline PET scan, administer the antagonist drug, and then perform a second PET scan. The percentage change in BPND reflects the receptor occupancy of the drug.

Mouse Head-Twitch Response (HTR) Assay

Principle: This in vivo behavioral assay is a widely used model to assess the functional activity of 5-HT2A receptor agonists. The head-twitch response, a rapid side-to-side rotational head movement, is specifically mediated by 5-HT2A receptor activation. 5-HT2A antagonists are expected to block the HTR induced by an agonist.

Detailed Protocol:

  • Animal Habituation:

    • Acclimatize mice to the testing environment (e.g., individual observation chambers) for at least 30 minutes before the experiment.

  • Drug Administration:

    • Administer the 5-HT2A antagonist or vehicle via the appropriate route (e.g., intraperitoneal, subcutaneous).

    • After a pre-treatment time (e.g., 30 minutes), administer a 5-HT2A receptor agonist (e.g., DOI, psilocybin) or vehicle.

  • Behavioral Observation:

    • Immediately after agonist administration, observe the mice and count the number of head twitches for a defined period (e.g., 30-60 minutes).

    • Observations can be done by a trained observer or by using an automated detection system.

  • Data Analysis:

    • Compare the number of head twitches in the antagonist-treated group to the vehicle-treated group.

    • A significant reduction in the number of head twitches indicates that the antagonist is effective at blocking 5-HT2A receptor-mediated effects in vivo.

Mouse Head-Twitch Response Workflow Habituation Animal Habituation (30 min) Antagonist_Admin Antagonist/Vehicle Administration Habituation->Antagonist_Admin Agonist_Admin Agonist/Vehicle Administration (e.g., DOI) Antagonist_Admin->Agonist_Admin 30 min pre-treatment Observation Behavioral Observation (Count head twitches for 30-60 min) Agonist_Admin->Observation Analysis Data Analysis (Compare treatment groups) Observation->Analysis

Figure 3: Mouse Head-Twitch Response Workflow
Passive Avoidance Test

Principle: This fear-motivated test is used to assess learning and memory in rodents. It relies on the animal's innate preference for a dark environment and its ability to learn to avoid an aversive stimulus (a mild footshock) associated with that environment.

Detailed Protocol:

  • Apparatus:

    • A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild footshock.

  • Training (Acquisition) Phase:

    • Place the rodent in the light compartment.

    • After a short habituation period, open the door between the compartments.

    • When the animal enters the dark compartment (which it will naturally do), close the door and deliver a brief, mild footshock (e.g., 0.5-1.0 mA for 2 seconds).

    • Remove the animal and return it to its home cage.

  • Testing (Retention) Phase:

    • Typically 24 hours after training, place the animal back in the light compartment.

    • Open the door and measure the latency to enter the dark compartment.

    • A longer latency to enter the dark compartment is indicative of better memory of the aversive experience.

  • Drug Testing:

    • To assess the effects of a 5-HT2A antagonist on learning and memory, the drug can be administered before the training phase, after the training phase (to assess effects on memory consolidation), or before the testing phase (to assess effects on memory retrieval).

Conclusion and Future Directions

Antagonism of the 5-HT2A receptor is a well-established and clinically validated therapeutic strategy for the management of psychosis in schizophrenia. There is also compelling evidence supporting its role in the treatment of depression and anxiety disorders. The development of highly selective 5-HT2A antagonists and inverse agonists, such as pimavanserin, represents a significant advancement in the field, offering the potential for improved efficacy and tolerability.

Future research will continue to focus on:

  • Elucidating the role of functional selectivity: A deeper understanding of how different ligands can bias 5-HT2A receptor signaling will enable the rational design of drugs with more specific therapeutic effects and fewer side effects.

  • Identifying novel indications: The widespread distribution and diverse functions of the 5-HT2A receptor suggest that its antagonism may be beneficial in other neuropsychiatric and neurological disorders.

  • Developing personalized medicine approaches: The use of biomarkers, such as PET imaging of 5-HT2A receptor density, may help to identify patients who are most likely to respond to 5-HT2A antagonist therapy.

The continued exploration of 5-HT2A receptor pharmacology holds great promise for the development of innovative and more effective treatments for a range of debilitating neuropsychiatric disorders.

References

(S)-Volinanserin: A Technical Guide for Psychedelic Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Volinanserin, also known as MDL 100,907, is a potent and highly selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1][2][3] Its remarkable affinity and selectivity have established it as an indispensable tool compound in the field of psychedelic research. Psychedelic compounds, such as psilocybin and LSD, exert their characteristic effects primarily through agonism at the 5-HT2A receptor. This compound's ability to specifically block this receptor allows researchers to dissect the precise role of 5-HT2A receptor activation in the complex pharmacological and behavioral effects of psychedelics. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols for its use in preclinical psychedelic research.

Mechanism of Action: Selective 5-HT2A Receptor Antagonism

This compound functions as a competitive antagonist at the 5-HT2A receptor, meaning it binds to the same site as the endogenous ligand serotonin and psychedelic agonists, but without activating the receptor. This blockade prevents the conformational changes in the receptor necessary to initiate downstream signaling cascades. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.

5-HT2A Receptor Signaling Pathways

Activation of the 5-HT2A receptor by an agonist initiates two primary signaling cascades:

  • The Gq/11 Pathway (Canonical Pathway): Upon agonist binding, the Gαq subunit of the G-protein dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key event in many cellular responses. DAG, along with Ca2+, activates protein kinase C (PKC).

  • The β-Arrestin Pathway: Following agonist-induced phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the receptor. This leads to receptor desensitization and internalization, effectively dampening the G-protein mediated signal. Additionally, β-arrestin can act as a scaffold for other signaling proteins, initiating a separate wave of signaling independent of G-proteins.

This compound, by blocking the initial agonist binding, prevents the activation of both the Gq/11 and β-arrestin pathways.

5-HT2A_Signaling_Pathways Figure 1: 5-HT2A Receptor Signaling Pathways cluster_membrane Cell Membrane cluster_gq Gq Pathway cluster_arrestin β-Arrestin Pathway 5HT2A_Receptor 5-HT2A Receptor Gq Gq 5HT2A_Receptor->Gq Activates GRK GRK 5HT2A_Receptor->GRK Activates Psychedelic_Agonist Psychedelic Agonist Psychedelic_Agonist->5HT2A_Receptor Binds & Activates S_Volinanserin This compound (Antagonist) S_Volinanserin->5HT2A_Receptor Binds & Blocks PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Intracellular Ca2+ Release IP3->Ca2_Release PKC_Activation PKC Activation DAG->PKC_Activation P_5HT2A_Receptor P-5-HT2A-R GRK->P_5HT2A_Receptor Phosphorylates beta_Arrestin β-Arrestin P_5HT2A_Receptor->beta_Arrestin Recruits Receptor_Internalization Receptor Internalization beta_Arrestin->Receptor_Internalization Arrestin_Signaling β-Arrestin Mediated Signaling beta_Arrestin->Arrestin_Signaling

Caption: Figure 1: Simplified diagram of the 5-HT2A receptor signaling pathways and the inhibitory action of this compound.

Data Presentation

Table 1: Binding Affinity of this compound at Various Receptors

This table summarizes the binding affinities (Ki) of this compound for the human 5-HT2A receptor and a panel of other neurotransmitter receptors, highlighting its selectivity.

ReceptorKi (nM)Reference
5-HT2A 0.36 - 0.85 [1][2][4]
5-HT1A>10,000
5-HT1B>10,000
5-HT1D>10,000
5-HT1E>10,000
5-HT2B1,300
5-HT2C88 - 113.89[4][5]
5-HT3>10,000
5-HT5A>10,000
5-HT6>10,000
5-HT7>10,000
D1859.31[5]
D21300 - 2250[1][5]
D3>10,000
D4>10,000
D5>10,000
α1-adrenergic128[4]
α2-adrenergic>10,000
β-adrenergic>10,000
H1132.48[5]
M1-M5>10,000
Sigma187[4]
SERT>10,000
NET>10,000
DAT>10,000

Data compiled from multiple sources. Ki values are approximate and can vary depending on the experimental conditions.

Table 2: In Vivo Antagonism of Psychedelic-Induced Behaviors by this compound

This table presents the antagonist potency of this compound in blocking the head-twitch response (HTR) and intracranial self-stimulation (ICSS) deficits induced by various psychedelic compounds in rodents. The AD50 value represents the dose of the antagonist required to reduce the effect of the agonist by 50%.

Psychedelic AgonistBehavioral AssayAnimal ModelThis compound AD50 (mg/kg)Reference
DOIHead-Twitch Response (HTR)Mouse0.0062[6]
DOIIntracranial Self-Stimulation (ICSS)Rat0.0040[6]
LSDHead-Twitch Response (HTR)Mouse0.00047[6]
LSDIntracranial Self-Stimulation (ICSS)RatNot significant[6]
MescalineIntracranial Self-Stimulation (ICSS)RatReverses depression at 0.032 mg/kg[6]
PsilocybinIntracranial Self-Stimulation (ICSS)RatPartially effective at 0.032 mg/kg[6]

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the 5-HT2A receptor using [3H]ketanserin as the radioligand.

Radioligand_Binding_Workflow Figure 2: Workflow for Radioligand Binding Assay Start Start Membrane_Prep Prepare cell membranes expressing 5-HT2A receptors Start->Membrane_Prep Assay_Setup Set up 96-well plate with: - Membranes - [3H]ketanserin (radioligand) - this compound (competitor) Membrane_Prep->Assay_Setup Incubation Incubate at 37°C for 15-60 min Assay_Setup->Incubation Filtration Rapidly filter through glass fiber filters to separate bound and free radioligand Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Scintillation Add scintillation cocktail and measure radioactivity Washing->Scintillation Data_Analysis Analyze data to determine IC50 and calculate Ki Scintillation->Data_Analysis End End Data_Analysis->End HTR_Workflow Figure 3: Workflow for Head-Twitch Response (HTR) Assay Start Start Magnet_Implant Surgically implant a small magnet on the skull of the mouse Start->Magnet_Implant Recovery Allow for a post-operative recovery period (e.g., 1 week) Magnet_Implant->Recovery Drug_Admin Administer this compound (i.p.) followed by a psychedelic agonist (e.g., DOI) Recovery->Drug_Admin Recording Place the mouse in a magnetometer and record head movements for a set duration Drug_Admin->Recording Data_Processing Filter and process the raw magnetometer signal Recording->Data_Processing HTR_Quantification Use a validated algorithm to automatically detect and quantify HTR events Data_Processing->HTR_Quantification Data_Analysis Analyze the effect of this compound on agonist-induced HTR frequency HTR_Quantification->Data_Analysis End End Data_Analysis->End ICSS_Workflow Figure 4: Workflow for Intracranial Self-Stimulation (ICSS) Assay Start Start Electrode_Implant Surgically implant an electrode in the medial forebrain bundle (MFB) of the rat Start->Electrode_Implant Recovery Allow for a post-operative recovery period (e.g., 1 week) Electrode_Implant->Recovery Training Train the rat to press a lever to receive electrical stimulation Recovery->Training Baseline Establish a stable baseline of ICSS responding Training->Baseline Drug_Admin Administer this compound (s.c.) followed by a psychedelic agonist Baseline->Drug_Admin Testing Measure the rate of lever pressing for a set duration Drug_Admin->Testing Data_Analysis Analyze the effect of this compound on the psychedelic-induced decrease in ICSS Testing->Data_Analysis End End Data_Analysis->End

References

An In-depth Technical Guide on the Downstream Signaling Effects of (S)-Volinanserin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Volinanserin (also known as MDL 100,907) is a potent and highly selective antagonist of the serotonin (B10506) 5-HT2A receptor. [1] Its high affinity and specificity have made it a critical tool in neuroscience research for elucidating the physiological roles of this receptor.[1] Furthermore, it has been investigated in clinical trials for various conditions, including psychosis and insomnia.[1][2] This guide provides a detailed examination of the molecular mechanisms underlying this compound's effects, focusing on its modulation of downstream intracellular signaling pathways.

Primary Molecular Target: The 5-HT2A Receptor

This compound exerts its effects by binding to and blocking the activation of the 5-HT2A receptor, a G protein-coupled receptor (GPCR).[1][3] This receptor is predominantly coupled to the Gq/11 family of G proteins.[3][4] The activation of the 5-HT2A receptor by its endogenous ligand, serotonin, initiates a cascade of intracellular events that are effectively inhibited by this compound.

The Canonical 5-HT2A Signaling Pathway

Upon serotonin binding, the 5-HT2A receptor undergoes a conformational change that activates the heterotrimeric Gq/11 protein.[3] This activation leads to the dissociation of the Gαq subunit from the Gβγ dimer. The activated Gαq subunit then stimulates the effector enzyme Phospholipase C (PLC) .[3][5]

PLC's primary role is to hydrolyze the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers:[6][7]

  • Inositol (B14025) 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[6][8]

  • Diacylglycerol (DAG): A lipid molecule that remains in the cell membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC) .[5][8]

The subsequent rise in intracellular Ca2+ and activation of PKC lead to the phosphorylation and modulation of numerous downstream proteins, culminating in changes to neuronal excitability, gene expression, and synaptic plasticity.[5]

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Endoplasmic Reticulum (Ca2+ Store) IP3->Ca_Store Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream Phosphorylates Targets Ca_Ion Ca2+ Ca_Store->Ca_Ion Releases Ca_Ion->PKC Co-activates Serotonin Serotonin Serotonin->Receptor Binds

Caption: Canonical 5-HT2A receptor signaling pathway initiated by serotonin.

This compound's Inhibitory Effect on Downstream Signaling

As a competitive antagonist, this compound binds to the 5-HT2A receptor but does not induce the conformational change necessary for Gq/11 protein activation.[9][10] By occupying the receptor's binding site, it prevents serotonin from activating the downstream cascade.

The primary effect of this compound is therefore the inhibition of PLC-mediated PIP2 hydrolysis . This blockade prevents the generation of IP3 and DAG, leading to:

  • Suppression of IP3-mediated Ca2+ release from the endoplasmic reticulum.

  • Prevention of DAG- and Ca2+-dependent PKC activation.

Consequently, all signaling events downstream of these second messengers are attenuated. This mechanism underlies the antipsychotic and sleep-promoting properties observed in preclinical and clinical studies.[2][9]

Volinanserin_Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor Gq Gq/11 Protein Receptor->Gq Activation Inhibited PLC Phospholipase C (PLC) Gq->PLC Activation Inhibited IP3_DAG No IP3 / DAG Production PLC->IP3_DAG Downstream Downstream Signaling Blocked IP3_DAG->Downstream Volinanserin (B1684034) This compound Volinanserin->Receptor Binds & Blocks Serotonin Serotonin Serotonin->Receptor Binding Prevented

Caption: this compound's antagonistic action on the 5-HT2A receptor.

Quantitative Pharmacology of this compound

The potency and selectivity of this compound are demonstrated by its binding affinity (Ki) and functional inhibition (IC50) values. It exhibits sub-nanomolar affinity for the 5-HT2A receptor and is highly selective over other serotonin receptor subtypes and other neurotransmitter receptors.[9][10]

Parameter Receptor Value Reference
Binding Affinity (Ki) 5-HT2A0.36 nM[9][10]
5-HT1C>100 nM[9][10]
Alpha-1 Adrenergic>100 nM[9][10]
Dopamine D2>100 nM[9][10]
Dissociation Constant (Kd) 5-HT2A (Rat Cortex)0.56 nM[11]
5-HT2A (Human Brain)0.14 - 0.19 nM[12]
Functional Antagonism (AD50) vs. DOI-induced Head Twitch0.0062 mg/kg (mice)[13]
vs. LSD-induced Head Twitch0.00047 mg/kg (mice)[13]

Table 1: Quantitative binding and functional data for this compound.

Key Experimental Protocols

The characterization of this compound's effects relies on specific in vitro and in vivo assays. Below are outlines of the core methodologies.

This assay quantifies the affinity of a compound for a specific receptor.

  • Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of this compound for the 5-HT2A receptor.

  • Methodology:

    • Tissue Preparation: Homogenates of brain tissue (e.g., rat cortex) or membranes from cells expressing the human 5-HT2A receptor are prepared.[11]

    • Incubation: The membrane preparation is incubated with a constant concentration of a radiolabeled 5-HT2A receptor ligand, such as [3H]MDL 100,907 or [3H]ketanserin.[11][12]

    • Competition: A range of concentrations of unlabeled this compound is added to compete with the radioligand for binding to the receptor.

    • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound.[14]

    • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

    • Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of this compound that inhibits 50% of radioligand binding) is calculated. The Ki value is then derived using the Cheng-Prusoff equation.

This functional assay measures the direct consequence of Gq/11 pathway activation.[15]

  • Objective: To measure the ability of this compound to antagonize serotonin-induced IP production.

  • Methodology:

    • Cell Culture: Cells stably expressing the 5-HT2A receptor (e.g., NIH 3T3 cells) are cultured.[16]

    • Labeling: Cells are pre-incubated with [3H]-myo-inositol, which is incorporated into the cell membrane as [3H]-PIP2.[5]

    • Pre-treatment: Cells are treated with various concentrations of this compound.

    • Stimulation: A 5-HT2A receptor agonist (e.g., serotonin) is added to stimulate the Gq pathway, leading to the hydrolysis of [3H]-PIP2 and the generation of radiolabeled inositol phosphates ([3H]-IPs).

    • Extraction: The reaction is stopped, and the soluble [3H]-IPs are extracted.

    • Purification & Quantification: The total [3H]-IPs are separated from other components using anion-exchange chromatography and quantified by scintillation counting.[5]

    • Data Analysis: The ability of this compound to inhibit the agonist-induced accumulation of [3H]-IPs is used to determine its functional antagonist potency (IC50).

Assay_Workflow cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture 5-HT2A expressing cells B 2. Label cells with [3H]-myo-inositol A->B C 3. Pre-treat with This compound B->C D 4. Stimulate with Serotonin (Agonist) C->D E 5. Extract soluble [3H]-Inositol Phosphates D->E F 6. Purify via Ion Exchange Chromatography E->F G 7. Quantify with Scintillation Counting F->G H 8. Calculate IC50 G->H

Caption: Workflow for an Inositol Phosphate (IP) Accumulation Assay.

This is another functional assay that measures a key event in the Gq/11 signaling cascade.[15][17]

  • Objective: To measure this compound's ability to block agonist-induced intracellular calcium mobilization.

  • Methodology:

    • Cell Culture: Cells expressing the 5-HT2A receptor are plated.

    • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4). The fluorescence of these dyes increases upon binding to Ca2+.

    • Pre-treatment: Cells are incubated with various concentrations of this compound.

    • Stimulation: A 5-HT2A agonist is added to trigger the IP3-mediated release of calcium from intracellular stores.

    • Measurement: The change in fluorescence intensity is measured in real-time using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

    • Data Analysis: The inhibition of the agonist-induced calcium signal by this compound is used to determine its antagonist potency.

Conclusion

This compound is a highly specific and potent antagonist of the 5-HT2A receptor. Its mechanism of action is centered on the competitive blockade of this receptor, leading to the direct inhibition of the canonical Gq/11-PLC-IP3/DAG signaling pathway. By preventing the generation of key second messengers, it effectively dampens the downstream cellular responses normally initiated by serotonin. The quantitative data from binding and functional assays confirm its sub-nanomolar potency and high selectivity, solidifying its role as an invaluable tool for research and a prototype for therapeutic agents targeting the 5-HT2A system.

References

In vitro characterization of (S)-Volinanserin pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Vitro Pharmacology of (S)-Volinanserin

Introduction

This compound, also known as MDL 100,907, is a potent and highly selective antagonist of the serotonin (B10506) 5-HT2A receptor.[1][2] Its high affinity and selectivity have made it an invaluable tool in scientific research for investigating the physiological and pathological roles of the 5-HT2A receptor.[2] Initially developed for potential therapeutic applications in schizophrenia and sleep disorders, its well-defined pharmacological profile serves as a benchmark for 5-HT2A receptor antagonism.[3][4]

This technical guide provides a comprehensive overview of the in vitro pharmacological characteristics of this compound. It includes a detailed summary of its binding affinity and functional activity, methodologies for key experimental procedures, and visualizations of relevant signaling pathways and workflows for researchers, scientists, and drug development professionals.

Data Presentation: Pharmacological Profile

The in vitro activity of this compound is characterized by its high-affinity binding to the 5-HT2A receptor and its potent functional antagonism of 5-HT-mediated signaling.

Table 1: Radioligand Binding Affinity of this compound

This table summarizes the equilibrium dissociation constants (Ki) of this compound at the human 5-HT2A receptor and a panel of other G-protein coupled receptors (GPCRs) and transporters. The data highlights the compound's selectivity.

Target Receptor/ProteinRadioligandKi (nM)Selectivity vs. 5-HT2AReference
5-HT2A Various0.36 - 0.85 -[1][5][6][7]
5-HT1c (5-HT2C)88>100-fold[1]
α1-Adrenergic128>150-fold[1]
Sigma87>100-fold[1]
Dopamine D2[3H]spiperone1300 - 2250>1500-fold[8]
Dopamine D1859>1000-fold[8]
Table 2: Functional Antagonist Activity of this compound

This table presents the potency of this compound in inhibiting the function of the 5-HT2A receptor in various cell-based assays. The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency as an antagonist in a given functional assay.

Assay TypeCell LineAgonistIC50 (nM)Reference
Intracellular Ca2+ ReleaseCHO-K1 cells expressing 5-HT2A5-HT (1 µM)4.8[4]
Inositol (B14025) Phosphate (B84403) AccumulationNIH 3T3 cells expressing 5-HT2A5-HTSubnanomolar Potency[6]
[³⁵S]GTPγS BindingHuman pre-frontal cortex membranes-(Inverse Agonist Effect)[9]

Signaling Pathways

The 5-HT2A receptor is a Gq/11-coupled GPCR.[10][11] Its activation initiates a canonical signaling cascade that this compound effectively blocks. Beyond this primary pathway, 5-HT2A receptor signaling can also involve G-protein independent mechanisms, such as β-arrestin recruitment.[12]

Primary 5-HT2A Receptor Signaling (Gq Pathway)

Upon agonist binding, the 5-HT2A receptor activates the Gαq subunit, which in turn stimulates phospholipase C (PLC).[10][12] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key event measured in functional assays.[10][13] this compound acts as an antagonist, preventing this cascade.

Canonical 5-HT2A (Gq) signaling pathway and antagonism by this compound.
β-Arrestin Recruitment Pathway

GPCR activation also leads to receptor phosphorylation, which promotes the binding of β-arrestin proteins.[14][15] β-arrestin recruitment is a key mechanism for receptor desensitization and can also initiate G-protein-independent signaling.[14][16] Assays measuring β-arrestin recruitment are therefore valuable universal tools for assessing the functional activity of GPCR ligands.[17]

Beta_Arrestin_Pathway cluster_recruitment Agonist Agonist Receptor GPCR Agonist->Receptor 1. Activation GRK GRK Receptor->GRK 2. Recruits GRK->Receptor 3. Phosphorylates Receptor_P Phosphorylated GPCR BetaArrestin β-Arrestin Receptor_P->BetaArrestin 4. Recruits Complex GPCR/β-Arrestin Complex Signaling Downstream Signaling (e.g., MAPK) Complex->Signaling Internalization Receptor Internalization Complex->Internalization

Generalized workflow for agonist-induced β-arrestin recruitment to a GPCR.

Experimental Protocols

The following sections detail the methodologies for key in vitro assays used to characterize the pharmacology of this compound.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a non-radioactive compound by measuring its ability to displace a known radioligand from the target receptor.[18]

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably or transiently expressing the human 5-HT2A receptor. Protein concentration is determined using a standard method like the Bradford assay.

  • Assay Buffer: Use an appropriate binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing various ions).

  • Incubation: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable 5-HT2A radioligand (e.g., [3H]ketanserin or [3H]spiperone), and varying concentrations of this compound.

  • Nonspecific Binding: A parallel set of wells containing a high concentration of a non-labeled standard antagonist (e.g., unlabeled ketanserin) is used to determine nonspecific binding.

  • Equilibration: Incubate the plates at room temperature for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.[8]

  • Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filter mats (e.g., GF/C filters) to separate bound from free radioligand. The filters are washed quickly with ice-cold buffer.[8]

  • Detection: Place the filter mats in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. The IC50 value (concentration of this compound that displaces 50% of the radioligand) is determined using non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A 1. Prepare Receptor Membranes & Assay Components B 2. Incubate Membranes, Radioligand, & Test Compound (this compound) A->B C 3. Separate Bound & Free Ligand (Rapid Vacuum Filtration) B->C D 4. Quantify Radioactivity (Scintillation Counting) C->D E 5. Data Analysis (Non-linear Regression) D->E F Result: Determine IC50 & Ki E->F

Workflow for a radioligand competition binding assay.
Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite in the phosphoinositide signaling cascade, to quantify Gq-coupled receptor activation.[13][19] It is used to determine the potency of antagonists like this compound.

Methodology:

  • Cell Culture: Plate cells expressing the 5-HT2A receptor (e.g., HEK293 or CHO cells) in 384-well plates and grow to confluence.[20]

  • Compound Pre-incubation: Remove the culture medium and add varying concentrations of the antagonist (this compound) diluted in stimulation buffer. Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation: Add a fixed concentration of a 5-HT2A agonist (e.g., serotonin) that elicits a sub-maximal response (typically EC80). The stimulation buffer should contain LiCl to inhibit the degradation of IP1, allowing it to accumulate.[13]

  • Incubation: Incubate the plate for an optimized time (e.g., 30-90 minutes) at 37°C.[20]

  • Cell Lysis and Detection: Lyse the cells and detect the accumulated IP1 using a commercially available kit, such as an HTRF®-based competitive immunoassay (e.g., IP-One from Cisbio).[13][20] In this format, cellular IP1 competes with a labeled IP1 analog for binding to a specific antibody, resulting in a signal that is inversely proportional to the amount of IP1 produced.[13]

  • Data Analysis: Plot the HTRF signal against the log concentration of this compound. Determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced IP1 accumulation.

IP_Assay_Workflow A 1. Plate 5-HT2A-expressing cells in multi-well plates B 2. Pre-incubate cells with This compound (Antagonist) A->B C 3. Add 5-HT (Agonist) in buffer containing LiCl to stimulate B->C D 4. Incubate to allow IP1 accumulation C->D E 5. Lyse cells and add HTRF detection reagents D->E F 6. Read plate on an HTRF-compatible reader E->F G Result: Determine IC50 F->G

Workflow for an HTRF-based IP1 accumulation antagonist assay.
β-Arrestin Recruitment Assay

This assay measures the translocation of β-arrestin to the activated GPCR at the cell membrane. Technologies like DiscoverX's PathHunter® utilize enzyme fragment complementation (EFC) to generate a chemiluminescent signal upon receptor-arrestin interaction.[14][16][17]

Methodology:

  • Cell Line: Use a cell line engineered to co-express the 5-HT2A receptor fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to a larger, complementary enzyme fragment (e.g., Enzyme Acceptor).[14]

  • Cell Plating: Plate the engineered cells in white, opaque 384-well assay plates and incubate to allow for cell attachment.

  • Compound Addition (Antagonist Mode): Add varying concentrations of this compound to the cells and pre-incubate.

  • Agonist Stimulation: Add a fixed (EC80) concentration of a 5-HT2A agonist to all wells (except negative controls).

  • Incubation: Incubate the plates at 37°C for an optimized period (e.g., 60-90 minutes) to allow for β-arrestin recruitment and enzyme complementation.

  • Detection: Add detection reagents containing the substrate for the complemented enzyme (e.g., β-galactosidase). Incubate at room temperature to allow for signal development.[17]

  • Signal Reading: Measure the chemiluminescent signal using a plate reader.

  • Data Analysis: The signal is proportional to the extent of β-arrestin recruitment. Plot the signal against the log concentration of this compound to determine the IC50 for inhibition of agonist-stimulated recruitment.

Arrestin_Assay_Workflow A 1. Plate engineered cells (GPCR-enzyme fragment 1 + β-arrestin-enzyme fragment 2) B 2. Pre-incubate with this compound (Antagonist) A->B C 3. Add 5-HT (Agonist) to induce receptor activation B->C D 4. Incubate to allow β-arrestin recruitment and enzyme complementation C->D E 5. Add detection reagents (Substrate) D->E F 6. Measure chemiluminescent signal E->F G Result: Determine IC50 for inhibition F->G

Workflow for a β-arrestin recruitment antagonist assay.

Conclusion

The in vitro pharmacological data conclusively characterize this compound as a highly potent and selective 5-HT2A receptor antagonist. Its sub-nanomolar binding affinity and potent functional blockade of Gq-mediated signaling pathways, such as inositol phosphate production and calcium mobilization, are well-documented. The experimental protocols detailed herein represent standard, robust methodologies for characterizing the affinity and functional activity of GPCR ligands. The combination of binding and functional assays provides a comprehensive understanding of a compound's interaction with its target, making this compound a model compound for the study of 5-HT2A receptor pharmacology.

References

Preclinical Profile of (S)-Volinanserin: A Technical Guide to its Antipsychotic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Volinanserin (also known as MDL 100,907) is a potent and highly selective 5-HT2A receptor inverse agonist that has been extensively investigated for its potential as an atypical antipsychotic agent. Preclinical studies have demonstrated its efficacy in animal models predictive of antipsychotic activity, primarily through its modulation of the serotonergic system. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its receptor binding profile, in vivo efficacy, detailed experimental methodologies, and the underlying signaling pathways.

Introduction

The serotonin (B10506) 2A (5-HT2A) receptor is a key target in the development of atypical antipsychotics. Antagonism or inverse agonism at this receptor is believed to contribute to the therapeutic effects on both positive and negative symptoms of schizophrenia, with a lower propensity for extrapyramidal side effects compared to typical antipsychotics that primarily target dopamine (B1211576) D2 receptors. This compound emerged as a promising drug candidate due to its high affinity and selectivity for the 5-HT2A receptor. This document synthesizes the critical preclinical findings that have elucidated its antipsychotic potential.

Pharmacological Profile: Quantitative Data

The pharmacological profile of this compound is characterized by its high affinity for the 5-HT2A receptor and significant selectivity over other neurotransmitter receptors. This selectivity is crucial for its favorable side-effect profile.

Table 1: Receptor Binding Affinity of this compound
ReceptorK_i_ (nM)Selectivity vs. 5-HT2A
5-HT2A0.36[1][2]-
5-HT1c>108>300-fold[1][2]
α1-adrenergic>108>300-fold[1][2]
Dopamine D2>108>300-fold[1][2]
Table 2: In Vivo Efficacy of this compound in Animal Models
Animal ModelSpeciesEffectED_50_ / AD_50_
Amphetamine-stimulated locomotionMouseInhibition0.3 mg/kg (i.p.)[1][2]
DOI-induced head-twitch responseMouseAntagonism0.0062 mg/kg[3]
DOI-induced ICSS depressionRatAntagonism0.0040 mg/kg[3]
Phencyclidine (PCP)-induced hyperlocomotionRatBlockadeNot specified
5-Hydroxytryptophan-induced head twitchesRatInhibitionNot specified[4]

Mechanism of Action: 5-HT2A Receptor Signaling

This compound acts as an inverse agonist at the 5-HT2A receptor. This means that it not only blocks the effects of agonists like serotonin but also reduces the basal, constitutive activity of the receptor.[5][6] The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[7]

Upon agonist binding, the 5-HT2A receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6][7][8] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release. As an inverse agonist, this compound stabilizes the receptor in an inactive conformation, thereby suppressing this signaling pathway even in the absence of an agonist.[9]

G_minus_HT2A_Signaling_Pathway Figure 1: 5-HT2A Receptor Signaling Pathway and the Action of this compound Serotonin Serotonin (Agonist) Receptor_Active 5-HT2A Receptor (Active State) Serotonin->Receptor_Active Binds and Activates Volinanserin (B1684034) This compound (Inverse Agonist) Receptor_Inactive 5-HT2A Receptor (Inactive State) Volinanserin->Receptor_Inactive Binds and Stabilizes Gq_G11 Gq/G11 Protein Receptor_Active->Gq_G11 Activates Receptor_Inactive->Gq_G11 Inhibits Basal Activity PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Neuronal_Effects Downstream Neuronal Effects Ca_Release->Neuronal_Effects PKC_Activation->Neuronal_Effects

Figure 1: 5-HT2A Receptor Signaling and this compound's Action.

Preclinical Experimental Protocols

The antipsychotic potential of this compound has been evaluated using a battery of in vitro and in vivo assays. The following are detailed protocols for key experiments.

In Vitro: 5-HT2A Receptor Binding Assay

This assay determines the affinity of this compound for the 5-HT2A receptor.

  • Objective: To determine the inhibitory constant (K_i_) of this compound at the human 5-HT2A receptor.

  • Materials:

    • Cell membranes from CHO-K1 cells stably expressing the human 5-HT2A receptor.[10]

    • Radioligand: [3H]ketanserin.[11][12]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[13]

    • Non-specific binding control: Spiperone (B1681076) or another suitable 5-HT2A ligand at a high concentration.[13]

    • 96-well filter plates (GF/B).[12]

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add the cell membranes, [3H]ketanserin (at a concentration near its K_d_), and either buffer, unlabeled spiperone (for non-specific binding), or varying concentrations of this compound.

    • Incubate at room temperature for 60 minutes to allow binding to reach equilibrium.[13]

    • Terminate the incubation by rapid filtration through the filter plates, followed by washing with ice-cold buffer to remove unbound radioligand.

    • Allow the filters to dry, then add scintillation fluid.

    • Quantify the radioactivity in each well using a scintillation counter.

    • Calculate the specific binding at each concentration of this compound.

    • Determine the IC_50_ (concentration of this compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

In Vivo: Amphetamine-Induced Hyperlocomotion

This model is used to assess the potential of a compound to treat the positive symptoms of psychosis.

  • Objective: To evaluate the ability of this compound to inhibit locomotor hyperactivity induced by d-amphetamine in mice.

  • Animals: Male C57BL/6 mice.[14]

  • Apparatus: Open-field arenas equipped with infrared beams to automatically track locomotor activity.[15]

  • Procedure:

    • Acclimate the mice to the testing room for at least 60 minutes before the experiment.

    • Administer this compound (e.g., 0.008-2.0 mg/kg, i.p.) or vehicle to different groups of mice.[1][2]

    • After a pre-treatment period (e.g., 30 minutes), administer d-amphetamine (e.g., 2.0 mg/kg, i.p.) to all mice except for a control group that receives saline.[16]

    • Immediately place the mice into the open-field arenas and record locomotor activity (e.g., distance traveled) for 60-90 minutes.[15]

    • Analyze the data to compare the locomotor activity of the different treatment groups.

    • Determine the ED_50_ of this compound for the inhibition of amphetamine-induced hyperlocomotion.

In Vivo: DOI-Induced Head-Twitch Response (HTR)

The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor activation and is used to screen for hallucinogenic potential and to assess 5-HT2A antagonist activity.[17][18][19]

  • Objective: To determine the potency of this compound in antagonizing the head-twitch response induced by the 5-HT2A agonist DOI.

  • Animals: Male C57BL/6J mice.[20]

  • Procedure:

    • Administer this compound (e.g., 0.001–0.1 mg/kg, s.c.) or vehicle.[3]

    • After 30 minutes, administer DOI (1.0 mg/kg, s.c.).[3][20]

    • Place the mice in individual observation chambers.

    • Record the number of head twitches over a specified period (e.g., 30-60 minutes).[19][20] This can be done by a trained observer or using an automated system.

    • Calculate the percent antagonism of the DOI-induced HTR for each dose of this compound.

    • Determine the AD_50_ (the dose that produces 50% antagonism) of this compound.

Preclinical Development Workflow

The preclinical evaluation of a potential antipsychotic like this compound follows a structured workflow to establish its pharmacological profile, efficacy, and safety before consideration for clinical trials.

Preclinical_Workflow Figure 2: Preclinical Development Workflow for a Novel Antipsychotic cluster_0 In Vitro Screening cluster_1 In Vivo Pharmacokinetics cluster_2 In Vivo Efficacy Models cluster_3 Safety and Toxicology A Primary Target Binding (e.g., 5-HT2A Receptor Assay) B Functional Assays (e.g., IP1 Accumulation) A->B C Selectivity Screening (Receptor Panel) B->C D Absorption, Distribution, Metabolism, Excretion (ADME) C->D E Brain Penetration D->E F Amphetamine-Induced Hyperlocomotion E->F G PCP-Induced Hyperlocomotion F->G H Head-Twitch Response G->H I Conditioned Avoidance Response H->I J Acute and Chronic Toxicity Studies I->J K Cardiovascular Safety (e.g., hERG Assay) J->K L Neurological Side-Effect Models (e.g., Catalepsy) K->L M Lead Candidate Selection L->M

Figure 2: Preclinical Workflow for a Novel Antipsychotic.

Conclusion

The preclinical data for this compound strongly support its potential as an antipsychotic agent. Its high affinity and selectivity for the 5-HT2A receptor, coupled with its inverse agonist activity, translate to a promising efficacy profile in established animal models of psychosis. The detailed methodologies provided in this guide serve as a valuable resource for researchers in the field of antipsychotic drug discovery and development. While this compound's clinical development was discontinued, the extensive preclinical characterization remains a cornerstone in understanding the role of 5-HT2A receptor modulation in treating psychotic disorders and serves as a benchmark for the development of new chemical entities with similar mechanisms of action.[21]

References

Methodological & Application

Application Notes and Protocols: (S)-Volinanserin for Head-Twitch Response Blockade in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing (S)-Volinanserin, a selective serotonin (B10506) 2A (5-HT2A) receptor antagonist, to block the head-twitch response (HTR) in mice. This preclinical model is a widely used behavioral assay to screen for potential hallucinogenic properties of compounds and to investigate the mechanisms of 5-HT2A receptor signaling.

Introduction

The head-twitch response (HTR) in rodents is a rapid, side-to-side head movement reliably induced by serotonergic hallucinogens such as 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) and lysergic acid diethylamide (LSD).[1][2] This behavioral response is primarily mediated by the activation of 5-HT2A receptors in the brain.[1][3][4] this compound (also known as M100907) is a potent and selective 5-HT2A receptor antagonist that can effectively block the HTR induced by these agonists.[1][5] Therefore, the HTR assay, in conjunction with this compound, serves as a robust tool for assessing the 5-HT2A receptor-mediated effects of novel compounds.

Mechanism of Action

Psychedelic compounds like DOI and LSD are agonists at the 5-HT2A receptor.[3] Activation of this Gq/11-coupled receptor initiates a signaling cascade that is believed to underlie the head-twitch response. This compound acts as a competitive antagonist at the 5-HT2A receptor, preventing the binding of agonists and thereby inhibiting the downstream signaling that leads to the HTR.[1] The potency of 5-HT2A antagonists in blocking HTR is highly correlated with their affinity for the 5-HT2A receptor.[4]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound in blocking DOI- and LSD-induced head-twitch response in mice.

Table 1: this compound Blockade of DOI-Induced Head-Twitch Response [5][6][7]

This compound Dose (mg/kg)Agonist (DOI) Dose (mg/kg)% Reduction in HTR (Approx.)
0.0011.0Partial
0.011.0Significant
0.0321.0Complete
0.11.0Complete

Table 2: this compound Blockade of LSD-Induced Head-Twitch Response [5][6]

This compound Dose (mg/kg)Agonist (LSD) Dose (mg/kg)% Reduction in HTR (Approx.)
0.00010.32Partial
0.0010.32Significant
0.010.32Complete
0.10.32Complete

Experimental Protocols

Materials and Reagents
  • This compound

  • DOI hydrochloride or LSD tartrate salt

  • Sterile saline (0.9% NaCl)

  • Vehicle for this compound (e.g., sterile saline)

  • Male C57BL/6J mice (or other appropriate strain)

  • Standard mouse observation cages or beakers (e.g., 4 L glass beaker with bedding)[8]

  • Pipettes and syringes for drug administration

Experimental Workflow Diagram

G cluster_prep Preparation cluster_admin Administration cluster_obs Observation cluster_analysis Data Analysis A Acclimatize Mice B Prepare Drug Solutions (this compound & Agonist) A->B C Administer this compound (or Vehicle) i.p. B->C D Wait for Pre-treatment Time C->D E Administer Agonist (DOI or LSD) i.p. D->E F Place Mouse in Observation Chamber E->F G Record Head-Twitches (e.g., for 15-30 min) F->G H Quantify HTR Frequency G->H I Statistical Analysis H->I

Caption: Experimental workflow for assessing the effect of this compound on agonist-induced HTR.

Detailed Protocol
  • Animal Acclimatization: Acclimatize male C57BL/6J mice to the housing facility for at least one week before the experiment. House animals under standard conditions with ad libitum access to food and water.

  • Drug Preparation:

    • Dissolve the 5-HT2A agonist (e.g., DOI at 1.0 mg/kg) in sterile saline.[5]

    • Prepare various doses of this compound (e.g., 0.0001-0.1 mg/kg) in the appropriate vehicle (e.g., sterile saline).[5]

  • Drug Administration:

    • Administer the selected dose of this compound or vehicle via intraperitoneal (i.p.) injection.

    • A pre-treatment time is typically employed. For example, administer the agonist 10-34 minutes after the antagonist.[3][8]

    • Administer the 5-HT2A agonist (e.g., DOI or LSD) via i.p. injection.

  • Observation:

    • Immediately or shortly after agonist administration, place the mouse in an observation chamber.

    • Two independent observers, blinded to the treatment conditions, should manually count the number of head-twitches for a defined period.[8] A common observation period is 15 minutes, though it can extend up to 90 minutes depending on the agonist's kinetics.[6][8] The peak HTR for DOI is often observed within the first 30 minutes.[6]

  • Data Analysis:

    • Calculate the total number of head-twitches for each mouse.

    • Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests) to compare the HTR frequency between different treatment groups.

Signaling Pathway

The head-twitch response is initiated by the activation of the 5-HT2A receptor, a Gq/11-coupled G protein-coupled receptor (GPCR). This compound blocks this pathway at the receptor level.

5-HT2A Receptor Signaling Pathway Diagram

G cluster_agonist Agonist Action cluster_antagonist Antagonist Action cluster_receptor Receptor Level cluster_downstream Downstream Signaling Agonist 5-HT2A Agonist (e.g., DOI, LSD) Receptor 5-HT2A Receptor Agonist->Receptor Activates Volinanserin (B1684034) This compound Volinanserin->Receptor Blocks Gq11 Gq/11 Protein Activation Receptor->Gq11 PLC Phospholipase C (PLC) Activation Gq11->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC HTR Head-Twitch Response Ca_PKC->HTR

Caption: Signaling pathway of 5-HT2A receptor activation leading to HTR and its blockade by this compound.

References

Application Notes and Protocols for Calcium Imaging Assay with (S)-Volinanserin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Volinanserin, also known as MDL 100,907, is a potent and highly selective 5-HT2A receptor inverse agonist and antagonist.[1][2] The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a key target in the development of therapeutics for various central nervous system disorders.[3] Upon activation by an agonist like serotonin (B10506) (5-HT), the 5-HT2A receptor couples to Gq/G11 proteins, activating phospholipase C (PLC).[4] This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4]

This application note provides a detailed protocol for a calcium imaging assay to characterize the antagonist and inverse agonist properties of this compound on the 5-HT2A receptor. The assay utilizes a fluorescent calcium indicator, such as Fluo-4 AM, to monitor changes in intracellular calcium concentrations in cells expressing the 5-HT2A receptor.

Data Presentation

Table 1: Compound Information and Activity
CompoundTargetMechanism of ActionKiIC50 (vs. 1 µM 5-HT)
This compound5-HT2A ReceptorInverse Agonist / Antagonist0.36 nM[1]4.8 nM[5]
Table 2: Recommended Concentration Ranges for Calcium Imaging Assay
CompoundRoleTypical Concentration RangeEC50 / IC50
Serotonin (5-HT)Agonist1 nM - 10 µM~4.2 nM[5]
This compoundAntagonist0.1 nM - 1 µM~4.8 nM[5]
This compoundInverse Agonist1 nM - 10 µMNot explicitly determined for Ca2+ flux

Signaling Pathway Diagram

Gq_Pathway cluster_cytosol Cytosol Agonist 5-HT (Agonist) Receptor 5-HT2A Receptor Agonist->Receptor Activates Volinanserin This compound (Antagonist) Volinanserin->Receptor Gq Gq/G11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_cyto [Ca2+]i ↑ ER->Ca_cyto Releases Ca2+ Ca_ER Ca2+ Cellular_Response Cellular Response Ca_cyto->Cellular_Response Triggers

Caption: 5-HT2A receptor signaling pathway.

Experimental Protocols

Materials and Reagents
  • Cells: CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.

  • Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • This compound: Stock solution in DMSO (e.g., 10 mM).

  • Serotonin (5-HT): Stock solution in sterile water or buffer (e.g., 10 mM).

  • Fluo-4 AM: Stock solution in DMSO (e.g., 1 mM).

  • Pluronic F-127: 20% solution in DMSO.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (B1678239): Stock solution in assay buffer or NaOH/assay buffer (e.g., 250 mM).

  • Black-walled, clear-bottom 96-well plates.

Experimental Workflow Diagram

Workflow Start Start Seed_Cells 1. Seed Cells (e.g., 40,000-80,000 cells/well) Start->Seed_Cells Incubate_24h 2. Incubate for 24h (37°C, 5% CO2) Seed_Cells->Incubate_24h Prepare_Dye 3. Prepare Fluo-4 AM Dye-Loading Solution Incubate_24h->Prepare_Dye Load_Dye 4. Load Cells with Dye (1-2 hours) Prepare_Dye->Load_Dye Add_Antagonist 6. Add this compound (for antagonist/inverse agonist mode) Load_Dye->Add_Antagonist Prepare_Compounds 5. Prepare Compound Plates (Agonist & Antagonist) Prepare_Compounds->Add_Antagonist Incubate_Antagonist 7. Incubate with Antagonist (15-30 min) Add_Antagonist->Incubate_Antagonist Measure_Basal 8. Measure Basal Fluorescence Incubate_Antagonist->Measure_Basal Add_Agonist 9. Add 5-HT (Agonist) Measure_Basal->Add_Agonist Measure_Response 10. Measure Fluorescence Change (Kinetic Read) Add_Agonist->Measure_Response Analyze_Data 11. Analyze Data (EC50/IC50 Calculation) Measure_Response->Analyze_Data End End Analyze_Data->End

Caption: Calcium imaging assay workflow.

Detailed Protocol

1. Cell Culture and Plating:

  • Culture 5-HT2A receptor-expressing cells in T-75 flasks until they reach 80-90% confluency.

  • Harvest the cells using trypsin-EDTA and resuspend them in fresh culture medium.

  • Seed the cells into black-walled, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

2. Preparation of Dye-Loading Solution:

  • Prepare a 5 µM Fluo-4 AM working solution in assay buffer.

  • To improve dye retention, add Pluronic F-127 to a final concentration of 0.02-0.04% and probenecid to a final concentration of 2.5 mM.

  • Vortex the solution thoroughly to ensure the dye is fully dissolved.

3. Cell Loading:

  • Gently remove the culture medium from the wells.

  • Wash the cells once with 100 µL of assay buffer.

  • Add 100 µL of the dye-loading solution to each well.

  • Incubate the plate at 37°C for 60 minutes, followed by 15-30 minutes at room temperature, protected from light.

4. Compound Preparation:

  • Prepare serial dilutions of this compound and serotonin in assay buffer at a concentration 5-10 times higher than the final desired concentration.

5. Assay Procedure:

A. Antagonist Mode:

  • After dye loading, gently wash the cells twice with 100 µL of assay buffer.

  • Add 80 µL of assay buffer to each well.

  • Add 10 µL of the this compound serial dilutions to the appropriate wells. Include a vehicle control (DMSO).

  • Incubate the plate at room temperature for 15-30 minutes.

  • Place the plate in a fluorescence microplate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handling system.

  • Set the reader to record fluorescence at Ex/Em = 490/525 nm.

  • Establish a baseline fluorescence reading for 10-20 seconds.

  • Add 10 µL of a fixed concentration of serotonin (e.g., EC80 concentration, approximately 10-30 nM, or a maximal concentration of 1 µM) to all wells.[5]

  • Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.

B. Inverse Agonist Mode:

  • Follow steps 1-4 from the Antagonist Mode protocol.

  • Instead of adding an agonist, add 10 µL of assay buffer to the wells.

  • Record the fluorescence signal for 60-120 seconds. A decrease in the basal fluorescence signal in the presence of this compound compared to the vehicle control indicates inverse agonist activity.[3]

6. Data Analysis:

  • For antagonist mode, determine the peak fluorescence response for each well after agonist addition.

  • Normalize the data by expressing the response as a percentage of the control response (agonist alone).

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

  • For inverse agonist mode, compare the average basal fluorescence in the presence of this compound to the vehicle control.

Expected Results

  • Agonist Response: Serotonin should induce a concentration-dependent increase in intracellular calcium, with an EC50 in the low nanomolar range.[5]

  • Antagonist Activity: Pre-incubation with this compound should cause a concentration-dependent inhibition of the serotonin-induced calcium signal, with an IC50 value in the low nanomolar range, consistent with its high affinity for the 5-HT2A receptor.[5]

  • Inverse Agonist Activity: In cells with constitutive (agonist-independent) 5-HT2A receptor activity, this compound may cause a concentration-dependent decrease in the basal intracellular calcium level. The magnitude of this effect can depend on the expression level of the receptor and the basal activity in the specific cell line used.

References

Application Notes and Protocols for Electrophysiology Recording with (S)-Volinanserin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Volinanserin, also known as MDL 100,907, is a potent and highly selective antagonist of the serotonin (B10506) 5-HT2A receptor.[1][2] Its high selectivity makes it an invaluable tool in neuroscience research for elucidating the physiological and pathological roles of the 5-HT2A receptor.[2][3] These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo electrophysiological studies to investigate its effects on neuronal activity, synaptic transmission, and plasticity.

This compound has been employed in preclinical studies to characterize its potential as an atypical antipsychotic.[1] Electrophysiology is a key methodology to understand the mechanisms of action of such compounds on neuronal circuits.[3] This document outlines the signaling pathways affected by 5-HT2A receptor modulation, experimental workflows, and presents quantitative data from relevant studies in a clear, tabular format.

Mechanism of Action and Signaling Pathway

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 signaling pathway.[4][5] Upon activation by serotonin, the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC).[6][7] This cascade ultimately modulates neuronal excitability and function. This compound, as a selective antagonist, blocks the initiation of this signaling cascade by preventing the binding of serotonin and other agonists to the 5-HT2A receptor.

5-HT2A Receptor Signaling Pathway

Quantitative Data Presentation

The following tables summarize quantitative data on the effects of this compound from published electrophysiology and related studies.

Table 1: In Vitro Electrophysiological Data

ParameterPreparationThis compound ConcentrationEffectReference
NMDA Receptor-Mediated ResponsesRat medial prefrontal cortex slicesEC50 = 14 nMPotentiation (350-550% increase)[8]
Excitatory Postsynaptic Potentials (EPSPs)Rat medial prefrontal cortex slicesNot specifiedIncreased amplitude and duration[8]
Neurite OutgrowthPrimary rat cortical neuronsNot specifiedInhibition of DOI and TCB-2 induced outgrowth[9]

Table 2: In Vivo Electrophysiological and Behavioral Data

ParameterAnimal ModelThis compound DoseEffectReference
Spontaneous Firing Rate (Dopamine Neurons)Rat (anesthetized)0.01-0.64 mg/kg (i.v.)No significant change in basal firing rate[10]
Number of Spontaneously Active Dopamine (B1211576) NeuronsRat (anesthetized)0.1 mg/kg (i.p., acute)Significant increase[10]
Number of Spontaneously Active Dopamine NeuronsRat (anesthetized)0.03 and 0.1 mg/kg/day (i.p., 21 days)Significant decrease[10]
Bursting Activity (VTA Dopamine Neurons)Rat (anesthetized)0.01, 0.03, 0.1 mg/kg (i.p., acute)Significant decrease[10]
Head-Twitch Response (DOI-induced)MouseAD50 = 0.0062 mg/kgAntagonism[11]
Intracranial Self-Stimulation (DOI-induced depression)RatAD50 = 0.0040 mg/kgAntagonism[11]

Experimental Protocols

Protocol 1: In Vitro Brain Slice Electrophysiology

This protocol describes whole-cell patch-clamp recordings from neurons in acute brain slices to assess the effect of this compound on synaptic transmission and neuronal excitability.

In_Vitro_Workflow cluster_prep Slice Preparation cluster_recording Recording cluster_analysis Data Analysis Animal_Prep Anesthetize and Perfuse Animal Brain_Extraction Extract and Section Brain Animal_Prep->Brain_Extraction Slicing Vibratome Slicing (e.g., 300 µm) Brain_Extraction->Slicing Recovery Incubate Slices in ACSF Slicing->Recovery Transfer Transfer Slice to Recording Chamber Recovery->Transfer Patch Establish Whole-Cell Patch-Clamp Transfer->Patch Baseline Record Baseline Activity Patch->Baseline Application This compound Application Baseline->Application Recording_Post Record Post-Application Activity Application->Recording_Post Analysis Analyze Electrophysiological Parameters Recording_Post->Analysis

In Vitro Electrophysiology Workflow

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Artificial cerebrospinal fluid (ACSF)

  • Intracellular recording solution

  • Vibratome

  • Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer)

  • Recording electrodes (borosilicate glass capillaries)

Procedure:

  • Slice Preparation:

    • Anesthetize the animal (e.g., rodent) and perform transcardial perfusion with ice-cold, oxygenated ACSF.

    • Rapidly dissect the brain and prepare acute coronal or sagittal slices (e.g., 300 µm thick) of the desired brain region using a vibratome in ice-cold, oxygenated ACSF.

    • Transfer slices to a holding chamber with oxygenated ACSF and allow them to recover for at least 1 hour at room temperature.

  • Recording:

    • Transfer a single slice to the recording chamber continuously perfused with oxygenated ACSF.

    • Visually identify a neuron for recording using an upright microscope with DIC optics.

    • Establish a whole-cell patch-clamp recording configuration.

    • Record baseline neuronal activity, including resting membrane potential, spontaneous postsynaptic currents (sPSCs), or evoked responses.

  • This compound Application:

    • Prepare the desired final concentration of this compound by diluting the stock solution in ACSF. A typical concentration range to test is 1-100 nM.

    • Bath-apply the this compound-containing ACSF to the slice.

    • Allow sufficient time for the drug to equilibrate (e.g., 10-15 minutes).

  • Post-Application Recording:

    • Record the neuronal activity in the presence of this compound.

    • To study its antagonist effects, co-apply a 5-HT2A receptor agonist (e.g., DOI) after pre-incubation with this compound.

  • Data Analysis:

    • Analyze changes in neuronal properties such as firing frequency, membrane potential, input resistance, and the amplitude and frequency of synaptic events.

Protocol 2: In Vivo Extracellular Single-Unit Recording

This protocol describes extracellular recordings of neuronal firing in anesthetized animals to investigate the systemic effects of this compound.

In_Vivo_Workflow cluster_prep Surgical Preparation cluster_recording Recording and Drug Administration cluster_analysis Data Analysis Anesthesia Anesthetize Animal Surgery Stereotaxic Surgery Anesthesia->Surgery Craniotomy Perform Craniotomy Surgery->Craniotomy Electrode_Placement Lower Recording Electrode Craniotomy->Electrode_Placement Baseline Record Baseline Firing Rate Electrode_Placement->Baseline Drug_Admin Administer this compound (i.v. or i.p.) Baseline->Drug_Admin Recording_Post Record Post-Administration Firing Drug_Admin->Recording_Post Spike_Sorting Spike Sorting and Analysis Recording_Post->Spike_Sorting Analysis Analyze Firing Rate and Pattern Spike_Sorting->Analysis

In Vivo Electrophysiology Workflow

Materials:

  • This compound solution for injection (sterile saline)

  • Anesthetic (e.g., urethane, isoflurane)

  • Stereotaxic apparatus

  • Extracellular recording electrodes (e.g., tungsten microelectrodes)

  • In vivo recording system (preamplifier, amplifier, data acquisition system)

Procedure:

  • Surgical Preparation:

    • Anesthetize the animal and mount it in a stereotaxic frame.

    • Perform a craniotomy over the target brain region.

  • Electrode Placement and Baseline Recording:

    • Slowly lower the recording electrode to the desired coordinates.

    • Identify single-unit activity based on spike waveform and amplitude.

    • Record the baseline firing rate and pattern of a spontaneously active neuron for a stable period (e.g., 10-15 minutes).

  • This compound Administration:

    • Administer this compound systemically, for example, via intravenous (i.v.) or intraperitoneal (i.p.) injection. Doses can range from 0.01 to 0.64 mg/kg.[10]

  • Post-Administration Recording:

    • Continuously record the firing of the same neuron for an extended period after drug administration (e.g., 30-60 minutes) to observe any changes in firing rate or pattern.

  • Data Analysis:

    • Perform spike sorting to isolate single-unit activity.

    • Analyze changes in the firing rate (spikes/second) and bursting activity of the recorded neuron in response to this compound administration.

Conclusion

This compound is a critical pharmacological tool for investigating the role of the 5-HT2A receptor in neuronal function. The protocols and data presented here provide a comprehensive guide for researchers to design and execute electrophysiological experiments using this selective antagonist. Careful consideration of experimental design, including appropriate concentrations/doses and recording parameters, will yield valuable insights into the complex modulation of neural circuits by the serotonergic system.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosages and experimental protocols for the use of (S)-Volinanserin, a highly selective 5-HT2A receptor antagonist, in rodent behavioral studies. This compound, also known as MDL 100,907, is a valuable research tool for investigating the role of the 5-HT2A receptor in various central nervous system functions and disorders.

Mechanism of Action

This compound is a potent and selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that, upon activation by serotonin or other agonists, primarily couples to the Gαq signaling pathway. This initiates a cascade of intracellular events, including the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). By blocking the 5-HT2A receptor, this compound inhibits these downstream signaling events.

Signaling Pathway of the 5-HT2A Receptor

Gq_Signaling_Pathway Serotonin Serotonin / Agonist Receptor 5-HT2A Receptor Serotonin->Receptor Activates Volinanserin This compound Volinanserin->Receptor Blocks G_protein Gαq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2A Receptor Gαq Signaling Pathway.

Recommended Dosages for Behavioral Studies

The appropriate dosage of this compound can vary depending on the animal model, the specific behavioral test, and the research question. The following tables summarize recommended dosage ranges based on published literature. All doses are for intraperitoneal (i.p.) administration unless otherwise specified. A typical pretreatment time for this compound is 15-30 minutes before the administration of an agonist or the start of the behavioral test.

Table 1: Dosages for Psychosis and Hallucinogen-Related Behavioral Models

Behavioral TestSpeciesAgonist (Dose)This compound Dose (mg/kg, i.p.)Outcome
Head-Twitch Response (HTR)MouseDOI (1.0 mg/kg)0.001 - 0.1Dose-dependent blockade of HTR.[1]
Head-Twitch Response (HTR)MouseLSD (0.32 mg/kg)0.0001 - 0.01Complete blockade of HTR.
Intracranial Self-Stimulation (ICSS) DepressionRatDOI (1.0 mg/kg)0.001 - 0.032Dose-dependent antagonism of ICSS depression.

Table 2: Dosages for Anxiety, Cognition, and Sensorimotor Gating Models

Behavioral TestSpeciesCondition/AgonistThis compound Dose (mg/kg)Outcome
Elevated Plus MazeRat-0.05 (s.c.)To assess the involvement of the 5-HT2A receptor in anxiolytic-like effects.
Prepulse Inhibition (PPI)RatDOI-induced disruption0.04 (ED50, i.p.)Potent antagonism of auditory PPI disruption.[1]
Prepulse Inhibition (PPI)MouseDAT knockout model1.0 (i.p.)Reversal of PPI deficits.
Novel Object RecognitionRat/Mouse-0.01 - 0.3 (suggested starting range)To investigate the role of 5-HT2A receptors in recognition memory. A pilot study is recommended to determine the optimal dose.
Amphetamine-Stimulated Locomotor ActivityMoused-amphetamine0.3 (ED50, i.p.)Significant decrease in hyperlocomotion.

Experimental Protocols

Experimental Workflow for a Typical Behavioral Study

Experimental_Workflow Habituation Animal Habituation (e.g., to testing room/apparatus) Volinanserin_Admin This compound Administration (or Vehicle) Habituation->Volinanserin_Admin Drug_Prep Drug Preparation (this compound & Agonist) Drug_Prep->Volinanserin_Admin Agonist_Admin Agonist Administration (if applicable) Drug_Prep->Agonist_Admin Pretreatment Pretreatment Interval (e.g., 15-30 min) Volinanserin_Admin->Pretreatment Pretreatment->Agonist_Admin Behavioral_Test Behavioral Testing Pretreatment->Behavioral_Test Agonist_Admin->Behavioral_Test Data_Collection Data Collection & Analysis Behavioral_Test->Data_Collection

Caption: General Experimental Workflow.

Protocol 1: Prepulse Inhibition (PPI) Test

Objective: To assess sensorimotor gating, which is often disrupted in psychiatric disorders. 5-HT2A agonists like DOI are known to disrupt PPI, and this compound can be used to test for the reversal of this disruption.

Materials:

  • Startle response chambers equipped with a high-frequency loudspeaker and a motion sensor.

  • This compound solution.

  • 5-HT2A agonist solution (e.g., DOI).

  • Vehicle solution.

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 60 minutes before the session.

  • Drug Administration: Administer this compound (e.g., 0.04 mg/kg, i.p.) or vehicle. After a 15-minute pretreatment interval, administer the 5-HT2A agonist (e.g., DOI) or vehicle.

  • Test Session: Place the animal in the startle chamber and allow a 5-minute acclimatization period with background white noise.

  • The test session consists of a series of trials presented in a pseudorandom order:

    • Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB).

    • Prepulse-alone trials: A low-intensity acoustic stimulus (e.g., 70-80 dB) that does not elicit a startle response.

    • Prepulse-pulse trials: The prepulse is presented shortly before the pulse (e.g., 100 ms (B15284909) interstimulus interval).

    • No-stimulus trials: Background noise only.

  • Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100

Protocol 2: Novel Object Recognition (NOR) Test

Objective: To assess recognition memory. This test is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Materials:

  • An open-field arena.

  • A set of identical objects for the training phase.

  • A set of novel objects for the testing phase.

  • This compound solution.

  • Vehicle solution.

Procedure:

  • Habituation: On day 1, allow each animal to freely explore the empty open-field arena for 5-10 minutes.

  • Training (Familiarization) Phase: On day 2, administer this compound (suggested starting dose range 0.01 - 0.3 mg/kg, i.p.) or vehicle 15-30 minutes before the training session. Place two identical objects in the arena and allow the animal to explore them for a set period (e.g., 5-10 minutes).

  • Testing Phase: After a retention interval (e.g., 1 hour or 24 hours), place the animal back in the arena where one of the familiar objects has been replaced with a novel object. Allow the animal to explore for a set period (e.g., 5 minutes).

  • Data Analysis: The time spent exploring each object (defined as sniffing or touching the object with the nose) is recorded. A discrimination index is calculated to quantify recognition memory: Discrimination Index = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)

Protocol 3: Elevated Plus Maze (EPM) Test

Objective: To assess anxiety-like behavior. The test is based on the conflict between the rodent's natural tendency to explore and its aversion to open, elevated spaces.

Materials:

  • An elevated plus-shaped maze with two open arms and two enclosed arms.

  • This compound solution.

  • Vehicle solution.

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 60 minutes before the test.

  • Drug Administration: Administer this compound (e.g., 0.05 mg/kg, s.c.) or vehicle 15-30 minutes before the test.

  • Test Session: Place the animal in the center of the maze, facing an open arm. Allow the animal to freely explore the maze for 5 minutes.

  • Data Analysis: The number of entries into and the time spent in the open and closed arms are recorded. An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Pharmacokinetics

This compound is well-absorbed after oral administration but undergoes significant first-pass metabolism to an active metabolite. Following intravenous or intraperitoneal administration, this compound readily crosses the blood-brain barrier, with brain concentrations of the parent compound being significantly higher than those of its metabolite. This indicates that this compound is the primary active compound in the central nervous system.

Disclaimer: The information provided in these application notes is intended for research purposes only. The optimal dosage and experimental design should be determined by the individual researcher based on their specific experimental conditions and in accordance with institutional animal care and use guidelines.

References

Application of (S)-Volinanserin in Schizophrenia Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Volinanserin, also known as MDL 100,907, is a potent and highly selective 5-HT2A receptor antagonist.[1] Its high affinity for the 5-HT2A receptor, coupled with significantly lower affinity for other serotonin (B10506) receptor subtypes, as well as dopamine, adrenergic, and histamine (B1213489) receptors, makes it a valuable pharmacological tool for elucidating the role of the 5-HT2A receptor in various physiological and pathological processes.[2][3] In the context of schizophrenia research, this compound has been instrumental in preclinical models for investigating the therapeutic potential of selective 5-HT2A receptor antagonism. Antipsychotics that target serotonergic receptors, specifically the 5-HT2A receptor, are a promising area of development for schizophrenia treatment.[4]

This document provides detailed application notes and protocols for the use of this compound in key schizophrenia-related research models. It is intended to guide researchers in designing and executing experiments to evaluate the antipsychotic potential of novel compounds targeting the 5-HT2A receptor. While the clinical development of Volinanserin (B1684034) for schizophrenia was discontinued, it remains a critical research tool.[1][5]

Physicochemical and Pharmacological Properties

This compound is a selective 5-HT2A receptor antagonist. Its selectivity is a key attribute for its use in research, allowing for the specific interrogation of the 5-HT2A receptor system.

Table 1: Receptor Binding Affinity of this compound
ReceptorKᵢ (nM)Selectivity vs. 5-HT2A
5-HT2A 0.36 -
5-HT1C>100>300-fold
Dopamine D2>100>300-fold
α1-Adrenergic>100>300-fold

Data sourced from MedChemExpress.[2][3]

Table 2: Pharmacokinetic Properties of this compound
ParameterSpeciesValueRoute of Administration
Elimination Half-LifeHuman6-9 hoursOral
BioavailabilityRatWell-absorbed, extensive first-pass metabolismOral
Brain PenetrationRatReadily crosses the blood-brain barrierIV and Oral

Data sourced from PubMed.[6][7]

Schizophrenia Research Models and Experimental Protocols

This compound is frequently employed in rodent models that recapitulate certain aspects of schizophrenia, particularly those related to positive symptoms and cognitive deficits.

Psychedelic-Induced Head-Twitch Response (HTR) Model

The head-twitch response (HTR) in rodents is a behavioral proxy for the hallucinogenic effects of 5-HT2A receptor agonists, such as DOI (1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane) and psilocybin.[8] This model is valuable for assessing the in vivo potency and efficacy of 5-HT2A antagonists.

Objective: To evaluate the ability of this compound to antagonize DOI-induced head-twitch responses in mice.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • This compound

  • DOI hydrochloride

  • Vehicle (e.g., 0.9% saline)

  • Observation chambers (e.g., clear Plexiglas cages)

  • Video recording equipment (optional, but recommended for accurate scoring)

Procedure:

  • Acclimation: Allow mice to acclimate to the housing facility for at least one week before the experiment. On the test day, place individual mice in the observation chambers for a 30-minute acclimation period.

  • Drug Administration:

    • Administer this compound (e.g., 0.001-0.1 mg/kg, intraperitoneally [i.p.]) or vehicle.

    • After a predetermined pretreatment time (e.g., 15-30 minutes), administer DOI (e.g., 1.0 mg/kg, i.p.) or vehicle.

  • Observation and Scoring:

    • Immediately after DOI administration, begin observing and counting the number of head twitches for a set period (e.g., 30-60 minutes). A head twitch is a rapid, side-to-side rotational movement of the head.

    • Scoring can be done live by a trained observer blinded to the treatment conditions or from video recordings.

  • Data Analysis:

    • Compare the number of head twitches in the this compound + DOI group to the vehicle + DOI group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

    • Calculate the ED₅₀ (the dose of antagonist that produces a 50% reduction in the agonist response) for this compound.

Table 3: this compound in the Head-Twitch Response (HTR) Model
Agonist (Dose)This compound Pretreatment Dose (mg/kg, i.p.)OutcomeED₅₀ of this compound (mg/kg)
DOI (1.0 mg/kg)0.001 - 0.1Dose-dependent and complete blockade of DOI-induced HTR.[4]0.0062
LSD (0.32 mg/kg)0.0001 - 0.1Complete blockade of LSD-induced HTR.[4]0.00047

Data sourced from a study by Jaster et al. (2022).[4]

HTR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Acclimation Mouse Acclimation (1 week housing, 30 min test cage) Admin_Vol Administer this compound or Vehicle Acclimation->Admin_Vol Drug_Prep Drug Preparation This compound & DOI Drug_Prep->Admin_Vol Pretreatment Pretreatment Period (15-30 min) Admin_Vol->Pretreatment Admin_DOI Administer DOI or Vehicle Pretreatment->Admin_DOI Observation Observation & Recording (30-60 min) Admin_DOI->Observation Scoring Score Head Twitches Observation->Scoring Stats Statistical Analysis (e.g., ANOVA) Scoring->Stats ED50 Calculate ED₅₀ Stats->ED50

Experimental workflow for the Head-Twitch Response (HTR) assay.

NMDA Receptor Antagonist-Induced Hyperlocomotion Model

NMDA receptor antagonists like phencyclidine (PCP) and MK-801 are used to induce schizophrenia-like symptoms in rodents, including hyperlocomotion (modeling positive symptoms) and cognitive deficits.[6][8][9][10][11]

Objective: To assess the effect of this compound on hyperlocomotion induced by PCP or MK-801.

Materials:

  • Male Sprague-Dawley rats or C57BL/6J mice

  • This compound

  • Phencyclidine (PCP) or Dizocilpine (MK-801)

  • Vehicle (e.g., 0.9% saline)

  • Open field arenas equipped with automated activity monitoring systems (e.g., infrared beams).

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

  • Drug Administration:

    • Administer this compound or vehicle (pretreatment time will vary depending on the study design, typically 30-60 minutes).

    • Administer PCP (e.g., 1-5 mg/kg) or MK-801 (e.g., 0.1-0.3 mg/kg) or vehicle.

  • Behavioral Testing:

    • Immediately after PCP or MK-801 administration, place the animal in the open field arena.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration (e.g., 60-120 minutes).

  • Data Analysis:

    • Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to assess the time course of the drug effects.

    • Compare the total locomotor activity between treatment groups using statistical methods like two-way ANOVA (treatment x time).

Models of Negative Symptoms and Cognitive Deficits

While this compound's effects on negative symptoms are less studied, 5-HT2A receptor antagonism is a therapeutic strategy being explored for these domains.[12] Relevant behavioral assays include the social interaction test and the sucrose (B13894) preference test.

Objective: To evaluate the effect of this compound on social deficits induced by schizophrenia models (e.g., chronic PCP or MK-801 treatment).

Materials:

  • Pairs of weight- and age-matched male rodents.

  • This compound

  • Schizophrenia-inducing agent (e.g., PCP, MK-801)

  • Vehicle

  • A novel, neutral testing arena.

Procedure:

  • Induction of Social Deficits: Administer a chronic regimen of PCP or MK-801 to induce social withdrawal.[10][11]

  • Drug Administration: Administer this compound or vehicle to the test animal.

  • Social Interaction Session:

    • Place the test animal and an unfamiliar partner animal in the testing arena.

    • Record the duration of active social behaviors (e.g., sniffing, grooming, following) for a set period (e.g., 10-15 minutes).

  • Data Analysis: Compare the total time spent in social interaction between the different treatment groups.

Objective: To assess the effect of this compound on anhedonia (a core negative symptom) in rodent models of schizophrenia.

Materials:

  • Rodents housed individually.

  • Two drinking bottles per cage, one with water and one with a sucrose solution (e.g., 1%).

  • This compound

  • Schizophrenia-inducing agent or stressor.

  • Vehicle

Procedure:

  • Baseline Measurement: For 24-48 hours, give animals a free choice between the two bottles and measure the consumption of each liquid.

  • Induction of Anhedonia: Use a relevant model, such as chronic stress or chronic corticosterone (B1669441) administration, to induce a decrease in sucrose preference.[2]

  • Drug Treatment: Administer this compound or vehicle.

  • Sucrose Preference Test: Re-introduce the two bottles and measure fluid consumption over a 24-hour period.

  • Data Analysis: Calculate the sucrose preference percentage: (sucrose intake / total fluid intake) x 100. Compare the preference between treatment groups.

Signaling Pathways and Mechanism of Action

This compound exerts its effects by blocking the action of serotonin at the 5-HT2A receptor, a G-protein coupled receptor (GPCR) linked to the Gq/11 signaling pathway.

Gq_Signaling_Pathway Serotonin Serotonin HTR2A 5-HT2A Receptor Serotonin->HTR2A Activates Volinanserin This compound Volinanserin->HTR2A Blocks Gq_protein Gq/11 Protein HTR2A->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects (Neuronal Excitability, etc.) Ca_release->Downstream PKC->Downstream

Simplified 5-HT2A receptor signaling pathway and the inhibitory action of this compound.

Conclusion

This compound is an indispensable tool for preclinical schizophrenia research. Its high selectivity for the 5-HT2A receptor allows for the precise investigation of this receptor's role in the pathophysiology of schizophrenia and as a target for novel antipsychotic drugs. The protocols outlined in this document provide a framework for utilizing this compound in robust and reproducible behavioral models relevant to the positive and negative symptoms of schizophrenia. Continued research using selective agents like this compound is crucial for advancing our understanding of schizophrenia and developing more effective treatments.

References

(S)-Volinanserin: Application Notes and Protocols for Sleep and Circadian Rhythm Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Volinanserin, also known as MDL 100,907, is a potent and highly selective 5-HT2A receptor antagonist.[1][2] It has been a subject of significant interest in neuroscience research, particularly for its potential therapeutic applications in conditions such as schizophrenia and insomnia.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in preclinical and clinical research focused on sleep and circadian rhythms. While preclinical studies have demonstrated its efficacy in promoting slow-wave sleep, it is crucial to note that clinical development for insomnia was discontinued (B1498344) due to a lack of demonstrated efficacy in Phase 3 trials.[3][4]

Mechanism of Action

This compound exerts its pharmacological effects primarily by blocking the serotonin (B10506) 2A (5-HT2A) receptor. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, typically couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[5][6] This initiates a signaling cascade that results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and activation of protein kinase C (PKC). By antagonizing this receptor, this compound inhibits these downstream signaling events. The modulation of serotonergic pathways, particularly through 5-HT2A receptor blockade, is understood to play a significant role in the regulation of sleep architecture, most notably in the enhancement of slow-wave sleep (SWS), also known as deep sleep.[3][7]

Data Presentation: Quantitative Effects on Sleep Parameters

Preclinical Data (Rodent Models)

This compound has been shown to significantly increase non-rapid eye movement (NREM) sleep and associated delta power in electroencephalogram (EEG) recordings in rats. The following table summarizes key quantitative findings from a representative preclinical study.

ParameterSpeciesTreatment GroupDose (mg/kg, i.p.)ResultCitation
NREM Sleep RatThis compound (MDL100907)0.1Increased[7]
This compound (MDL100907)1.0Significantly Increased[7]
This compound (MDL100907)3.0Significantly Increased[7]
Delta Power during NREM RatThis compound (MDL100907)0.1, 1.0, 3.0Increased[7]
Wakefulness RatThis compound (MDL100907)0.1, 1.0, 3.0Decreased[7]
REM Sleep RatThis compound (MDL100907)0.1, 1.0, 3.0No Significant Effect[7]
Clinical Data (Human Studies)

Clinical trials investigating this compound for sleep maintenance insomnia were conducted. However, Sanofi-Aventis, the sponsor, terminated the development program due to a lack of demonstrated efficacy.[4] Detailed quantitative results from these trials have not been widely published in peer-reviewed literature. The primary outcome measure for at least one of the studies (NCT00464243) was the change from baseline in Wake After Sleep Onset (WASO).[8] A synopsis of another terminated study (EFC10550) indicated that due to premature termination, the analysis primarily focused on safety, with limited efficacy data collected on subjective sleep parameters.[4]

ParameterStudy IdentifierTreatment GroupDoseResultCitation
Next-day residual effects EFC10550Volinanserin2 mg/dayComparison with lormetazepam 1 mg/day was the primary objective. Study terminated prematurely.[4]
Subjective Sleep Parameters (pr-WASO, pr-TST, etc.) EFC10550Volinanserin2 mg/daySecondary objective. Limited data due to premature termination.[4]
Wake After Sleep Onset (WASO) NCT00464243Volinanserin2 mg/dayPrimary outcome measure. Detailed results not publicly available.[8]

Experimental Protocols

Preclinical Protocol: Rodent Sleep Study (EEG/EMG)

This protocol outlines a typical procedure for assessing the effects of this compound on sleep architecture in rats using electroencephalography (EEG) and electromyography (EMG).

1. Animal Subjects and Housing:

  • Species: Male Sprague-Dawley or Wistar rats (250-350g).

  • Housing: Individually housed in transparent cages within a sound-attenuated, temperature-controlled recording chamber.

  • Light/Dark Cycle: Maintained on a 12:12 hour light/dark cycle (e.g., lights on at 07:00, lights off at 19:00) for at least two weeks prior to surgery for acclimatization. Food and water are available ad libitum.

2. Surgical Implantation of Electrodes:

  • Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).

  • EEG Electrodes: Implant stainless steel screw electrodes into the skull over the frontal and parietal cortices for EEG recording. A reference electrode is placed over the cerebellum.

  • EMG Electrodes: Implant flexible, insulated stainless-steel wires into the nuchal (neck) muscles for EMG recording to monitor muscle tone.

  • Post-operative Care: Allow at least one week for recovery, with appropriate analgesic administration.

3. Experimental Procedure:

  • Habituation: Habituate the animals to the recording cables for at least 3 days prior to the experiment.

  • Drug Administration: this compound is typically dissolved in a suitable vehicle (e.g., saline or 0.5% methylcellulose). Administer the drug or vehicle via intraperitoneal (i.p.) injection at the desired doses (e.g., 0.1, 1.0, 3.0 mg/kg) at the beginning of the dark (active) phase.[7]

  • Data Acquisition: Record EEG and EMG signals continuously for at least 6 hours post-injection. The signals are amplified, filtered (e.g., EEG: 0.5-30 Hz; EMG: 10-100 Hz), and digitized at a suitable sampling rate (e.g., 256 Hz).

4. Data Analysis:

  • Sleep Scoring: Manually or automatically score the recordings in 10-second epochs into three stages: wakefulness, NREM sleep, and REM sleep, based on standard criteria for rodent sleep.

  • Parameters to Analyze:

    • Total time spent in each sleep-wake state.

    • Sleep latency (time to first NREM sleep episode).

    • Bout duration and number of bouts for each state.

    • Spectral analysis of the EEG during NREM sleep to determine delta power (0.5-4.0 Hz).

Preclinical Protocol: Rodent Circadian Rhythm Study (Locomotor Activity)

This protocol describes how to assess the potential effects of this compound on circadian rhythms using running-wheel activity monitoring.

1. Animal Subjects and Housing:

  • Species: Male C57BL/6 mice are commonly used for circadian studies.

  • Housing: Individually house mice in cages equipped with a running wheel. The cages should be placed in light-tight, ventilated chambers.

  • Entrainment: Entrain the mice to a 12:12 hour light/dark cycle for at least two weeks.

2. Experimental Procedure:

  • Baseline Activity: Record baseline running-wheel activity for at least 10 days in the 12:12 LD cycle, followed by 10-14 days in constant darkness (DD) to determine the free-running period (tau).

  • Drug Administration: this compound or vehicle is administered at a specific circadian time (CT). For example, administration could occur during the early subjective night to assess effects on phase shifting.

  • Phase Shift Assessment: After drug administration, continue to record locomotor activity in constant darkness. The phase shift is calculated by comparing the time of activity onset on the days following the treatment to the projected activity onset based on the pre-treatment free-running period.

3. Data Analysis:

  • Actograms: Visualize the locomotor activity data using actograms.

  • Period Analysis: Use chi-square periodogram analysis to determine the free-running period (tau) before and after drug administration.

  • Phase Shift Calculation: Quantify the phase shift in hours by fitting regression lines to the activity onsets before and after the treatment.

Clinical Protocol: Polysomnography (PSG) in Insomnia Patients

The following is a generalized protocol for a clinical trial evaluating a hypnotic agent like this compound in patients with sleep maintenance insomnia, based on standard practices.

1. Study Population:

  • Inclusion Criteria: Patients diagnosed with primary insomnia according to established criteria (e.g., DSM-5), with specific complaints of difficulty maintaining sleep (e.g., frequent awakenings, prolonged wakefulness after sleep onset).[8]

  • Exclusion Criteria: Other sleep disorders (e.g., sleep apnea, restless legs syndrome), unstable medical or psychiatric conditions, use of medications that could affect sleep.[8]

2. Study Design:

  • A randomized, double-blind, placebo-controlled, parallel-group design is typical.

  • Following a screening period and a single-blind placebo run-in period, eligible participants are randomized to receive either this compound (e.g., 2 mg) or a placebo nightly for a specified duration (e.g., 4-6 weeks).[4][8]

3. Data Collection (Polysomnography):

  • PSG Recordings: In-laboratory polysomnography is conducted at baseline and at specified time points during the treatment period (e.g., night 1, end of week 2, end of week 4).

  • Standard Montage: PSG recordings include:

    • Electroencephalogram (EEG)

    • Electrooculogram (EOG)

    • Electromyogram (EMG) (chin and leg)

    • Electrocardiogram (ECG)

    • Respiratory monitoring (airflow, respiratory effort)

    • Pulse oximetry

4. Primary and Secondary Endpoints:

  • Primary Endpoint: Change from baseline in Wake After Sleep Onset (WASO).[8]

  • Secondary Endpoints:

    • Total Sleep Time (TST)

    • Sleep Latency (SL)

    • Number of Awakenings (NAW)

    • Sleep Efficiency (SE)

    • Time spent in different sleep stages (N1, N2, N3/SWS, REM)

    • Subjective sleep parameters (e.g., patient-reported sleep diaries).

5. Data Analysis:

  • Statistical analysis is performed to compare the changes in sleep parameters between the this compound and placebo groups.

Visualizations

Signaling Pathway Diagram

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Serotonin Serotonin Receptor 5-HT2A Receptor Serotonin->Receptor Agonist Binding Volinanserin This compound Volinanserin->Receptor Antagonist Binding SWS Promotion of Slow-Wave Sleep Volinanserin->SWS Leads to Gq Gq/11 Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC CellularResponse Cellular Response (e.g., Neuronal Excitability) Ca->CellularResponse PKC->CellularResponse

Caption: this compound blocks the 5-HT2A receptor signaling cascade.

Experimental Workflow: Preclinical Rodent Sleep Study

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Acclimatization Animal Acclimatization (2 weeks) Surgery EEG/EMG Electrode Implantation Surgery Acclimatization->Surgery Recovery Post-operative Recovery (1 week) Surgery->Recovery Habituation Habituation to Recording Setup (3 days) Recovery->Habituation Administration Drug/Vehicle Administration (this compound or Placebo) Habituation->Administration Recording Continuous EEG/EMG Recording (≥6 hours) Administration->Recording Scoring Sleep Stage Scoring (Wake, NREM, REM) Recording->Scoring Analysis Quantitative Analysis (Sleep duration, latency, delta power) Scoring->Analysis Results Results Interpretation Analysis->Results

Caption: Workflow for a preclinical sleep study with this compound.

Logical Relationship: Clinical Trial Rationale and Outcome

G Hypothesis Hypothesis: 5-HT2A antagonism by this compound improves sleep maintenance. Preclinical Preclinical Evidence: Increased NREM sleep and delta power in rodents. Hypothesis->Preclinical ClinicalTrial Phase 3 Clinical Trials (e.g., NCT00464243) Hypothesis->ClinicalTrial Outcome Primary Outcome: Change in Wake After Sleep Onset (WASO) ClinicalTrial->Outcome Result Result: Lack of demonstrated efficacy. Outcome->Result Termination Decision: Discontinuation of clinical development for insomnia. Result->Termination

Caption: Rationale and outcome of this compound clinical trials for insomnia.

References

Application Notes and Protocols for (S)-Volinanserin in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Volinanserin, also known as (S)-MDL 100,907, is a potent and highly selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1][2] Its high affinity and specificity make it an invaluable tool for researchers studying the 5-HT2A receptor, a key player in various physiological and pathological processes in the central nervous system. These application notes provide detailed protocols for utilizing this compound in radioligand binding assays to characterize the 5-HT2A receptor, screen compound libraries, and investigate drug-receptor interactions.

This compound's utility in radioligand binding assays stems from its ability to selectively bind to the 5-HT2A receptor with a high affinity, having a Ki of 0.36 nM.[1][2] This allows for the accurate determination of 5-HT2A receptor density (Bmax) and the affinity (Ki) of other compounds through competitive binding experiments. Furthermore, its selectivity, which is over 300-fold higher for the 5-HT2A receptor compared to the 5-HT1c, alpha-1 adrenergic, and dopamine (B1211576) D2 receptors, ensures minimal off-target effects in well-designed assays.[1][2]

Data Presentation

Table 1: Binding Affinity of this compound at Various Receptors

This table summarizes the binding affinity (Ki) of this compound for the human 5-HT2A receptor and a selection of other G-protein coupled receptors, highlighting its selectivity.

ReceptorKi (nM)Selectivity Fold (vs. 5-HT2A)
5-HT2A 0.36 1
5-HT1c>108>300
α1-adrenergic>108>300
Dopamine D2>108>300

Data compiled from publicly available sources.[1][2]

Signaling Pathway

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway. Upon agonist binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor Gq Gq/G11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Agonist Agonist (e.g., Serotonin) Agonist->Receptor Binds Volinanserin This compound (Antagonist) Volinanserin->Receptor Blocks Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep 1. Prepare 5-HT2A Receptor Membrane Homogenate Reagent_Prep 2. Prepare Assay Buffer, Radioligand, and Compounds Membrane_Prep->Reagent_Prep Incubation 3. Incubate Membranes with Radioligand and Test Compound Reagent_Prep->Incubation Filtration 4. Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Washing 5. Wash Filters to Remove Non-specific Binding Filtration->Washing Counting 6. Scintillation Counting to Quantify Bound Radioligand Washing->Counting Data_Processing 7. Calculate Specific Binding Counting->Data_Processing Curve_Fitting 8. Non-linear Regression to Determine IC50 Data_Processing->Curve_Fitting Ki_Calculation 9. Calculate Ki using Cheng-Prusoff Equation Curve_Fitting->Ki_Calculation

References

Application Notes and Protocols for Studying Psychedelic Antagonism with (S)-Volinanserin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing experiments to investigate the antagonistic properties of (S)-Volinanserin against psychedelic compounds. The protocols detailed below cover essential in vitro and in vivo assays to characterize the interaction of this compound with the serotonin (B10506) 2A (5-HT2A) receptor, the primary target of classic psychedelics.

Introduction to this compound

This compound, also known as MDL 100,907, is a potent and highly selective 5-HT2A receptor antagonist.[1] It exhibits a high affinity for the 5-HT2A receptor with a Ki of 0.36 nM and demonstrates over 300-fold selectivity against other receptors such as 5-HT1c, alpha-1, and dopamine (B1211576) D2 receptors.[2][3] This high selectivity makes this compound an invaluable research tool for elucidating the role of the 5-HT2A receptor in the mechanism of action of psychedelic drugs.[1]

In Vitro Characterization of this compound Antagonism

In vitro assays are fundamental for determining the binding affinity and functional potency of this compound at the 5-HT2A receptor.

Receptor Binding Assays

Radioligand binding assays are employed to determine the affinity of this compound for the 5-HT2A receptor. These assays measure the displacement of a radiolabeled ligand by the unlabeled antagonist.

Protocol: 5-HT2A Receptor Competition Binding Assay

Objective: To determine the inhibitory constant (Ki) of this compound at the human 5-HT2A receptor.

Materials:

  • Receptor Source: Commercially available membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]-Ketanserin (a well-characterized 5-HT2A antagonist radioligand).

  • Test Compound: this compound.

  • Non-specific Binding Control: Mianserin (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 5 mM MgCl2, pH 7.4.

  • 96-well microfilter plates with GF/B filters.

  • Scintillation fluid and a microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound in assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • This compound at various concentrations (for competition curve) or buffer/non-specific binding control.

    • [3H]-Ketanserin at a final concentration equal to its Kd (approximately 1-2 nM).

    • Receptor membranes (20-40 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for 60 minutes to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the microfilter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter mat, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound from the competition curve and then calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Binding Affinity of this compound at the 5-HT2A Receptor

CompoundReceptorRadioligandKi (nM)Reference
This compound5-HT2A[3H]-Ketanserin0.36[2][3]
Functional Assays

Functional assays, such as calcium flux assays, measure the ability of an antagonist to block the intracellular signaling cascade initiated by an agonist binding to the 5-HT2A receptor. The 5-HT2A receptor is a Gq/G11-coupled receptor, and its activation leads to an increase in intracellular calcium.[4][5]

Protocol: Calcium Flux Assay for 5-HT2A Receptor Antagonism

Objective: To determine the functional potency (IC50) of this compound in blocking psychedelic-induced calcium mobilization.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Psychedelic Agonist: e.g., Psilocin, DOI, or LSD.

  • Test Compound: this compound.

  • Calcium-sensitive fluorescent dye: e.g., Fluo-4 AM.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Black, clear-bottom 384-well microplates.

  • Fluorescence plate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Plate the cells in the 384-well microplates and allow them to adhere overnight.

  • Dye Loading: Load the cells with Fluo-4 AM according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Agonist Injection and Fluorescence Reading: Place the plate in the fluorescence reader. Measure the baseline fluorescence, then inject the psychedelic agonist at a concentration that elicits a submaximal response (EC80). Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Determine the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the antagonist. Calculate the IC50 value from the concentration-response curve.

Table 2: Functional Potency of Psychedelic Agonists at the 5-HT2A Receptor

CompoundAssayEC50 (nM)
PsilocinCalcium Flux~10-50
DOICalcium Flux~1-10
LSDCalcium Flux~0.5-5

Note: EC50 values can vary depending on the specific cell line and assay conditions.

In Vivo Assessment of Psychedelic Antagonism

In vivo models are crucial for understanding how this compound's antagonism of the 5-HT2A receptor translates to behavioral effects.

Head-Twitch Response (HTR) in Rodents

The head-twitch response (HTR) in mice is a well-established behavioral proxy for 5-HT2A receptor activation by psychedelics.[6][7] The frequency of head twitches is quantified to assess the efficacy of the psychedelic and the blocking effect of the antagonist.

Protocol: this compound Antagonism of Psychedelic-Induced HTR

Objective: To evaluate the ability of this compound to block the HTR induced by a psychedelic agonist in mice.

Materials:

  • Animals: Male C57BL/6J mice.

  • Psychedelic Agonist: e.g., DOI (1.0 mg/kg), LSD (0.32 mg/kg), or Psilocybin.[6][8]

  • Antagonist: this compound (0.0001–0.1 mg/kg).[6][8]

  • Observation Chambers: Clear cylindrical chambers.

  • Video recording equipment and analysis software (optional).

Procedure:

  • Acclimation: Acclimate the mice to the observation chambers for at least 15 minutes before drug administration.

  • Antagonist Pre-treatment: Administer this compound intraperitoneally (i.p.) at various doses. The pre-treatment time can be varied (e.g., 15 minutes, 1 hour, 4 hours, 24 hours) to assess the time-course of antagonism.[6]

  • Agonist Administration: After the pre-treatment period, administer the psychedelic agonist (i.p.).

  • Observation: Immediately after agonist injection, place the mice back into the observation chambers and record the number of head twitches for a defined period (e.g., 30-90 minutes).[6]

  • Data Analysis: Compare the number of head twitches in the antagonist-pre-treated groups to the vehicle-pre-treated control group. Calculate the dose-dependent inhibition of the HTR by this compound and determine the AD50 (the dose of antagonist that reduces the agonist effect by 50%).

Table 3: In Vivo Antagonism of Psychedelic-Induced Head-Twitch Response by Volinanserin (B1684034)

Psychedelic Agonist (Dose)AntagonistAntagonist Dose Range (mg/kg)AD50 (mg/kg)SpeciesReference
DOI (1.0 mg/kg)Volinanserin0.0001–0.10.0062Mouse[6]
LSD (0.32 mg/kg)Volinanserin0.0001–0.1-Mouse[6]

Note: Volinanserin completely blocked LSD-induced HTR.[6][8]

Intracranial Self-Stimulation (ICSS) in Rats

ICSS is a behavioral paradigm used to assess the effects of drugs on reward and motivation. Psychedelics can depress ICSS, and this effect can be antagonized by 5-HT2A antagonists.[6]

Protocol: this compound Antagonism of Psychedelic-Induced ICSS Depression

Objective: To determine if this compound can reverse the depression of ICSS caused by psychedelic drugs in rats.

Materials:

  • Animals: Rats surgically implanted with electrodes in a brain reward region (e.g., medial forebrain bundle).

  • Operant Chambers: Equipped with a lever or wheel that, when manipulated, delivers electrical stimulation to the brain.

  • Psychedelic Agonist: e.g., DOI (1.0 mg/kg), Mescaline (32 mg/kg), Psilocybin (1.0 mg/kg), LSD (0.32 mg/kg).[6]

  • Antagonist: this compound.

Procedure:

  • Training: Train the rats to respond for brain stimulation until stable baseline rates of responding are established.

  • Antagonist Pre-treatment: Administer this compound at various doses before the test session.

  • Agonist Administration: Administer the psychedelic agonist.

  • Testing: Place the rats in the operant chambers and record the rate of responding for a set period.

  • Data Analysis: Compare the rates of ICSS in the antagonist-pre-treated groups to the vehicle-pre-treated control group. Determine the extent to which this compound reverses the psychedelic-induced depression of ICSS.

Table 4: In Vivo Antagonism of Psychedelic-Induced ICSS Depression by Volinanserin

Psychedelic Agonist (Dose)AntagonistAntagonist Dose (mg/kg)EffectSpeciesReference
DOI (1.0 mg/kg)Volinanserin0.0001-0.1Attenuated depression (AD50 = 0.0040 mg/kg)Rat[6]
Mescaline (32 mg/kg)Volinanserin0.032Significantly attenuated depressionRat[6]
Psilocybin (1.0 mg/kg)Volinanserin0.032Partially effective in reducing depressionRat[6]
LSD (0.32 mg/kg)Volinanserin0.032Did not block depressionRat[6]

Visualizing Molecular and Experimental Pathways

Diagrams are essential for illustrating the complex interactions and workflows in psychedelic antagonism research.

G cluster_0 Psychedelic Agonist Binding and 5-HT2A Receptor Activation cluster_1 This compound Antagonism Psychedelic Psychedelic (e.g., Psilocybin, LSD) HT2AR 5-HT2A Receptor Psychedelic->HT2AR Binds to Gq_G11 Gq/G11 Protein HT2AR->Gq_G11 Activates PLC Phospholipase C Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC Activation DAG->PKC Downstream Downstream Signaling (e.g., Head-Twitch Response) Ca_release->Downstream PKC->Downstream Volinanserin This compound Volinanserin->HT2AR Blocks Binding

Caption: Signaling pathway of psychedelic agonism at the 5-HT2A receptor and the antagonistic action of this compound.

G cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow start_vitro Prepare Reagents (Membranes/Cells, Ligands) assay_setup Assay Setup (96-well plate) start_vitro->assay_setup incubation Incubation assay_setup->incubation detection Detection (Filtration/Fluorescence Reading) incubation->detection analysis_vitro Data Analysis (IC50/Ki Determination) detection->analysis_vitro start_vivo Animal Acclimation pretreatment Antagonist Pre-treatment (this compound) start_vivo->pretreatment agonist_admin Agonist Administration (Psychedelic) pretreatment->agonist_admin behavioral_obs Behavioral Observation (HTR/ICSS) agonist_admin->behavioral_obs analysis_vivo Data Analysis (AD50/Reversal of Effect) behavioral_obs->analysis_vivo

Caption: General experimental workflows for in vitro and in vivo studies of psychedelic antagonism.

Conclusion

The experimental designs and protocols outlined in these application notes provide a robust framework for investigating the psychedelic antagonist properties of this compound. By combining in vitro binding and functional assays with in vivo behavioral models, researchers can gain a comprehensive understanding of how this compound interacts with the 5-HT2A receptor to modulate the effects of various psychedelic compounds. This knowledge is critical for the development of novel therapeutics and for advancing our understanding of the neurobiology of psychedelics.

References

(S)-Volinanserin: A Potent and Selective Antagonist for 5-HT2A Receptor Negative Control Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in neuropharmacology, signal transduction, and related fields.

Purpose: This document provides detailed guidelines and protocols for utilizing (S)-Volinanserin as a highly effective negative control in studies investigating 5-HT2A receptor agonists. Its high affinity and selectivity for the 5-HT2A receptor make it an invaluable tool for ensuring that observed effects are specifically mediated by this receptor.

Introduction

This compound, also known as MDL 100,907, is a potent and selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1][2][3] Its high affinity, with a reported Ki value of 0.36 nM, and significant selectivity over other serotonin receptor subtypes (over 300-fold selectivity for 5-HT2A versus 5-HT1c, alpha-1, and dopamine (B1211576) D2 receptors) establish it as a superior negative control for in vitro and in vivo studies of 5-HT2A receptor agonists.[1][2] This document outlines its pharmacological properties and provides detailed protocols for its application in key experimental paradigms.

Pharmacological Profile of this compound

This compound acts as a competitive antagonist at the 5-HT2A receptor, effectively blocking the binding and subsequent signaling of 5-HT2A agonists. Its utility as a negative control stems from its ability to prevent agonist-induced downstream effects, thereby confirming that the observed biological response is indeed mediated by the 5-HT2A receptor.

Binding Affinity and Selectivity

The binding affinity of this compound for the 5-HT2A receptor is in the sub-nanomolar range, highlighting its potency. Its selectivity is crucial for minimizing off-target effects that could confound experimental results.

Receptor SubtypeBinding Affinity (Ki)
5-HT2A 0.36 nM [1][2]
5-HT2C88 nM[3][4]
α1-adrenergic128 nM[3][4]
Sigma87 nM[3][4]

In Vitro Applications: Negative Control in 5-HT2A Agonist-Induced Signaling

A common in vitro application of this compound is to block agonist-induced signaling cascades, such as calcium mobilization, downstream of Gq/11-coupled 5-HT2A receptors.

Signaling Pathway Diagram

Gq_Pathway Agonist 5-HT2A Agonist Receptor 5-HT2A Receptor Agonist->Receptor Activates Volinanserin (B1684034) This compound (Negative Control) Volinanserin->Receptor Blocks Gq Gαq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates

Caption: 5-HT2A receptor signaling and the inhibitory action of this compound.

Protocol: In Vitro Calcium Mobilization Assay

This protocol describes the use of this compound to confirm that a test compound's effect on intracellular calcium levels is mediated by the 5-HT2A receptor.

Materials:

  • HEK293 cells (or other suitable cell line) stably expressing the human 5-HT2A receptor

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • 5-HT2A receptor agonist (e.g., DOI, serotonin)

  • This compound

  • 96- or 384-well black, clear-bottom assay plates

  • Fluorescence plate reader with kinetic read capabilities

Procedure:

  • Cell Plating: Seed the 5-HT2A-expressing cells into assay plates at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading: Prepare the dye loading solution by mixing the calcium-sensitive dye with an equal volume of 0.1% Pluronic F-127 in assay buffer. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of the 5-HT2A agonist and this compound in assay buffer. For the negative control wells, prepare a solution of this compound at a concentration sufficient to fully antagonize the agonist response (e.g., 1 µM).

  • Pre-incubation with this compound: After dye loading, wash the cells with assay buffer. Add the this compound solution or vehicle to the appropriate wells and incubate for 15-30 minutes at room temperature.

  • Agonist Addition and Measurement: Place the plate in the fluorescence plate reader. Establish a stable baseline fluorescence reading for approximately 10-20 seconds. Add the 5-HT2A agonist to the wells and immediately begin kinetic fluorescence measurements (e.g., every second for 60-90 seconds).

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Compare the agonist-induced calcium response in the presence and absence of this compound. A significant reduction or complete blockade of the agonist response in the presence of this compound confirms 5-HT2A receptor mediation.

In Vivo Applications: Negative Control in Behavioral Models

This compound is widely used to antagonize the behavioral effects of 5-HT2A agonists in animal models. The head-twitch response (HTR) in rodents is a classic behavioral assay for 5-HT2A receptor activation.

Experimental Workflow Diagram

HTR_Workflow cluster_groups Experimental Groups Vehicle_Agonist Vehicle + 5-HT2A Agonist Agonist_Admin 5-HT2A Agonist Administration Vehicle_Agonist->Agonist_Admin Volinanserin_Agonist This compound + 5-HT2A Agonist (Negative Control) Volinanserin_Agonist->Agonist_Admin Acclimation Animal Acclimation Pretreatment Pre-treatment Administration (Vehicle or S-Volinanserin) Acclimation->Pretreatment Behavioral_Obs Behavioral Observation (Head-Twitch Response) Agonist_Admin->Behavioral_Obs Data_Analysis Data Analysis and Comparison Behavioral_Obs->Data_Analysis

Caption: Workflow for an in vivo head-twitch response (HTR) study.

Protocol: Head-Twitch Response (HTR) in Mice

This protocol details the use of this compound to confirm that a psychedelic compound's induction of HTR is mediated by the 5-HT2A receptor.

Animals:

  • Male C57BL/6J mice are commonly used.

  • Animals should be housed under standard conditions with ad libitum access to food and water.

  • Allow for a period of acclimatization to the testing environment.

Materials:

  • 5-HT2A agonist (e.g., DOI, psilocybin, LSD)

  • This compound

  • Vehicle (e.g., saline, 0.5% Tween 80 in saline)

  • Observation chambers (e.g., clear Plexiglas cages)

  • Video recording equipment (optional but recommended for unbiased scoring)

Procedure:

  • Habituation: Place the mice individually into the observation chambers and allow them to habituate for at least 30 minutes before drug administration.

  • Pre-treatment: Administer this compound (e.g., 0.001-0.1 mg/kg, intraperitoneally) or vehicle 15-30 minutes prior to the administration of the 5-HT2A agonist.[5] The specific dose and pre-treatment time may need to be optimized depending on the agonist and experimental conditions.

  • Agonist Administration: Administer the 5-HT2A agonist (e.g., DOI at 1.0 mg/kg, i.p.) or vehicle.

  • Behavioral Scoring: Immediately after agonist administration, begin observing and counting the number of head twitches for a defined period (e.g., 30-90 minutes). A head twitch is a rapid, rotational movement of the head. Scoring can be done live by a trained observer blinded to the treatment conditions or from video recordings.

  • Data Analysis: Compare the number of head twitches in the group that received the 5-HT2A agonist alone to the group that received this compound prior to the agonist. A significant reduction in HTR in the this compound pre-treated group indicates that the agonist's effect is mediated by the 5-HT2A receptor.

Treatment GroupAgonistThis compound Pre-treatmentExpected Outcome
1VehicleVehicleNo or minimal head twitches
25-HT2A AgonistVehicleSignificant increase in head twitches
35-HT2A AgonistThis compoundSignificant attenuation of head twitches

Conclusion

This compound is an indispensable tool for researchers studying 5-HT2A receptor pharmacology. Its high potency and selectivity make it the gold standard for use as a negative control to validate that the effects of 5-HT2A agonists are specifically mediated by this receptor. The protocols provided herein offer a starting point for incorporating this compound into in vitro and in vivo experimental designs. As with any pharmacological study, dose-response relationships for both the agonist and antagonist should be empirically determined to ensure robust and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (S)-Volinanserin Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when determining the optimal concentration of (S)-Volinanserin for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and highly selective 5-HT2A receptor antagonist.[1] The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin (B10506), primarily couples to Gq/G11 proteins. This initiates a signaling cascade that leads to the hydrolysis of inositol (B14025) phosphates and a subsequent increase in intracellular calcium levels.[2] As an antagonist, this compound blocks the binding of serotonin to the 5-HT2A receptor, thereby inhibiting this downstream signaling. Some studies also suggest it may act as an inverse agonist.

Q2: What is a typical starting concentration range for this compound in a cell-based assay?

A2: The optimal concentration of this compound will depend on the specific assay and cell line being used. However, a common starting point for a dose-response curve is to test a wide range of concentrations, from low nanomolar (nM) to high micromolar (µM). Given its high potency, with a reported Ki value of approximately 0.36 nM, it is advisable to start with a concentration range that covers several logs below and above this value.[1][3] A typical starting range could be from 0.01 nM to 10 µM.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is sparingly soluble in aqueous solutions. Therefore, it is recommended to first prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. A common stock concentration is 10 mM in DMSO. It is crucial to use anhydrous DMSO to ensure maximum solubility. The stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q4: What is the maximum final concentration of DMSO that is safe for my cells?

A4: The tolerance to DMSO varies between cell lines. Generally, a final DMSO concentration of 0.1% to 0.5% is considered safe for most cell lines. It is essential to include a vehicle control in your experiments (media with the same final concentration of DMSO but without this compound) to account for any potential effects of the solvent itself.

Troubleshooting Guides

Issue: Precipitation of this compound in Cell Culture Media

Q: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms. What is causing this and how can I fix it?

A: Immediate precipitation, or "crashing out," is a common issue with hydrophobic compounds like this compound when a concentrated organic stock solution is diluted into an aqueous medium.

Potential Causes and Solutions:

  • High Final Concentration: The final concentration of this compound in the media may be exceeding its aqueous solubility limit.

    • Solution: Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration in your specific cell culture medium.

  • Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.

    • Solution: Perform a serial dilution. First, create an intermediate dilution of your this compound stock in pre-warmed (37°C) culture media. Then, add this intermediate dilution to your final culture volume. Add the compound dropwise while gently swirling the media.

  • Low Temperature of Media: Adding the compound to cold media can decrease its solubility.

    • Solution: Always use pre-warmed (37°C) cell culture media for dilutions.

  • Interaction with Media Components: this compound may interact with salts, proteins, or other components in the culture medium, forming insoluble complexes.

    • Solution: If possible, try a different basal media formulation. The presence of serum can sometimes help to solubilize hydrophobic compounds. If working in serum-free conditions, consider if a low percentage of serum (e.g., 1-2%) is permissible for your experiment.

Issue: No or Weak Antagonist Effect Observed

Q: I am not observing any antagonist effect of this compound, or the effect is very weak.

A: This could be due to several factors related to the experimental setup and concentrations of reagents used.

Potential Causes and Solutions:

  • Suboptimal Agonist Concentration: The concentration of the agonist used to stimulate the 5-HT2A receptor will significantly impact the apparent potency of the antagonist.

    • Solution: It is recommended to use an agonist concentration at or near its EC80 (the concentration that elicits 80% of the maximal response). This provides a sufficient window to observe a dose-dependent inhibition by this compound.

  • Insufficient Antagonist Concentration: The concentration range of this compound may be too low to effectively compete with the agonist.

    • Solution: If no cytotoxicity is observed, increase the concentration range of your this compound dose-response curve.

  • Low Receptor Expression: The cell line may not be expressing a sufficient number of 5-HT2A receptors on the cell surface.

    • Solution: Verify the expression level of the 5-HT2A receptor in your cell line using techniques such as Western blotting, qPCR, or radioligand binding.

  • Compound Integrity: The this compound stock solution may have degraded.

    • Solution: Ensure that your stock solution has been stored properly and prepare a fresh stock if necessary.

Issue: High Background or Variable Results in the Assay

Q: My assay results are not reproducible, or I am observing high background signals.

A: Inconsistent experimental conditions and other factors can lead to variability in results.

Potential Causes and Solutions:

  • Inconsistent Cell Culture: Using cells at different passage numbers or confluencies can lead to variability.

    • Solution: Use cells at a consistent passage number and seed them at a consistent density for all experiments.

  • Edge Effects in Multi-well Plates: Wells on the edge of the plate are more prone to evaporation, which can affect cell health and compound concentration.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile water or media to maintain humidity.

  • Assay Reagent Issues: Improperly prepared or stored assay reagents can lead to inconsistent results.

    • Solution: Prepare fresh reagents for each experiment and follow the manufacturer's storage recommendations.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound and the racemate, Volinanserin (B1684034).

CompoundAssay TypeTargetSpeciesPotency (Ki)Potency (IC50)Reference
This compoundRadioligand Binding5-HT2A Receptor-0.36 nM-[1]
VolinanserinRadioligand Binding5-HT2A ReceptorHuman0.79 nM-[4]
(+)-M100907 (S-Volinanserin)Calcium Flux5-HT2A ReceptorCHO-K1 cells-4.8 nM[5]
VolinanserinRadioligand Binding5-HT1C Receptor->108 nM-[3]
VolinanserinRadioligand BindingAlpha-1 Adrenergic Receptor->108 nM-[3]
VolinanserinRadioligand BindingDopamine D2 Receptor->108 nM-[3]

Experimental Protocols

Protocol 1: 5-HT2A Receptor-Mediated Calcium Flux Assay

Objective: To determine the IC50 of this compound in a cell-based calcium flux assay.

Materials:

  • Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells)

  • Black, clear-bottom 96-well plates

  • This compound

  • 5-HT (Serotonin) or another suitable 5-HT2A receptor agonist

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)

  • Probenecid (optional, to prevent dye extrusion)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescence plate reader with kinetic read capabilities and automated injection

Methodology:

  • Cell Plating: Seed the 5-HT2A receptor-expressing cells into black, clear-bottom 96-well plates at an optimized density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare the calcium dye loading solution according to the manufacturer's instructions. Probenecid can be included to inhibit organic anion transporters.

    • Remove the cell culture medium from the wells and add the dye loading solution.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Compound Preparation and Incubation:

    • Prepare a serial dilution of this compound in assay buffer.

    • After the dye loading incubation, wash the cells with assay buffer.

    • Add the this compound dilutions to the respective wells. Include vehicle control wells.

    • Incubate the plate at room temperature for 15-30 minutes.

  • Agonist Stimulation and Signal Detection:

    • Prepare the 5-HT2A agonist solution at a concentration that will give an EC80 response.

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for a few seconds.

    • Use the automated injector to add the agonist solution to all wells.

    • Immediately begin kinetic reading of the fluorescence signal for 60-120 seconds.

  • Data Analysis:

    • Determine the maximum fluorescence response for each well.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Radioligand Receptor Binding Assay

Objective: To determine the Ki of this compound for the 5-HT2A receptor.

Materials:

  • Cell membranes prepared from cells expressing the 5-HT2A receptor

  • Radiolabeled 5-HT2A receptor antagonist (e.g., [3H]ketanserin)

  • This compound

  • Non-specific binding control (e.g., a high concentration of a non-radiolabeled antagonist like ketanserin)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation cocktail

  • Microplate scintillation counter

Methodology:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-radiolabeled antagonist).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log of the this compound concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: Cell Viability/Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potential of this compound on the cell line used in the functional assays.

Materials:

  • Cells used in the primary functional assay

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate spectrophotometer

Methodology:

  • Cell Plating and Treatment:

    • Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a range of this compound concentrations for the same duration as your planned functional assay. Include vehicle-only and untreated controls.

  • MTT Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading:

    • Read the absorbance at a wavelength of 570 nm using a microplate spectrophotometer.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability at each concentration of this compound.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

Visualizations

G cluster_0 5-HT2A Receptor Signaling Pathway Serotonin Serotonin Receptor 5-HT2A Receptor Serotonin->Receptor Activates Volinanserin This compound Volinanserin->Receptor Blocks Gq_G11 Gq/G11 Receptor->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates

Caption: 5-HT2A Receptor Signaling Pathway and the inhibitory action of this compound.

G cluster_1 Experimental Workflow for this compound IC50 Determination A Prepare this compound Stock (e.g., 10 mM in DMSO) B Perform Serial Dilution in Assay Buffer A->B C Plate Cells and Incubate with this compound B->C D Stimulate with 5-HT2A Agonist (e.g., Serotonin at EC80) C->D E Measure Assay Readout (e.g., Calcium Flux) D->E F Analyze Data and Calculate IC50 E->F

Caption: General experimental workflow for determining the IC50 of this compound.

G A Precipitation Observed? B High Final Concentration? A->B Yes H Proceed with Experiment A->H No C Rapid Dilution? B->C No E Decrease Concentration B->E Yes D Cold Media? C->D No F Use Serial Dilution C->F Yes G Pre-warm Media D->G Yes

Caption: Troubleshooting logic for this compound precipitation in media.

References

Technical Support Center: (S)-Volinanserin In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects and other common issues encountered during in vivo experiments with (S)-Volinanserin.

Troubleshooting Guides

This section provides practical guidance for specific problems you may encounter during your in vivo studies with this compound.

Issue 1: Unexpected Behavioral Phenotypes

Question: I administered this compound to my rodents and observed unexpected behavioral changes, such as hyperactivity or sedation, that don't align with 5-HT2A receptor antagonism. What could be the cause?

Answer:

Unexpected behavioral phenotypes can arise from several factors, including off-target effects, dose-related issues, or interactions with experimental conditions. Here's a systematic approach to troubleshoot this issue:

  • Review Your Dosing Regimen: this compound is highly selective for the 5-HT2A receptor at lower doses.[1][2] However, at higher concentrations, it can exhibit affinity for other receptors, potentially leading to off-target effects.[1] Sedation, for instance, could be linked to off-target binding to α1-adrenergic or histaminergic receptors, although this compound's affinity for these is low. Conversely, hyperactivity is less commonly reported but could arise from complex interactions within neural circuits.

    • Recommendation: If you are using a high dose, consider performing a dose-response study to determine the minimal effective dose for 5-HT2A receptor antagonism in your specific behavioral paradigm. This will help minimize the risk of engaging off-target receptors.

  • Consider Off-Target Receptor Engagement: While highly selective, this compound has weak affinity for 5-HT2C, α1-adrenergic, and sigma receptors.[1] These off-target interactions are more likely at higher doses and could contribute to unexpected behavioral outcomes.

    • Recommendation: To confirm if an observed off-target effect is mediated by a specific receptor, you can co-administer a selective antagonist for the suspected off-target receptor. If the unexpected behavior is attenuated, it provides evidence for the involvement of that off-target receptor.

  • Evaluate Pharmacokinetics and Brain Penetration: The concentration of this compound in the brain is a critical determinant of its on-target and off-target effects. Studies in rats have shown that this compound effectively penetrates the blood-brain barrier. However, individual differences in metabolism and clearance can lead to variations in brain exposure.

    • Recommendation: If you have the resources, conducting pharmacokinetic studies to measure plasma and brain concentrations of this compound in your animal model can provide valuable insights. This data can help you correlate drug exposure with the observed behavioral effects and adjust your dosing accordingly.

  • Control for Environmental and Procedural Stressors: The animal's environment and the experimental procedures themselves can significantly influence behavior. Stress can alter neurotransmitter systems and may interact with the effects of this compound.

    • Recommendation: Ensure that your experimental protocols are designed to minimize stress. This includes proper habituation of the animals to the testing environment and handling procedures. Consistent experimental conditions are crucial for reproducible results.

Issue 2: Lack of Efficacy or Inconsistent Results

Question: I am not observing the expected therapeutic effect of this compound in my in vivo model, or my results are highly variable. What are the possible reasons?

Answer:

A lack of efficacy or inconsistent results can be frustrating. Here are several factors to consider and troubleshoot:

  • Verify Drug Formulation and Administration: The stability and solubility of your this compound formulation are critical for accurate dosing.

    • Recommendation: Ensure that this compound is properly dissolved in a suitable vehicle. If you observe any precipitation, your animals may not be receiving the intended dose. Prepare fresh solutions for each experiment to avoid degradation. The route of administration (e.g., intraperitoneal, subcutaneous, oral) will also significantly impact the pharmacokinetic profile.[3] Ensure the chosen route is appropriate for your experimental goals and is performed consistently.

  • Assess Receptor Occupancy: It is essential to confirm that this compound is engaging the 5-HT2A receptors in the brain at the dose you are using.

    • Recommendation: An in vivo receptor occupancy study can determine the percentage of 5-HT2A receptors that are bound by this compound at a given dose. This can be achieved using techniques like positron emission tomography (PET) with a suitable radioligand or ex vivo autoradiography. This will confirm target engagement and help you select an appropriate dose for your behavioral experiments.

  • Consider the Timing of Drug Administration and Behavioral Testing: The onset and duration of action of this compound will depend on its pharmacokinetic profile.

    • Recommendation: Review the literature for the known time to peak plasma and brain concentrations of this compound in your animal model.[3][4] Your behavioral testing should be conducted within the window of expected maximal receptor occupancy. If this information is not available, a time-course study can help determine the optimal timing for your experiments.

  • Evaluate the Appropriateness of the Animal Model: The underlying pathology of your animal model may not be sensitive to 5-HT2A receptor antagonism.

    • Recommendation: Critically review the literature to ensure that there is a strong rationale for the involvement of the 5-HT2A receptor in the phenotype you are studying. It is possible that other neurotransmitter systems play a more dominant role in your model.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and highly selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1][2][5] It binds to this receptor with high affinity, thereby blocking the effects of the endogenous neurotransmitter serotonin. The 5-HT2A receptor is a G-protein coupled receptor that, upon activation, typically signals through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[6]

Q2: What are the known off-target binding sites for this compound?

A2: While this compound is highly selective for the 5-HT2A receptor, it has been shown to have weak affinity for the 5-HT2C receptor, α1-adrenergic receptors, and sigma receptors at higher concentrations.[1] Its affinity for other receptors, such as dopamine, histamine, and muscarinic receptors, is significantly lower.[1]

Q3: What is a typical dose range for this compound in rodent studies?

A3: The effective dose of this compound can vary depending on the animal model, the route of administration, and the specific behavioral endpoint being measured. In mice, doses ranging from 0.008 to 2.0 mg/kg (i.p.) have been used to assess effects on locomotor activity.[2] In rats, doses between 0.01 and 0.1 mg/kg (i.p.) have been shown to affect reversal learning.[7] It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Q4: How should I prepare and administer this compound for in vivo studies?

A4: The solubility of this compound should be considered when preparing formulations. It is often dissolved in a small amount of a suitable solvent, such as DMSO, and then diluted with saline or another aqueous vehicle. It is crucial to ensure that the final concentration of the organic solvent is low and well-tolerated by the animals. For administration, intraperitoneal (i.p.) and subcutaneous (s.c.) injections are common routes. The choice of route will influence the absorption and bioavailability of the compound.

Q5: What are some key behavioral assays to assess the in vivo effects of this compound?

A5: Several behavioral assays can be used to characterize the effects of this compound, depending on the research question. These include:

  • Locomotor Activity Test: To assess general activity and potential sedative or stimulant effects.[2]

  • Elevated Plus Maze: To evaluate anxiety-like behavior.[8][9]

  • Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: To measure sensorimotor gating, which is often disrupted in psychiatric disorders.[10][11][12]

  • Reversal Learning Tasks: To assess cognitive flexibility.[7]

Quantitative Data Summary

Table 1: Receptor Binding Profile of this compound

ReceptorKi (nM)SpeciesReference
5-HT2A 0.36 - 0.85 Rat/Human [1][2]
5-HT2C88Rat[1]
α1-adrenergic128Rat[1]
Sigma87Rat[1]
Dopamine D2>100Rat[2]

Table 2: Recommended In Vivo Dosing for this compound in Rodents

SpeciesDose RangeRoute of AdministrationBehavioral EndpointReference
Mouse0.008 - 2.0 mg/kgi.p.Locomotor Activity[2]
Rat0.01 - 0.1 mg/kgi.p.Reversal Learning[7]
Rat0.001 - 0.1 mg/kgi.p.Cue-induced Reinstatement[13]
Rat1.0 - 2.0 mg/kgs.c.Maternal Behavior[14]
Mouse0.001 - 0.1 mg/kgi.p.Head-twitch Response[4]

Experimental Protocols

1. Locomotor Activity Test

  • Objective: To assess the effect of this compound on spontaneous locomotor activity in mice.

  • Apparatus: An open field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams or a video tracking system.

  • Procedure:

    • Habituate the mice to the testing room for at least 30 minutes before the experiment.

    • Administer this compound or vehicle via the desired route (e.g., i.p.).

    • Immediately place the mouse in the center of the open field arena.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 30-60 minutes).

    • Clean the arena thoroughly between each animal to remove olfactory cues.

2. Elevated Plus Maze (EPM)

  • Objective: To evaluate the anxiolytic or anxiogenic effects of this compound in rodents.

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure:

    • Habituate the animals to the testing room for at least 30 minutes.

    • Administer this compound or vehicle.

    • After a predetermined pretreatment time, place the animal in the center of the maze, facing an open arm.

    • Allow the animal to freely explore the maze for a set duration (e.g., 5 minutes).

    • Record the time spent in and the number of entries into the open and closed arms using a video tracking system.

    • Clean the maze between trials.

3. Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

  • Objective: To measure sensorimotor gating, a process often impaired in neuropsychiatric disorders.

  • Apparatus: A startle reflex testing system consisting of a sound-attenuating chamber, a speaker to deliver acoustic stimuli, and a sensor to measure the startle response.

  • Procedure:

    • Habituate the animal to the testing chamber for a brief period.

    • The test session consists of a series of trials with different acoustic stimuli: a loud startling pulse alone, a non-startling prepulse alone, and the prepulse followed by the startling pulse.

    • Administer this compound or vehicle prior to the test session.

    • The startle response is measured as the peak amplitude of the whole-body flinch.

    • PPI is calculated as the percentage reduction in the startle response when the pulse is preceded by the prepulse.

Visualizations

G cluster_0 5-HT2A Receptor Signaling Pathway S_Volinanserin This compound HTR2A 5-HT2A Receptor S_Volinanserin->HTR2A Antagonizes Gq_G11 Gq/G11 HTR2A->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: 5-HT2A Receptor Signaling Pathway and the Action of this compound.

G cluster_1 Troubleshooting Workflow for Unexpected Behavioral Phenotypes Start Unexpected Behavior Observed Check_Dose Is the dose high? Start->Check_Dose Dose_Response Conduct Dose-Response Study Check_Dose->Dose_Response Yes Consider_Off_Target Consider Off-Target Effects (5-HT2C, α1, Sigma) Check_Dose->Consider_Off_Target No Resolved Issue Resolved Dose_Response->Resolved Co_Administration Co-administer Selective Antagonist for Suspected Off-Target Consider_Off_Target->Co_Administration Co_Administration->Resolved Unresolved Issue Persists Co_Administration->Unresolved Evaluate_PK Evaluate Pharmacokinetics (Brain Concentration) Evaluate_PK->Resolved Evaluate_PK->Unresolved Control_Stress Review and Control for Experimental Stressors Control_Stress->Resolved Unresolved->Evaluate_PK Unresolved->Control_Stress

Caption: A logical workflow for troubleshooting unexpected behavioral results.

G cluster_2 Experimental Workflow for In Vivo Behavioral Assay Habituation Animal Habituation (Handling & Environment) Drug_Prep Prepare this compound Formulation Habituation->Drug_Prep Administration Administer Drug/Vehicle Drug_Prep->Administration Pretreatment_Time Pretreatment Interval Administration->Pretreatment_Time Behavioral_Test Conduct Behavioral Assay Pretreatment_Time->Behavioral_Test Data_Acquisition Data Acquisition & Analysis Behavioral_Test->Data_Acquisition Interpretation Interpretation of Results Data_Acquisition->Interpretation

Caption: A generalized workflow for conducting in vivo behavioral experiments.

References

Stability of (S)-Volinanserin in solution over time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of (S)-Volinanserin in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

For long-term storage, this compound stock solutions prepared in organic solvents such as DMSO, DMF, or ethanol (B145695) should be stored at -20°C for up to 6 months or at -80°C for up to one year.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q2: How stable is this compound in aqueous solutions?

This compound has limited stability in aqueous buffers. It is recommended to prepare aqueous solutions fresh for each experiment and use them on the same day.[1] Storing aqueous solutions for more than 24 hours is not advised due to the potential for degradation.[2]

Q3: I observed precipitation when diluting my this compound stock solution in an aqueous buffer. What should I do?

Precipitation can occur when diluting a concentrated organic stock solution into an aqueous buffer. To mitigate this, ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed the solubility limit of this compound in the final solution. Gentle warming and/or sonication can aid in dissolution.[1] It is recommended to first dissolve this compound in an organic solvent like DMF before diluting with the aqueous buffer of choice.[2]

Q4: How can I assess the stability of this compound in my specific experimental conditions?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is necessary to determine the concentration of this compound over time. A forced degradation study can help identify potential degradation products and validate the analytical method's ability to separate the parent compound from any degradants.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Unexpected experimental results Degradation of this compound in solution.Prepare fresh solutions for each experiment. Verify the stability of the compound under your specific experimental conditions (pH, temperature, light exposure) using a stability-indicating HPLC method.
Precipitation in solution Poor solubility in the chosen solvent system.Increase the proportion of organic co-solvent if experimentally permissible. Use sonication or gentle warming to aid dissolution. Prepare a more dilute solution.
Discoloration of the solution Potential degradation or oxidation.Prepare fresh solutions and protect from light. Consider purging the solvent with an inert gas (e.g., nitrogen or argon) before preparing the solution.[2]

Stability of this compound in Solution: A Summary

While specific quantitative stability data for this compound across a range of conditions is not extensively published, the following table provides a general guideline based on typical stability profiles of similar pharmaceutical compounds. Researchers should perform their own stability studies to confirm these recommendations for their specific experimental setup.

ConditionSolvent SystemTemperatureDurationExpected Stability
Stock Solution DMSO, DMF, Ethanol-20°C6 monthsHigh
Stock Solution DMSO, DMF, Ethanol-80°C1 yearHigh
Aqueous Working Solution PBS (pH 7.2) with 1% DMFRoom Temperature< 24 hoursLow
Forced Degradation (Acidic) 0.1 M HCl60°C24 hoursDegradation Expected
Forced Degradation (Basic) 0.1 M NaOH60°C24 hoursDegradation Expected
Forced Degradation (Oxidative) 3% H₂O₂Room Temperature24 hoursDegradation Expected
Photostability Aqueous SolutionAmbient Light24 hoursPotential for Degradation

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (10 mM in DMSO):

    • Weigh an appropriate amount of solid this compound.

    • Dissolve in pure, anhydrous DMSO to a final concentration of 10 mM.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot into single-use vials and store at -20°C or -80°C.

  • Aqueous Working Solution (e.g., 10 µM in PBS):

    • Thaw a vial of the 10 mM stock solution.

    • Perform a serial dilution. For example, dilute the 10 mM stock solution 1:100 in PBS (pH 7.2) to achieve a 100 µM intermediate solution.

    • Further dilute the intermediate solution 1:10 in PBS to reach the final concentration of 10 µM.

    • Use this working solution immediately. Do not store for more than 24 hours.[2]

Protocol 2: General Procedure for a Forced Degradation Study

Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[3][4][5]

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate the stock solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact this compound from any degradation products.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1 mg/mL in ACN) prep_samples Prepare Samples for Each Stress Condition prep_stock->prep_samples acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, 60°C) oxidation Oxidation (3% H2O2, RT) thermal Thermal (60°C) photo Photolytic (ICH Q1B) neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize dilute Dilute to Target Concentration oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc Analyze by Stability-Indicating HPLC-UV/MS dilute->hplc data Quantify Degradation & Identify Degradants hplc->data

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_logic start Inconsistent or Unexpected Experimental Results check_solution Was the this compound solution prepared fresh? start->check_solution prepare_fresh Prepare a fresh solution immediately before use. check_solution->prepare_fresh No check_precipitation Is there visible precipitate in the solution? check_solution->check_precipitation Yes end_node Re-run Experiment prepare_fresh->end_node troubleshoot_solubility Troubleshoot solubility: - Use sonication/gentle warming - Adjust co-solvent percentage - Prepare a more dilute solution check_precipitation->troubleshoot_solubility Yes perform_stability Consider performing a stability study under your specific experimental conditions (pH, temp, light). check_precipitation->perform_stability No troubleshoot_solubility->end_node perform_stability->end_node

Caption: Troubleshooting guide for this compound solution issues.

signaling_pathway volinanserin This compound receptor 5-HT2A Receptor volinanserin->receptor Antagonist g_protein Gq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release er->ca_release cellular_response Downstream Cellular Responses ca_release->cellular_response pkc->cellular_response

Caption: this compound antagonism of the 5-HT2A receptor signaling pathway.

References

Minimizing behavioral side effects of (S)-Volinanserin in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (S)-Volinanserin in animal studies. The focus is on minimizing and understanding potential behavioral side effects to ensure robust and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective 5-HT2A receptor inverse agonist.[1] This means it binds to the serotonin (B10506) 2A receptor and reduces its constitutive activity, effectively blocking signaling through this pathway. Its high selectivity makes it a valuable tool for investigating the role of the 5-HT2A receptor in various physiological and pathological processes.

Q2: What are the expected behavioral effects of this compound when administered alone to rodents?

A2: At doses effective for antagonizing 5-HT2A receptor agonists, this compound has been observed to have a remarkably neutral behavioral profile in several standard rodent behavioral assays. For instance, studies have shown that this compound administered alone does not significantly affect the head-twitch response (HTR) in mice or intracranial self-stimulation (ICSS) in rats.[2] Additionally, it does not appear to reduce baseline locomotor activity in mice at doses up to 2.0 mg/kg (i.p.).[3]

Q3: Can this compound be used to study sleep? What are the expected effects?

A3: Yes, as a 5-HT2A receptor antagonist, this compound is expected to influence sleep architecture. Other 5-HT2A antagonists, such as ritanserin (B1680649) and ketanserin (B1673593), have been shown to increase slow-wave sleep (deep sleep) and decrease wakefulness in rats.[4][5] Therefore, it is plausible that this compound may produce similar effects, potentially increasing deep sleep and reducing active waking. Researchers should consider using electroencephalography (EEG) and electromyography (EMG) to monitor sleep stages.

Q4: Is this compound expected to have anxiolytic or anxiogenic effects?

A4: The direct effects of this compound on anxiety-like behaviors are not extensively documented in readily available literature. However, the 5-HT2A receptor is implicated in the modulation of anxiety. Some studies with other 5-HT2A antagonists have not shown strong anxiolytic effects in standard tests like the social interaction test.[6] Researchers investigating anxiety should include appropriate behavioral assays such as the elevated plus-maze or open field test and carefully titrate the dose of this compound.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected Sedation or Hypoactivity - High Dose: While lower doses show minimal impact on locomotion, higher doses might induce sedation. - Vehicle Effects: Some vehicles, especially those with DMSO or ethanol, can have sedative properties. - Interaction with Other Factors: Environmental stressors or underlying conditions in the animal model could interact with the drug.- Dose-Response Study: Conduct a dose-response study to identify the optimal dose with the desired effect and minimal sedation. - Vehicle Control: Always run a vehicle-only control group to isolate the effects of the vehicle. - Acclimatization: Ensure animals are properly acclimatized to the testing environment to minimize stress-induced behavioral changes.
No Effect on Agonist-Induced Behaviors - Inadequate Dose: The dose of this compound may be too low to effectively antagonize the 5-HT2A agonist. - Timing of Administration: The pretreatment time may not be optimal for reaching peak receptor occupancy. - Route of Administration: The chosen route may result in poor bioavailability.- Increase Dose: Systematically increase the dose of this compound. - Adjust Pretreatment Time: Based on pharmacokinetic data, adjust the time between this compound and agonist administration. A 15-minute pretreatment for i.p. administration has been shown to be effective.[2] - Consider a Different Route: If using oral gavage, consider intraperitoneal injection for more direct and rapid absorption.
Variability in Behavioral Responses - Inconsistent Drug Preparation: The compound may not be fully dissolved or may have precipitated out of solution. - Inconsistent Administration Technique: Variations in injection or gavage technique can lead to variable dosing. - Individual Animal Differences: Biological variability is inherent in animal studies.- Proper Solubilization: Follow recommended solubilization protocols. Sonication or gentle warming may be necessary.[1] - Standardized Procedures: Ensure all personnel are trained and follow a standardized protocol for drug administration. - Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability.
Signs of Animal Distress (e.g., agitation, excessive grooming) - Irritation from Injection: The vehicle or pH of the solution may be causing local irritation. - Off-Target Effects at High Doses: Although highly selective, very high doses could potentially interact with other receptors.- Check Vehicle and pH: Ensure the vehicle is biocompatible and the pH of the solution is close to physiological levels. - Dose Reduction: If distress is observed at high doses, reduce the dose to the lowest effective level. - Observe and Record: Meticulously record all behavioral changes to identify patterns and potential causes.

Data Presentation

Table 1: Effects of this compound on Locomotor Activity and Catalepsy

SpeciesRouteDose Range (mg/kg)Effect on Baseline Locomotor ActivityEffect on d-amphetamine-stimulated Locomotor ActivityCataleptic Effects (ED50 mg/kg)Reference
Mousei.p.0.008 - 2.0No obvious reductionSignificant decrease (ED50 = 0.3 mg/kg)Not reported[3]
Rati.p.Not specifiedNot specifiedNot specified10 - 50[3]

Table 2: Antagonism of Psychedelic-Induced Behaviors by this compound

SpeciesBehavioral AssayAgonist (Dose)This compound Dose Range (mg/kg, i.p.)OutcomeReference
MouseHead-Twitch Response (HTR)DOI (1.0 mg/kg)0.001 - 0.1Dose-dependent and complete blockade[2]
RatIntracranial Self-Stimulation (ICSS)DOI (1.0 mg/kg)0.001 - 0.032Dose-dependent and complete blockade[2]
MouseHead-Twitch Response (HTR)LSD (0.32 mg/kg)0.0001 - 0.1Dose-dependent blockade[2]
RatIntracranial Self-Stimulation (ICSS)LSD (0.32 mg/kg)Not specifiedNon-significant trend for antagonism[2]
RatIntracranial Self-Stimulation (ICSS)Mescaline (32 mg/kg)0.032Significant attenuation[2]
RatIntracranial Self-Stimulation (ICSS)Psilocybin (1.0 mg/kg)0.032Partial reduction[2]

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Injection of this compound in Mice

Materials:

  • This compound

  • Sterile saline (0.9% NaCl) or other appropriate vehicle

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • 70% ethanol

  • Animal scale

Procedure:

  • Preparation: Dissolve this compound in sterile saline to the desired concentration. Ensure the solution is clear and free of particulates. Warm the solution to room temperature to prevent a drop in the animal's body temperature.

  • Dose Calculation: Weigh the mouse and calculate the injection volume based on its weight and the desired dose (e.g., mg/kg). The maximum recommended injection volume for a mouse is 10 mL/kg.

  • Restraint: Gently restrain the mouse by scruffing the back of the neck to immobilize the head and body. Tilt the mouse's head slightly downwards.

  • Injection Site: Identify the lower right quadrant of the abdomen. This site is chosen to avoid the cecum and urinary bladder.

  • Injection: Clean the injection site with 70% ethanol. Insert the needle at a 30-45 degree angle with the bevel facing up. Aspirate briefly to ensure the needle has not entered a blood vessel or organ. Slowly inject the solution.

  • Post-injection Monitoring: Return the mouse to its home cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.

Protocol 2: Oral Gavage of this compound in Rats

Materials:

  • This compound

  • Appropriate vehicle (e.g., water, 0.5% methylcellulose)

  • Flexible or stainless steel gavage needles (16-18 gauge for adult rats)

  • Syringes

  • Animal scale

Procedure:

  • Preparation: Prepare the this compound solution or suspension in the chosen vehicle.

  • Dose Calculation: Weigh the rat to determine the appropriate dosing volume. The recommended volume is typically 10-20 mL/kg.

  • Gavage Needle Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth. Mark this depth on the needle.

  • Restraint: Firmly restrain the rat to keep its head and body in a straight line. An assistant may be necessary.

  • Insertion: Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance smoothly without resistance. If the animal coughs or struggles, withdraw the needle immediately.

  • Administration: Once the needle is at the predetermined depth, administer the solution slowly.

  • Post-gavage Monitoring: Return the rat to its cage and observe for any signs of respiratory distress, which could indicate accidental administration into the trachea. Also monitor for signs of lethargy or lack of food and water intake over the next 12-24 hours.

Visualizations

5-HT2A_Signaling_Pathway Serotonin Serotonin (5-HT) HTR2A 5-HT2A Receptor Serotonin->HTR2A Activates Volinanserin (B1684034) This compound Volinanserin->HTR2A Inhibits (Inverse Agonist) Gq_G11 Gq/11 HTR2A->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: this compound's mechanism of action on the 5-HT2A signaling pathway.

Experimental_Workflow_Antagonism_Study Start Start Acclimatization Animal Acclimatization (e.g., 30 min) Start->Acclimatization Volinanserin_Admin This compound or Vehicle Administration (i.p.) Acclimatization->Volinanserin_Admin Pretreatment Pretreatment Interval (e.g., 15 min) Volinanserin_Admin->Pretreatment Agonist_Admin 5-HT2A Agonist or Vehicle Administration Pretreatment->Agonist_Admin Behavioral_Assay Behavioral Assay (e.g., HTR, ICSS) Agonist_Admin->Behavioral_Assay Data_Analysis Data Analysis Behavioral_Assay->Data_Analysis End End Data_Analysis->End Troubleshooting_Logic Issue Unexpected Behavioral Outcome Observed Check_Dose Is the dose appropriate? Issue->Check_Dose Check_Vehicle Is the vehicle a potential confound? Check_Dose->Check_Vehicle Yes Dose_Response Action: Conduct Dose-Response Study Check_Dose->Dose_Response No Check_Procedure Is the administration procedure consistent? Check_Vehicle->Check_Procedure Yes Vehicle_Control Action: Run Vehicle-Only Control Check_Vehicle->Vehicle_Control No Standardize_Protocol Action: Review and Standardize Protocol Check_Procedure->Standardize_Protocol No Refine_Experiment Refine Experiment Check_Procedure->Refine_Experiment Yes Dose_Response->Refine_Experiment Vehicle_Control->Refine_Experiment Standardize_Protocol->Refine_Experiment

References

Interpreting unexpected results with (S)-Volinanserin treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in interpreting unexpected results during experiments involving (S)-Volinanserin.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and highly selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1][2] It exhibits a high binding affinity for this receptor, with a reported Ki value of approximately 0.36 nM.[1][2] Its primary function is to block the binding of serotonin and other agonists to the 5-HT2A receptor, thereby inhibiting downstream signaling pathways.

Q2: What is the selectivity profile of this compound?

This compound displays high selectivity for the 5-HT2A receptor over other serotonin receptor subtypes and other neurotransmitter receptors. It has been reported to have over 300-fold selectivity for the 5-HT2A receptor compared to the 5-HT1c, alpha-1 adrenergic, and dopamine (B1211576) D2 receptors.[1][2] However, at higher concentrations, off-target effects at other receptors, such as the sigma receptor, may be possible.[3]

Q3: Can this compound exhibit effects other than simple antagonism?

Yes, some research suggests that compounds acting on the 5-HT2A receptor, including antagonists, may exhibit inverse agonism.[4][5] An inverse agonist not only blocks the action of an agonist but also reduces the basal or constitutive activity of the receptor in the absence of an agonist. This property could contribute to some of the compound's observed effects and may lead to unexpected results in certain experimental systems.

Q4: Why was the clinical development of volinanserin (B1684034) for some indications halted?

While showing promise in early clinical trials for conditions like schizophrenia and sleep maintenance insomnia, the development of volinanserin for some indications was discontinued.[6] The reasons for discontinuation are not always publicly detailed but can be related to a failure to meet primary efficacy endpoints in later-phase trials.[6]

Troubleshooting Guides

Unexpected Results in In Vitro Assays

Issue 1: Higher than expected non-specific binding in a radioligand binding assay.

  • Possible Cause 1: Lipophilicity of the radioligand or this compound. Hydrophobic compounds can bind non-specifically to filter materials and labware.

    • Troubleshooting Step:

      • Pre-treat filter plates with a blocking agent like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[7]

      • Include a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in your wash buffer.

      • Ensure your radioligand concentration is appropriate; higher concentrations can lead to increased non-specific binding.[8]

  • Possible Cause 2: Inappropriate blocking agent for defining non-specific binding. The choice of competing ligand is crucial for accurately determining non-specific binding.

    • Troubleshooting Step:

      • Use a high concentration (at least 100-fold higher than its Ki) of a structurally different, well-characterized 5-HT2A antagonist (e.g., ketanserin) to define non-specific binding.

      • Verify that the chosen blocking agent completely displaces the specific binding of your radioligand.

  • Possible Cause 3: Issues with membrane preparation. Poor quality membrane preparations can lead to variability and high non-specific binding.

    • Troubleshooting Step:

      • Ensure thorough homogenization and washing of the tissue or cells during membrane preparation to remove endogenous interfering substances.

      • Determine the optimal protein concentration for your assay to maximize the specific binding window.[7]

Unexpected Results in In Vivo Assays

Issue 2: Inconsistent or lack of blockade of agonist-induced Head-Twitch Response (HTR).

  • Possible Cause 1: Timing of administration. The pharmacokinetic profiles of this compound and the 5-HT2A agonist may not be optimally aligned.

    • Troubleshooting Step:

      • Administer this compound at an appropriate pretreatment time before the agonist. A common window is 15-30 minutes.[9]

      • Conduct a time-course experiment to determine the peak antagonist effect of this compound in your specific experimental setup.

  • Possible Cause 2: Agonist dose is too high. A supramaximal dose of the 5-HT2A agonist may overcome the competitive antagonism of this compound.

    • Troubleshooting Step:

      • Use a dose of the 5-HT2A agonist (e.g., DOI) that produces a submaximal but robust HTR, allowing for a clear window to observe antagonism.[8]

      • Perform a dose-response curve for the agonist to identify an appropriate dose.

  • Possible Cause 3: Off-target effects of the agonist. The agonist used may have effects mediated by receptors other than 5-HT2A that contribute to the observed behavior, although HTR is primarily 5-HT2A mediated.

    • Troubleshooting Step:

      • Use a highly selective 5-HT2A agonist like DOI.

      • Confirm the 5-HT2A mediation of the response in your model by demonstrating complete blockade with a high dose of a selective antagonist.

Issue 3: this compound shows variable or unexpected effects on Intracranial Self-Stimulation (ICSS) behavior.

  • Possible Cause 1: Interaction with the specific psychedelic used. this compound's effect on ICSS is highly dependent on the psychedelic agonist being investigated.

    • Interpretation and Troubleshooting:

      • Expected Result with DOI: this compound is expected to produce a dose-dependent and complete blockade of DOI-induced ICSS depression.[10][11]

      • Unexpected (but documented) Result with Psilocybin: this compound may only partially reduce the ICSS depression induced by psilocybin.[11][12] This suggests that non-5-HT2A receptor mechanisms may contribute to psilocybin's effects on reward pathways.

      • Unexpected (but documented) Result with LSD: this compound may only show a non-significant trend towards antagonizing LSD-induced ICSS depression.[11] This highlights the complex pharmacology of LSD, which involves multiple receptor systems.

      • Paradoxical Result with Salvinorin A: this compound has been shown to exacerbate the ICSS depression induced by the kappa-opioid receptor agonist salvinorin A.[11][12] This is a critical unexpected finding and underscores the importance of considering the broader neurochemical context of the experiment.

  • Possible Cause 2: Intrinsic effects of this compound on ICSS. At higher doses, this compound itself may have effects on ICSS, independent of an agonist.

    • Troubleshooting Step:

      • Always include a control group that receives only this compound to determine its baseline effects on ICSS in your model.

      • Use the lowest effective dose of this compound that demonstrates 5-HT2A receptor antagonism in other assays (like HTR) to minimize potential confounding effects.

  • Possible Cause 3: Inverse agonist properties. The potential inverse agonist activity of this compound could modulate the basal firing rates of neurons in reward circuits, leading to complex effects on ICSS.

    • Interpretation:

      • Consider that a reduction in the constitutive activity of 5-HT2A receptors in brain regions involved in reward could alter the animal's response to electrical stimulation. The direction of this effect may be difficult to predict and could depend on the specific neural circuits involved.

Data Presentation

Table 1: In Vitro Binding Profile of this compound

ReceptorKi (nM)Selectivity vs. 5-HT2A
5-HT2A 0.36 -
5-HT1c>100>300-fold
α1-adrenergic>100>300-fold
Dopamine D2>100>300-fold
Sigma~87~242-fold

Data compiled from multiple sources.[1][2][3]

Table 2: Summary of this compound's Effects in In Vivo Models

ModelAgonistThis compound Dose (mg/kg)Observed Effect
Head-Twitch Response (HTR) DOI0.001 - 0.1Dose-dependent and complete blockade
LSD0.0001 - 0.1Dose-dependent and complete blockade
Intracranial Self-Stimulation (ICSS) Depression DOI0.001 - 0.032Dose-dependent and complete blockade
Mescaline0.032Significant attenuation
Psilocybin0.032Partial and modest attenuation
LSD0.032Non-significant trend for antagonism
Salvinorin A0.032Exacerbation of depression

Data is a summary of findings from Jaster et al., 2022.[10][11][13]

Experimental Protocols

Detailed Methodology for 5-HT2A Receptor Radioligand Binding Assay

This protocol is a general guideline and may require optimization for your specific laboratory conditions and reagents.

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat frontal cortex) or cells expressing the 5-HT2A receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay buffer (50 mM Tris-HCl, pH 7.4)

      • This compound or other competing ligand at various concentrations.

      • Radioligand (e.g., [3H]-Ketanserin) at a concentration near its Kd.

      • Membrane preparation (typically 50-100 µg of protein).

    • For total binding, add vehicle instead of a competing ligand.

    • For non-specific binding, add a high concentration of a known 5-HT2A antagonist (e.g., 10 µM unlabeled ketanserin).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/B or GF/C) using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate.

    • Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the data using non-linear regression to determine IC50 values for competing ligands and subsequently calculate Ki values using the Cheng-Prusoff equation.

Detailed Methodology for Head-Twitch Response (HTR) Assay in Mice
  • Animal Acclimation:

    • Acclimate male C57BL/6J mice to the testing room for at least 60 minutes before the experiment.

    • Place each mouse individually in a clear observation chamber (e.g., a cylindrical Plexiglas container) for a 15-30 minute habituation period.

  • Drug Administration:

    • Administer this compound or its vehicle (e.g., saline) via intraperitoneal (i.p.) injection.

    • After a predetermined pretreatment time (e.g., 15-30 minutes), administer the 5-HT2A agonist (e.g., DOI at 1-2.5 mg/kg, i.p.) or its vehicle.

  • Observation and Scoring:

    • Immediately after the agonist injection, begin recording the number of head twitches for a set period (e.g., 30-60 minutes).

    • A head twitch is a rapid, side-to-side rotational movement of the head that is distinct from grooming or exploratory sniffing.

    • Scoring can be done manually by a trained observer blinded to the treatment conditions or using an automated system.[9][14]

  • Data Analysis:

    • Sum the total number of head twitches for each animal during the observation period.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.

Detailed Methodology for Intracranial Self-Stimulation (ICSS) in Rats
  • Surgical Implantation:

    • Anesthetize adult male Sprague-Dawley rats and place them in a stereotaxic apparatus.

    • Implant a monopolar or bipolar electrode into the medial forebrain bundle (MFB). Stereotaxic coordinates may need to be optimized for your specific rat strain and age.

    • Secure the electrode to the skull with dental cement and anchor screws.

    • Allow the rats to recover for at least one week after surgery.

  • Training:

    • Place the rat in an operant conditioning chamber equipped with a lever or response wheel.

    • Train the rat to press the lever or turn the wheel to receive a brief train of electrical stimulation to the MFB. This is the intracranial self-stimulation.

    • Shape the behavior until the rat reliably self-administers the stimulation.

  • Testing:

    • Establish a stable baseline of responding. A common procedure involves varying the frequency of the electrical stimulation across a session to generate a frequency-rate curve.

    • Administer this compound or its vehicle at a set time before the ICSS session.

    • After the pretreatment period, administer the test drug (e.g., a psychedelic) or its vehicle.

    • Place the rat in the operant chamber and record its response rate at different stimulation frequencies.

  • Data Analysis:

    • Analyze the data by comparing the frequency-rate curves under different drug conditions.

    • A downward or rightward shift in the curve indicates a depression of ICSS (an aversive or disruptive effect), while an upward or leftward shift indicates facilitation of ICSS (a rewarding effect).

    • Statistical analysis can be performed using two-way ANOVA to assess the effects of treatment and stimulation frequency.

Visualizations

G cluster_0 5-HT2A Receptor Signaling Serotonin Serotonin (Agonist) Receptor 5-HT2A Receptor Serotonin->Receptor Binds and Activates Volinanserin This compound (Antagonist) Volinanserin->Receptor Binds and Blocks Gq_protein Gq/11 Protein Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_PKC Ca2+ Release & PKC Activation IP3_DAG->Ca_PKC Leads to Cellular_Response Cellular Response (e.g., Head-Twitch) Ca_PKC->Cellular_Response Initiates

Caption: Canonical 5-HT2A receptor signaling pathway and the antagonistic action of this compound.

G cluster_1 Troubleshooting Workflow for Unexpected In Vivo Results Unexpected_Result Unexpected Result Observed (e.g., no antagonism of ICSS depression) Check_Dose Verify this compound Dose and Agonist Dose Unexpected_Result->Check_Dose Check_Timing Confirm Pretreatment Time Unexpected_Result->Check_Timing Consider_Off_Target Consider Off-Target Effects of Agonist Unexpected_Result->Consider_Off_Target Consider_Inverse_Agonism Consider Inverse Agonist Properties of this compound Unexpected_Result->Consider_Inverse_Agonism Review_Literature Review Literature for Similar Findings Check_Dose->Review_Literature Check_Timing->Review_Literature Consider_Off_Target->Review_Literature Consider_Inverse_Agonism->Review_Literature Refine_Hypothesis Refine Experimental Hypothesis Review_Literature->Refine_Hypothesis

Caption: A logical workflow for troubleshooting unexpected in vivo results with this compound.

G cluster_2 Experimental Workflow for ICSS with this compound Surgery Stereotaxic Surgery: Electrode Implantation in MFB Recovery Post-Surgical Recovery (≥ 1 week) Surgery->Recovery Training ICSS Training: Establish Stable Responding Recovery->Training Baseline Baseline Testing: Determine Frequency-Rate Curve Training->Baseline Pretreatment This compound or Vehicle Administration Baseline->Pretreatment Treatment Agonist (e.g., Psychedelic) or Vehicle Administration Pretreatment->Treatment Test_Session ICSS Test Session: Record Frequency-Rate Curve Treatment->Test_Session Analysis Data Analysis: Compare Curves Across Conditions Test_Session->Analysis

Caption: A typical experimental workflow for investigating the effects of this compound on ICSS.

References

Improving the selectivity of (S)-Volinanserin in complex biological systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working to improve the selectivity of (S)-Volinanserin in complex biological systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary molecular targets?

This compound, also known as MDL 100,907, is a potent and highly selective antagonist of the serotonin (B10506) 2A receptor (5-HT2A).[1][2] The 5-HT2A receptor is a G protein-coupled receptor (GPCR) involved in a wide range of neurological processes, making it a significant target for therapeutic intervention in conditions such as psychosis and sleep disorders.[2][3]

Q2: What are the known off-target binding sites for this compound?

While this compound exhibits high selectivity for the 5-HT2A receptor, it has been shown to have some affinity for other receptors, albeit at significantly lower potencies. The most commonly cited off-targets include the 5-HT2C receptor, α1-adrenergic receptors, and sigma receptors.[1] It is crucial to consider these off-target interactions, especially at higher concentrations, as they can lead to confounding experimental results or undesirable side effects in a therapeutic context.

Q3: What are the general medicinal chemistry strategies to improve the selectivity of a compound like this compound?

Several strategies can be employed to enhance the selectivity of a ligand:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of this compound and evaluating the impact on binding affinity at both the target (5-HT2A) and off-target receptors can reveal key structural motifs responsible for selectivity.[4]

  • Structure-Based Drug Design: Utilizing the crystal structure of the 5-HT2A receptor and homology models of off-target receptors, computational docking studies can guide the design of analogs with improved fit for the target receptor and steric or electrostatic clashes with off-target binding pockets.

  • Design of Non-Basic Ligands: Many aminergic GPCR ligands contain a basic amine that can contribute to promiscuity. Designing analogs that lack this feature can be an effective strategy for increasing selectivity.[1]

  • Allosteric Modulation: Developing ligands that bind to allosteric sites on the 5-HT2A receptor can offer higher selectivity, as these sites are often less conserved across receptor subtypes compared to the orthosteric binding site.[5]

Q4: Why is improving the selectivity of this compound important for research and drug development?

Enhanced selectivity is critical for several reasons:

  • Reduced Off-Target Effects: Minimizing interactions with other receptors reduces the likelihood of unwanted side effects, leading to a safer therapeutic profile.[6]

  • Clearer Mechanistic Insights: In a research setting, high selectivity ensures that observed biological effects can be confidently attributed to the modulation of the 5-HT2A receptor, leading to a more accurate understanding of its physiological role.[1]

  • Improved Therapeutic Index: A more selective compound is likely to have a wider therapeutic window, meaning there is a larger difference between the dose required for a therapeutic effect and the dose that causes toxicity.

Troubleshooting Guides

Issue 1: High non-specific binding in radioligand binding assays.
Potential Cause Troubleshooting Step
Radioligand concentration is too high. Determine the Kd of your radioligand and use a concentration at or below the Kd for competition assays.[7]
Inadequate washing. Increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand.[7]
Radioligand sticking to filter plates or tubes. Pre-soak filter plates with a blocking agent like 0.5% polyethyleneimine (PEI) for a couple of hours to reduce non-specific binding.[8] Consider using different types of filter plates (e.g., GF/B over Durapore) that have lower non-specific binding properties.[8]
High protein concentration in the assay. Optimize the protein concentration to achieve a good signal-to-noise ratio without overloading the filters, which can lead to prolonged filtration times and increased non-specific binding.[8]
Lipophilic compound. Add a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to the assay buffer to reduce non-specific binding of lipophilic compounds.
Issue 2: Inconsistent or unexpected results in functional assays (e.g., calcium mobilization).
Potential Cause Troubleshooting Step
Cell line variability. Ensure consistent cell passage number and culture conditions. Regularly check for mycoplasma contamination.
Receptor expression levels. Characterize the receptor expression level in your cell line. High receptor expression can sometimes lead to receptor reserve, making it difficult to accurately determine antagonist potency.[9]
Ligand degradation. Prepare fresh ligand solutions for each experiment and protect them from light if they are light-sensitive.
Off-target effects. Test your compound in a parental cell line that does not express the 5-HT2A receptor to rule out off-target effects.[9]
Functional selectivity (biased agonism). This compound may act as a biased ligand, antagonizing one signaling pathway (e.g., Gq-mediated calcium release) while having no effect on or even weakly agonizing another (e.g., β-arrestin recruitment). Profile the compound across multiple downstream signaling pathways to investigate this possibility.[9][10]

Quantitative Data Summary

The following table summarizes the binding affinities of this compound for its primary target and key off-targets. This data is essential for designing experiments and interpreting results.

ReceptorBinding Affinity (Ki, nM)Selectivity vs. 5-HT2AReference
5-HT2A 0.36 - 0.85-[1]
5-HT2C 88~100-240 fold[1]
α1-adrenergic 128~150-350 fold[1]
Sigma 87~100-240 fold[1]
Dopamine (B1211576) D2 >100>117-277 fold[11]
5-HT1A >10,000>11,760 fold[11]

Note: Selectivity is calculated as the ratio of Ki(off-target) / Ki(5-HT2A). A higher value indicates greater selectivity for the 5-HT2A receptor.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for 5-HT2A Receptor

This protocol is a general guideline and should be optimized for your specific experimental conditions.

Materials:

  • Cell membranes expressing the human 5-HT2A receptor.

  • Radioligand: [³H]Ketanserin (specific activity ~70-90 Ci/mmol).

  • Non-specific binding control: Mianserin or another suitable 5-HT2A antagonist at a high concentration (e.g., 10 µM).

  • This compound and test compounds.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well filter plates (e.g., GF/B).

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Plate Preparation: If necessary, pre-soak the 96-well filter plates with 0.5% PEI for 2 hours at room temperature, then wash with assay buffer.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]Ketanserin (at a final concentration close to its Kd, e.g., 1-2 nM), and 150 µL of diluted cell membrane preparation.

    • Non-specific Binding: 50 µL of 10 µM Mianserin, 50 µL of [³H]Ketanserin, and 150 µL of diluted cell membrane preparation.

    • Competitive Binding: 50 µL of each concentration of this compound or test compound, 50 µL of [³H]Ketanserin, and 150 µL of diluted cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester.

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer.[7]

  • Drying: Dry the filter plate at 50°C for 30 minutes.

  • Counting: Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the competitor to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Calcium Mobilization Functional Assay

This assay measures the ability of an antagonist to inhibit agonist-induced calcium release, a downstream effect of 5-HT2A receptor activation.

Materials:

  • HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Serotonin (5-HT) or a selective 5-HT2A agonist like DOI.

  • This compound and test compounds.

  • Fluorescence plate reader with an injection port.

Procedure:

  • Cell Plating: Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluency.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Antagonist Incubation: Wash the cells to remove excess dye and then incubate with various concentrations of this compound or test compounds for 15-30 minutes at room temperature.

  • Baseline Fluorescence Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a few seconds.

  • Agonist Stimulation: Inject a pre-determined concentration of the agonist (typically the EC80) into each well and immediately begin measuring the fluorescence intensity over time (e.g., for 60-120 seconds).

  • Data Analysis: The antagonist effect is measured as the inhibition of the agonist-induced increase in fluorescence. Plot the percent inhibition against the log concentration of the antagonist to determine the IC50.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor Gq_alpha Gq/11 α 5HT2A_Receptor->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates G_beta_gamma G βγ PIP2 PIP2 PLC->PIP2 Cleaves S_Volinanserin This compound S_Volinanserin->5HT2A_Receptor Antagonist Serotonin Serotonin (5-HT) Serotonin->5HT2A_Receptor Agonist IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: 5-HT2A receptor signaling pathway and the antagonistic action of this compound.

Experimental_Workflow cluster_invitro In Vitro Selectivity Profiling cluster_medicinal_chem Medicinal Chemistry Binding_Assay Competitive Radioligand Binding Assay Data_Analysis1 Determine Ki values for 5-HT2A and off-targets Binding_Assay->Data_Analysis1 Functional_Assay Functional Assays (e.g., Calcium Mobilization) Data_Analysis2 Determine IC50 values for functional antagonism Functional_Assay->Data_Analysis2 Evaluate_Selectivity Evaluate Selectivity Data_Analysis1->Evaluate_Selectivity Data_Analysis2->Evaluate_Selectivity SAR Structure-Activity Relationship (SAR) Analysis Analog_Design Analog Design & Synthesis SAR->Analog_Design Start Start with This compound Analog_Design->Start Synthesize & Test New Analogs Start->Binding_Assay Start->Functional_Assay Desired_Selectivity Desired Selectivity Achieved? Evaluate_Selectivity->Desired_Selectivity Desired_Selectivity->SAR No End Lead Candidate Desired_Selectivity->End Yes

Caption: Experimental workflow for improving the selectivity of this compound.

Troubleshooting_Logic Start Unexpected Agonist Activity Observed with this compound Check_Purity Verify Compound Purity (e.g., HPLC/MS) Start->Check_Purity Impurity_Issue Impurity is the likely cause. Purify compound and re-test. Check_Purity->Impurity_Issue Fails Test_Parental_Cells Test in Parental Cell Line (No 5-HT2A Receptor) Check_Purity->Test_Parental_Cells Passes Off_Target_Effect Observed activity is due to an off-target effect. Test_Parental_Cells->Off_Target_Effect Agonist Activity Still Present Profile_Pathways Profile Across Multiple Signaling Pathways (e.g., Gq, β-arrestin) Test_Parental_Cells->Profile_Pathways No Agonist Activity Biased_Agonism Compound exhibits biased agonism. Profile_Pathways->Biased_Agonism Pathway-Selective Agonism No_Agonism No agonist activity observed. Profile_Pathways->No_Agonism No Agonism in Any Pathway

Caption: Troubleshooting logic for unexpected agonist activity of this compound.

References

Addressing variability in (S)-Volinanserin experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (S)-Volinanserin

This guide provides troubleshooting advice and detailed protocols for researchers using this compound, a potent and selective 5-HT2A receptor antagonist.[1][2][3][4][5] Variability in experimental outcomes can arise from multiple factors, from compound handling to assay design. This resource aims to help you identify and address these potential issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing lower-than-expected potency (higher IC50) for this compound in my functional assay. What are the common causes?

A1: Lower-than-expected potency can stem from several factors:

  • Compound Solubility and Stability: this compound is sparingly soluble in aqueous buffers.[6] Improper dissolution can lead to a lower effective concentration. Aqueous solutions should be prepared fresh and not stored for more than one day.[6] Stock solutions in DMSO or ethanol (B145695) are more stable but should be stored correctly.[2][3][6]

  • Adsorption to Plastics: Like many hydrophobic compounds, this compound may adsorb to plastic labware (e.g., pipette tips, microplates), reducing the concentration available to interact with the target receptor. Consider using low-adhesion plastics or pre-treating labware.

  • Agonist Concentration: In antagonist assays, the concentration of the agonist used is critical. If the agonist concentration is too high (e.g., >EC80), it can lead to a rightward shift in the antagonist dose-response curve, making the antagonist appear less potent. Use an agonist concentration at or near its EC50 for optimal results.

  • Receptor Expression Levels: Very high receptor expression in your cell model can create "receptor reserve," which may require higher antagonist concentrations for inhibition, thus underestimating potency. Verify expression levels and consider using a cell line with a more physiologically relevant receptor density.

Q2: My dose-response curves for this compound are showing high variability between replicates and experiments. How can I improve reproducibility?

A2: High variability is a common challenge in cell-based assays.[7] Consider the following:

  • Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered receptor expression or signaling.

  • Inconsistent Agonist/Antagonist Incubation Times: Define and strictly adhere to incubation times. For antagonists, ensure sufficient pre-incubation time to allow the compound to reach equilibrium at the receptor before adding the agonist.

  • Pipetting Errors: Inaccurate pipetting, especially during serial dilutions, is a major source of error.[7] Ensure pipettes are calibrated and use appropriate techniques (e.g., reverse pipetting for viscous solutions).[7]

  • Edge Effects in Microplates: The outer wells of a microplate are more prone to evaporation and temperature fluctuations, leading to "edge effects." Avoid using the outermost wells for critical samples or implement proper plate sealing and incubation procedures.

  • Compound Precipitation: Visually inspect wells for any signs of compound precipitation after addition to the aqueous assay buffer, especially at higher concentrations.

Q3: How can I be sure the effects I'm seeing are specific to 5-HT2A receptor antagonism?

A3: While this compound is highly selective, it's good practice to confirm on-target activity.[1][2][3]

  • Use a Null Cell Line: Perform the same assay in a parental cell line that does not express the 5-HT2A receptor. A specific antagonist should show no effect in these cells.

  • Rescue Experiment: In some experimental setups, the antagonistic effect of this compound can be overcome by adding a very high concentration of the agonist, demonstrating competitive antagonism.

Q4: What is the best way to prepare and store this compound?

A4: Proper handling is crucial for maintaining the compound's integrity.[6]

  • Stock Solutions: Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO, ethanol, or DMF.[3][6] Solubility is approximately 15 mg/mL in DMSO and 20 mg/mL in ethanol.[5][6] Purge the solvent with an inert gas before dissolving the compound to minimize oxidation.[6]

  • Storage: Store the solid compound at -20°C for long-term stability (≥4 years).[5][6] Store stock solutions in small aliquots at -20°C (stable for ~6 months) or -80°C (stable for ~1 year) to avoid repeated freeze-thaw cycles.[2]

  • Aqueous Solutions: As mentioned, aqueous solutions are not stable and should be prepared fresh for each experiment by diluting the stock solution into your assay buffer.[6] Do not store aqueous solutions for more than a day.[6]

Data & Parameters

To address variability, it is essential to understand the key pharmacological parameters of this compound. The values can differ slightly based on the experimental system (e.g., cell type, radioligand used, assay conditions).

Table 1: Pharmacological Profile of this compound

ParameterReceptorValueNotes
Binding Affinity (Ki) 5-HT2A0.36 - 0.85 nMHighly potent and selective binding.[1][2][3][5][6]
Selectivity 5-HT2C~300-fold lower affinity (Ki ≈ 88 nM)Demonstrates high selectivity over other serotonin (B10506) receptor subtypes.[1][2][5]
Selectivity α1-Adrenergic~350-fold lower affinity (Ki ≈ 128 nM)Low affinity for adrenergic receptors.[5]
Selectivity Dopamine D2>300-fold lower affinityMinimal interaction with D2 receptors.[1][2]

Table 2: Solubility and Storage Recommendations

ParameterDetailsSource
Solid Form Crystalline solid[6]
Long-Term Storage -20°C (≥ 4 years)[5][6]
Stock Solution Solvents DMSO (~15 mg/mL), Ethanol (~20 mg/mL), DMF (~25 mg/mL)[5][6]
Stock Solution Storage -80°C (1 year), -20°C (6 months)[2]
Aqueous Solubility Sparingly soluble; ~0.5 mg/mL in 1:1 DMF:PBS (pH 7.2)[6]
Aqueous Solution Stability Not recommended for storage beyond one day[6]

Visualized Workflows and Pathways

Signaling Pathway of 5-HT2A Receptor and this compound Action

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[7][11] this compound acts by blocking the binding of the endogenous ligand serotonin (5-HT), thereby preventing downstream signaling.

Gq_Pathway cluster_membrane Cell Membrane receptor 5-HT2A Receptor g_protein Gαq/11 receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves serotonin Serotonin (5-HT) (Agonist) serotonin->receptor volinanserin This compound (Antagonist) volinanserin->receptor Blocks ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release Triggers pkc Protein Kinase C (PKC) dag->pkc Activates response Cellular Response ca_release->response pkc->response

Caption: Canonical 5-HT2A receptor signaling pathway and the inhibitory action of this compound.

Troubleshooting Logic for Low Antagonist Potency

If you are observing lower-than-expected potency, this decision tree can help diagnose the issue.

Troubleshooting_Potency cluster_compound Compound Issues cluster_assay Assay Condition Issues cluster_cells Cell Model Issues start Issue: Low this compound Potency (High IC50) check_compound Is the compound prepared correctly? start->check_compound check_assay Are assay conditions optimal? start->check_assay check_cells Is the cell model appropriate? start->check_cells solubility Poor Solubility? (Precipitation observed) check_compound->solubility Check stability Degradation? (Improper storage) check_compound->stability Check agonist_conc Agonist concentration too high (>EC80)? check_assay->agonist_conc Check incubation Insufficient antagonist pre-incubation time? check_assay->incubation Check receptor_reserve Receptor overexpression (Receptor Reserve)? check_cells->receptor_reserve Check cell_health High passage number or poor cell health? check_cells->cell_health Check sol_fix Action: Prepare fresh aqueous solution from validated DMSO stock. solubility->sol_fix stab_fix Action: Use new aliquot stored at -80°C. stability->stab_fix agonist_fix Action: Titrate agonist and use EC50 concentration. agonist_conc->agonist_fix incubation_fix Action: Optimize pre-incubation time (e.g., 15-30 min). incubation->incubation_fix reserve_fix Action: Use cell line with lower/endogenous expression. receptor_reserve->reserve_fix health_fix Action: Use low passage cells; confirm viability. cell_health->health_fix

Caption: A decision tree for troubleshooting unexpectedly low potency of this compound.

Experimental Protocols

Protocol 1: In Vitro 5-HT2A Receptor Functional Assay (Calcium Flux)

This protocol outlines a general procedure for measuring this compound's antagonist activity using a fluorescent calcium flux assay in HEK293 cells stably expressing the human 5-HT2A receptor.

1. Materials and Reagents:

  • HEK293 cells expressing human 5-HT2A receptor

  • Parental HEK293 cells (for control)

  • Culture Medium: DMEM, 10% FBS, 1% Pen-Strep, selection antibiotic (e.g., G418)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • This compound stock (10 mM in DMSO)

  • Serotonin (5-HT) stock (10 mM in water)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)

  • Probenecid (optional, to prevent dye extrusion)

  • Black, clear-bottom 96-well or 384-well microplates

2. Cell Preparation:

  • Seed HEK293-5HT2A cells into black, clear-bottom microplates at a density that will yield a 90-100% confluent monolayer on the day of the assay.

  • Incubate for 18-24 hours at 37°C, 5% CO2.

3. Compound Plate Preparation:

  • Prepare a serial dilution of this compound in assay buffer. Start from a high concentration (e.g., 10 µM) and perform 1:10 or 1:5 dilutions. This will be your antagonist plate.

  • Prepare a solution of 5-HT in assay buffer at a concentration that is 2x the final desired EC50 concentration. This will be your agonist plate.

4. Assay Procedure:

  • Dye Loading: Remove culture medium from the cell plate. Add the calcium dye loading solution (prepared according to the manufacturer's instructions, often in assay buffer with probenecid) to each well.

  • Incubate the plate for 60 minutes at 37°C, then 15-30 minutes at room temperature in the dark.

  • Antagonist Pre-incubation: Transfer the antagonist serial dilutions to the cell plate. Include wells with buffer only (for agonist control) and a high concentration of antagonist (for full inhibition control).

  • Incubate for 15-30 minutes at room temperature.

  • Signal Detection: Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

  • Set the reader to measure fluorescence intensity (e.g., Ex/Em ~490/525 nm) in real-time.

  • Establish a stable baseline reading for 10-20 seconds.

  • Inject the 5-HT agonist solution and continue reading fluorescence for 60-120 seconds.

5. Data Analysis:

  • Calculate the response for each well (e.g., max fluorescence - baseline fluorescence).

  • Normalize the data:

    • Set the average response of the "agonist only" wells to 100%.

    • Set the average response of the "full inhibition" wells to 0%.

  • Plot the normalized response against the log concentration of this compound.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

References

Refinement of (S)-Volinanserin dosage to avoid motor impairment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective 5-HT2A receptor antagonist, (S)-Volinanserin (also known as M100,907). The focus is on refining dosage to mitigate potential motor impairment in preclinical rodent models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a highly selective antagonist of the serotonin (B10506) 5-HT2A receptor. Its pharmacological effects are primarily mediated by blocking the activity of this receptor, which is widely expressed in the brain, including in regions crucial for motor control such as the basal ganglia.[1][2][3]

Q2: Can this compound cause motor impairment?

A2: The relationship between 5-HT2A receptor antagonism and motor function is complex. While some studies suggest that 5-HT2A antagonists can improve motor deficits in models of Parkinson's disease, others have reported locomotor suppression in healthy rodents, particularly at higher doses.[4][5][6] Therefore, careful dose selection is critical to avoid confounding motor effects in your experiments.

Q3: What is a typical dose range for this compound in mice and rats?

A3: The effective dose of this compound can vary significantly depending on the experimental paradigm. Doses ranging from 0.01 mg/kg to 1.0 mg/kg have been shown to be effective in reversing behavioral deficits in some models without significantly affecting spontaneous locomotion.[7][8] However, higher doses can lead to motor suppression. It is crucial to perform a dose-response study for your specific experimental conditions.

Q4: How does 5-HT2A receptor antagonism influence the motor circuit?

A4: 5-HT2A receptors are expressed on various neurons within the basal ganglia, a key brain region for motor control. By blocking these receptors, this compound can modulate the release of other neurotransmitters, such as dopamine (B1211576) and glutamate, which are critical for initiating and coordinating movement.[1][2][3][9][10][11] This modulation can either be therapeutic or cause impairment depending on the baseline state of the motor system and the dose of the compound.

Troubleshooting Guide: Motor Impairment in this compound Experiments

This guide addresses common issues related to motor impairment observed during preclinical studies with this compound.

Issue 1: Unexpected Decrease in Locomotor Activity in the Open Field Test
  • Possible Cause: The administered dose of this compound may be too high, leading to sedative-like effects or direct motor suppression.

  • Troubleshooting Steps:

    • Review Dosage: Compare your current dose to the dose-response data provided in Table 1. Doses of this compound (M100,907) at 0.3 mg/kg and above have been noted to potentially reduce locomotor activity in naive mice.[12]

    • Perform a Dose-Response Study: If you haven't already, conduct a dose-response experiment using a wider range of doses (e.g., 0.01, 0.1, 0.3, 1.0 mg/kg) to identify a dose that achieves the desired therapeutic effect without significantly impacting locomotor activity.

    • Check Acclimation Time: Ensure that animals are adequately acclimated to the testing room and the open field arena. Insufficient acclimation can lead to anxiety-induced hypoactivity, which could be misinterpreted as a drug effect. A minimum of 30-60 minutes of acclimation to the room is recommended.[13][14]

    • Control for Environmental Factors: Ensure consistent lighting, temperature, and noise levels during testing, as these can influence locomotor activity.

Issue 2: Impaired Performance on the Rotarod Test
  • Possible Cause: The dose of this compound may be interfering with motor coordination and balance.

  • Troubleshooting Steps:

    • Dose Reduction: As with the open field test, the primary step is to test lower doses of this compound.

    • Training Adequacy: Confirm that all animals have been adequately trained on the rotarod before the test day. Performance can be variable without stable baseline training. A common training protocol involves 2-3 trials per day for 2-3 days prior to the experiment.[15]

    • Assess Grip Strength: Consider performing a grip strength test to rule out any effects on muscular strength that could be contributing to poor rotarod performance.

    • Review Protocol Parameters: Ensure the rotarod protocol (e.g., acceleration rate) is not too challenging for the specific strain and age of the animals, which could exacerbate subtle drug-induced motor deficits.

Issue 3: Increased Number of Foot Slips in the Beam Walking Test
  • Possible Cause: The administered dose may be subtly affecting fine motor control and balance.

  • Troubleshooting Steps:

    • Titrate the Dose: This is often the most sensitive test for motor coordination. A dose that does not affect gross locomotor activity might still impact performance on the beam walk. Test a range of lower doses.

    • Pre-Training: Ensure all animals are trained to traverse the beam confidently before the experiment. This reduces variability and increases the sensitivity of the test to drug effects.

    • Beam Dimensions: The difficulty of the task can be adjusted by changing the width of the beam. If a high dose is necessary for the primary endpoint, consider using a wider beam to reduce the motor challenge.

    • Video Analysis: Record and carefully score the trials to differentiate between slips, falls, and freezing behavior, which can provide more insight into the nature of the motor impairment.

Data Presentation

Table 1: Dose-Response of this compound (M100,907) on Locomotor Activity in Naive Mice

Dose (mg/kg)Route of AdministrationEffect on Locomotor Activity (Total Distance)Reference
0.01i.p.No significant effect[12]
0.03i.p.No significant effect[12]
0.1i.p.No significant effect[12]
0.3i.p.Significant decrease[12]
1.0s.c.No significant effect on spontaneous locomotion[16]

Note: The effects of this compound can be context-dependent. For example, while not affecting spontaneous locomotion at certain doses, it can counteract hyperactivity induced by other compounds.[16]

Experimental Protocols

Rotarod Test
  • Objective: To assess motor coordination and balance.

  • Apparatus: An automated rotarod unit with a textured rod (e.g., 3 cm diameter for mice) and fall sensors.

  • Procedure:

    • Acclimation: Acclimate mice to the testing room for at least 30 minutes before the first trial.[13]

    • Training (2-3 days prior to testing):

      • Place mice on the rotarod at a constant low speed (e.g., 4-5 RPM) for 60 seconds.[15]

      • If a mouse falls, place it back on the rod.

      • Perform 2-3 trials per day with an inter-trial interval of at least 15 minutes.[13]

    • Testing:

      • Administer this compound or vehicle at the appropriate pre-treatment time.

      • Place the mouse on the rotarod, which is set to accelerate (e.g., from 4 to 40 RPM over 300 seconds).[15]

      • Record the latency to fall. If a mouse clings to the rod and makes a full rotation, this is also considered a fall.[15]

      • Conduct 3 trials with a 15-30 minute inter-trial interval.[13][17]

  • Data Analysis: The primary endpoint is the average latency to fall across the trials.

Open Field Test
  • Objective: To assess locomotor activity and anxiety-like behavior.

  • Apparatus: A square or circular arena (e.g., 50 cm x 50 cm for mice) with high walls to prevent escape, placed under even, non-direct lighting.[14]

  • Procedure:

    • Acclimation: Acclimate mice to the testing room for at least 30-60 minutes.[14]

    • Testing:

      • Administer this compound or vehicle at the designated pre-treatment time.

      • Gently place the mouse in the center or a corner of the open field arena.

      • Record the activity for a set duration (e.g., 10-30 minutes) using a video tracking system.[14]

    • Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between animals to remove olfactory cues.[14]

  • Data Analysis: Key parameters include total distance traveled, time spent in the center versus the periphery, and rearing frequency.

Beam Walking Test
  • Objective: To assess fine motor coordination and balance.

  • Apparatus: A narrow wooden or plastic beam (e.g., 1 meter long, 1 cm wide) elevated above the ground (e.g., 50 cm), with a start platform and a home cage or enclosed box at the end.[5]

  • Procedure:

    • Acclimation and Training (1-2 days prior to testing):

      • Allow mice to traverse the beam into their home cage multiple times to learn the task.

    • Testing:

      • Administer this compound or vehicle.

      • Place the mouse on the starting platform.

      • Record the time taken to traverse the beam and the number of foot slips (when a hind paw slips off the beam).

      • Conduct 3-5 trials for each mouse.

  • Data Analysis: The average traversal time and the number of foot slips are the primary measures.

Visualizations

G cluster_0 Troubleshooting Motor Impairment Start Motor Impairment Observed? Dose_Check Is the dose >0.1 mg/kg? Start->Dose_Check Yes End_OK Continue with Refined Protocol Start->End_OK No Reduce_Dose Action: Conduct Dose-Response Study (e.g., 0.01, 0.03, 0.1 mg/kg) Dose_Check->Reduce_Dose Yes Check_Protocol Review Experimental Protocol Dose_Check->Check_Protocol No Reduce_Dose->Check_Protocol Training_Check Was pre-training adequate? Check_Protocol->Training_Check Optimize_Training Action: Optimize Training Protocol Training_Check->Optimize_Training No Acclimation_Check Was acclimation sufficient? Training_Check->Acclimation_Check Yes End_Reevaluate Re-evaluate Experiment Optimize_Training->End_Reevaluate Optimize_Acclimation Action: Increase Acclimation Time (min. 30-60 min) Acclimation_Check->Optimize_Acclimation No Acclimation_Check->End_OK Yes Optimize_Acclimation->End_Reevaluate

Caption: Troubleshooting workflow for motor impairment.

G cluster_1 Experimental Workflow for Motor Function Assessment Animal_Habituation Animal Acclimation (min. 30-60 min in testing room) Drug_Administration This compound or Vehicle Administration Animal_Habituation->Drug_Administration Pre_treatment_Time Pre-treatment Interval (e.g., 30 min) Drug_Administration->Pre_treatment_Time Behavioral_Testing Motor Function Test (Rotarod, Open Field, or Beam Walk) Pre_treatment_Time->Behavioral_Testing Data_Collection Data Collection (Automated or Manual Scoring) Behavioral_Testing->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis

Caption: General experimental workflow.

G cluster_2 Simplified Signaling Pathway of this compound in the Basal Ganglia Volinanserin This compound HT2A 5-HT2A Receptor (on Striatal Neurons) Volinanserin->HT2A Blocks Glutamate Reduced Glutamate Release in Striatum HT2A->Glutamate Leads to Dopamine Modulation of Dopamine Release HT2A->Dopamine Influences Motor_Output Altered Motor Output from Basal Ganglia Glutamate->Motor_Output Dopamine->Motor_Output

Caption: this compound's signaling pathway.

References

Technical Support Center: (S)-Volinanserin Cross-Reactivity Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting potential cross-reactivity of (S)-Volinanserin with other receptors. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My experimental results suggest off-target effects of this compound, even though it's known to be a selective 5-HT2A antagonist. What could be the reason?

A1: While this compound is a potent and selective 5-HT2A antagonist, "selective" is a relative term.[1][2][3] At higher concentrations, this compound can interact with other receptors, leading to off-target effects. It is crucial to consider the concentration of this compound used in your experiments and consult its binding affinity profile across a panel of receptors.

Q2: I am observing high non-specific binding in my radioligand binding assay with this compound. How can I troubleshoot this?

A2: High non-specific binding can obscure your specific binding signal. Here are several troubleshooting steps:

  • Reduce Radioligand Concentration: Use a lower concentration of the radioligand, ideally at or below its Kd value.[4]

  • Check Radioligand Purity: Ensure the radiochemical purity of your labeled ligand is high (>90%), as impurities can contribute to non-specific binding.

  • Optimize Assay Buffer: Include blocking agents like bovine serum albumin (BSA) in your assay buffer to reduce non-specific interactions. Coating filters with BSA can also be beneficial.

  • Optimize Washing Steps: Increase the volume and number of washes with ice-cold wash buffer to more effectively remove unbound radioligand.

  • Reduce Membrane Protein Concentration: Titrate the amount of cell membrane protein in your assay. A typical range for most receptor assays is 100-500 µg of membrane protein.[4]

Q3: My functional cell-based assay is showing inconsistent results when using this compound. What are the potential causes and solutions?

A3: Inconsistent results in cell-based assays can arise from several factors:

  • Cell Health and Passage Number: Ensure your cells are healthy, within a consistent and low passage number range, and are not overgrown.[5][6] Documenting cell viability during routine culture can help avoid using suboptimal cells.

  • Cell Line Contamination: Mycoplasma contamination or cross-contamination with other cell lines can significantly alter cellular signaling pathways.[5] Regularly test your cell lines for mycoplasma and authenticate them using methods like Short Tandem Repeat (STR) profiling.

  • Assay Conditions: Optimize incubation times, temperature, and reagent concentrations. Ensure consistent and accurate pipetting, as errors can propagate and lead to variability.

  • Reagent Quality: Use high-quality reagents and ensure they are stored correctly.

Quantitative Data: this compound Binding Affinity Profile

The following table summarizes the binding affinities (Ki) of this compound for various receptors. This data is crucial for understanding its selectivity and potential for off-target interactions.

ReceptorKi (nM)Selectivity vs. 5-HT2A
Serotonin 5-HT2A 0.36 - 0.85 -
Serotonin 5-HT2C88~103 - 244-fold
α1-Adrenergic128~150 - 355-fold
Sigma87~102 - 241-fold
Dopamine D2>1000>1176 - 2777-fold

Data compiled from multiple sources.[2][3][7][8] Ki values can vary between studies depending on the experimental conditions.

Experimental Protocols

To investigate the cross-reactivity of this compound in your own laboratory, you can perform the following key experiments:

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for a receptor of interest by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Receptor Preparation: Prepare membrane homogenates from cells or tissues expressing the receptor of interest.

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (typically at or below its Kd) and a range of concentrations of this compound.

  • Equilibrium: Allow the binding to reach equilibrium. The incubation time and temperature should be optimized for the specific receptor.

  • Separation of Bound and Free Ligand: Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (e.g., Calcium Flux or cAMP Assay)

Functional assays measure the effect of this compound on the signaling pathway activated by a specific receptor. This helps to determine if this compound acts as an antagonist, agonist, or inverse agonist at off-target receptors.

a) Calcium Flux Assay (for Gq/11-coupled receptors):

  • Cell Culture: Plate cells expressing the Gq/11-coupled receptor of interest in a 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add varying concentrations of this compound to the cells and incubate.

  • Agonist Stimulation: Add a known agonist for the receptor to stimulate calcium release.

  • Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: An antagonistic effect of this compound will be observed as a concentration-dependent inhibition of the agonist-induced calcium signal.

b) cAMP Assay (for Gs or Gi/o-coupled receptors):

  • Cell Culture: Plate cells expressing the Gs or Gi/o-coupled receptor of interest.

  • Compound Incubation: Treat the cells with varying concentrations of this compound.

  • Agonist/Forskolin (B1673556) Stimulation:

    • For Gs-coupled receptors , stimulate the cells with a known agonist.

    • For Gi/o-coupled receptors , stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence or absence of a known agonist.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis:

    • For Gs-coupled receptors , an antagonistic effect will be a decrease in agonist-stimulated cAMP production.

    • For Gi/o-coupled receptors , an antagonistic effect will be a reversal of the agonist-induced inhibition of forskolin-stimulated cAMP production.

Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the major classes of G-protein coupled receptors (GPCRs). Understanding these pathways is essential for designing and interpreting functional assays to assess this compound's activity at various receptors.

Gq_11_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR Gq/11-coupled Receptor Gq_11 Gαq/11 GPCR->Gq_11 Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Gq_11->PLC Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Cellular_Response Cellular Response PKC->Cellular_Response Ca_release->Cellular_Response Ligand Ligand (this compound as antagonist) Ligand->GPCR Binds

Caption: Gq/11 Signaling Pathway

Gs_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR Gs-coupled Receptor Gs Gαs GPCR->Gs Activates AC Adenylyl Cyclase (AC) ATP ATP AC->ATP Converts Gs->AC Activates cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Ligand Ligand Ligand->GPCR Binds

Caption: Gs Signaling Pathway

Gi_o_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR Gi/o-coupled Receptor Gi_o Gαi/o GPCR->Gi_o Activates AC Adenylyl Cyclase (AC) ATP ATP AC->ATP Converts Gi_o->AC Inhibits cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Ligand Ligand Ligand->GPCR Binds

Caption: Gi/o Signaling Pathway

Experimental Workflow

The following diagram outlines a logical workflow for troubleshooting the cross-reactivity of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Results with this compound Check_Concentration Verify this compound Concentration Used Start->Check_Concentration Review_Literature Review Literature for Known Off-Target Affinities Check_Concentration->Review_Literature Binding_Assay Perform Competitive Radioligand Binding Assay on Suspected Off-Target Receptors Review_Literature->Binding_Assay Significant_Binding Significant Binding Observed? Binding_Assay->Significant_Binding Functional_Assay Perform Functional Assay (e.g., Calcium Flux, cAMP) to Determine Activity Significant_Binding->Functional_Assay Yes No_Significant_Binding No Significant Binding Significant_Binding->No_Significant_Binding No Characterize_Activity Characterize Activity (Antagonist, Agonist, etc.) Functional_Assay->Characterize_Activity Conclusion Identify and Characterize Off-Target Effects or Resolve Primary Assay Issues Characterize_Activity->Conclusion Troubleshoot_Assay Troubleshoot Primary Assay (e.g., Cell Health, Reagents) No_Significant_Binding->Troubleshoot_Assay Troubleshoot_Assay->Conclusion

Caption: Cross-Reactivity Troubleshooting Workflow

References

Technical Support Center: (S)-Volinanserin Metabolism in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on accounting for the metabolism of (S)-Volinanserin in long-term studies. The information is presented in a question-and-answer format to directly address common issues and experimental considerations.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound in long-term studies?

A1: The primary metabolic pathway for this compound (also known as MDL 100,907) is O-demethylation . This reaction involves the removal of a methyl group from one of the two methoxy (B1213986) groups on the dimethoxyphenyl ring of the parent compound. This biotransformation results in the formation of a major active metabolite, MDL 105,725. In long-term studies, the accumulation and activity of this metabolite are crucial considerations.

G cluster_0 Phase I Metabolism parent This compound (MDL 100,907) metabolite Active Metabolite (MDL 105,725) O-desmethyl-(S)-Volinanserin parent->metabolite O-demethylation enzyme CYP450 Enzymes (Likely CYP3A4 and/or CYP2D6) enzyme->parent

Figure 1: Primary metabolic pathway of this compound.

Q2: Which specific cytochrome P450 (CYP) enzymes are responsible for the metabolism of this compound?

A2: While direct studies on this compound are limited, evidence from structurally similar compounds and related drug classes suggests that CYP3A4 and CYP2D6 are the most likely isozymes involved in its O-demethylation.

  • CYP3A4: This enzyme is known to catalyze the O-demethylation of various compounds containing dimethoxyphenyl groups[1]. Given that CYP3A4 is a major drug-metabolizing enzyme in the human liver, its involvement is highly probable[1][2].

  • CYP2D6: This isozyme plays a significant role in the metabolism of many psychotropic drugs, including several serotonin (B10506) antagonists[3]. Therefore, its contribution to this compound metabolism is also a strong possibility.

For long-term studies, it is crucial to consider potential drug-drug interactions with inhibitors or inducers of CYP3A4 and CYP2D6, as well as genetic polymorphisms of CYP2D6, which can lead to significant inter-individual variability in metabolism.

Q3: What are the key pharmacokinetic parameters to consider for this compound and its major metabolite in long-term studies?

A3: In long-term studies, it's important to monitor the plasma concentrations of both the parent drug and its active metabolite. Below is a summary of known and estimated pharmacokinetic parameters.

ParameterThis compound (Parent Drug)MDL 105,725 (Active Metabolite)Reference
Primary Metabolic Route O-demethylationFurther metabolism/excretion[4]
Half-life (t½) 6-9 hours (in humans)Data not available (likely longer than parent)
Time to Peak (Tmax) Rapid absorptionData not available
Key Enzymes Likely CYP3A4, CYP2D6Data not available[1][3]
Notes Undergoes extensive first-pass metabolism.Active as a 5-HT2A antagonist.[4]

Section 2: Experimental Protocols

Protocol 1: In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol outlines a general procedure to determine the metabolic stability of this compound and identify the primary CYP enzymes involved.

Objective: To measure the rate of depletion of this compound and identify the formation of MDL 105,725 in the presence of HLM, and to pinpoint the responsible CYP isozymes using selective inhibitors.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Selective CYP inhibitors (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6)

  • Acetonitrile (B52724) (for reaction quenching)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare stock solutions of this compound, CYP inhibitors, and internal standard in a suitable solvent (e.g., DMSO, acetonitrile).

  • Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, HLM, and this compound. For inhibitor studies, pre-incubate the HLM with the specific inhibitor for 10-15 minutes at 37°C.

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the mixture at 37°C with gentle shaking. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) for long-term stability assessment.

  • Quenching: Stop the reaction by adding ice-cold acetonitrile containing the internal standard to each aliquot.

  • Sample Processing: Centrifuge the samples to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

  • Analysis: Quantify the remaining this compound and the formed MDL 105,725 using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of remaining this compound versus time to determine the in vitro half-life.

  • Compare the rate of metabolism in the presence and absence of selective CYP inhibitors to identify the contribution of each isozyme.

G start Prepare Reagents (Drug, HLM, Buffer, NADPH) pre_incubate Pre-incubate HLM with This compound +/- Inhibitors start->pre_incubate initiate Initiate Reaction with NADPH pre_incubate->initiate incubate Incubate at 37°C (Collect time points) initiate->incubate quench Quench with Acetonitrile + Internal Standard incubate->quench process Centrifuge and Collect Supernatant quench->process analyze LC-MS/MS Analysis process->analyze G start Problem Detected: Inconsistent/Unexpected Results check_system Check LC-MS/MS Performance (System Suitability Test) start->check_system system_ok System OK? check_system->system_ok check_reagents Verify Reagent Quality (HLM, NADPH, Buffers) reagents_ok Reagents OK? check_reagents->reagents_ok check_protocol Review Experimental Protocol (Timing, Concentrations) protocol_ok Protocol Followed? check_protocol->protocol_ok system_ok->check_reagents Yes troubleshoot_system Troubleshoot LC-MS/MS system_ok->troubleshoot_system No reagents_ok->check_protocol Yes replace_reagents Use Fresh Reagents reagents_ok->replace_reagents No correct_protocol Correct Protocol Deviation protocol_ok->correct_protocol No rerun Re-run Experiment protocol_ok->rerun Yes troubleshoot_system->rerun replace_reagents->rerun correct_protocol->rerun

References

Validation & Comparative

Validating 5-HT2A Receptor Mediation: A Comparative Guide to (S)-Volinanserin Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (S)-Volinanserin with other 5-HT2A receptor antagonists, offering supporting experimental data and detailed protocols for validating the mediation of the 5-HT2A receptor in various physiological and pharmacological processes.

Unveiling the Role of the 5-HT2A Receptor

The serotonin (B10506) 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR), is a key player in a multitude of physiological and pathological processes, including learning, memory, and neuropsychiatric disorders.[1] Its activation by serotonin primarily initiates the Gq/11 signaling cascade.[2] This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in a variety of cellular responses. Understanding the specific involvement of the 5-HT2A receptor in these processes is crucial for the development of targeted therapeutics.

One of the most effective methods for validating 5-HT2A receptor mediation is through blockade studies using selective antagonists. This compound (also known as MDL 100,907) has emerged as a highly potent and selective tool for this purpose.

This compound: A Superior Tool for 5-HT2A Receptor Blockade

This compound is a highly selective antagonist for the 5-HT2A receptor. Its exceptional potency and selectivity make it an invaluable tool for researchers seeking to isolate and study the functions of this specific receptor subtype, minimizing the confounding effects of off-target interactions.

Comparative Binding Affinities of 5-HT2A Receptor Antagonists

The following table summarizes the binding affinities (Ki values) of this compound and two other commonly used 5-HT2A receptor antagonists, Ketanserin (B1673593) and Pimavanserin. Lower Ki values indicate higher binding affinity.

Compound5-HT2A (Ki, nM)5-HT2C (Ki, nM)Dopamine D2 (Ki, nM)Alpha-1 Adrenergic (Ki, nM)Histamine H1 (Ki, nM)
This compound 0.36 >108>108>108No significant affinity
Ketanserin0.85~50HighHighHigh
Pimavanserin0.0870.44>300No significant affinityNo significant affinity

Data sourced from:[3][4][5]

As the data illustrates, this compound exhibits a significantly higher selectivity for the 5-HT2A receptor compared to Ketanserin, which shows considerable affinity for several other receptors. While Pimavanserin also demonstrates high affinity for the 5-HT2A receptor, this compound's profile showcases its utility as a highly specific antagonist for research purposes.

Visualizing the 5-HT2A Receptor Signaling Pathway and Blockade

To visually represent the mechanism of action, the following diagrams, created using the DOT language, illustrate the 5-HT2A receptor signaling pathway and the inhibitory effect of this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2A 5-HT2A Receptor Gq11 Gq/11 Protein 5HT2A->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse Serotonin Serotonin (Agonist) Serotonin->5HT2A Activates S_Volinanserin This compound (Antagonist) S_Volinanserin->5HT2A Blocks

Caption: 5-HT2A Receptor Signaling Pathway and this compound Blockade.

Experimental Protocols for Validating 5-HT2A Mediation

To rigorously validate the involvement of the 5-HT2A receptor, a combination of in vitro and in vivo experiments employing this compound is recommended.

In Vitro Radioligand Binding Assay

This assay determines the binding affinity of a compound to the 5-HT2A receptor.

Materials:

  • Cell membranes expressing the human 5-HT2A receptor

  • --INVALID-LINK---Volinanserin (Radioligand)

  • This compound (Unlabeled competitor)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: Incubate cell membranes with a fixed concentration of --INVALID-LINK---Volinanserin and varying concentrations of the unlabeled test compound.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Behavioral Pharmacology Assay (e.g., Head-Twitch Response in Rodents)

The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation.

Materials:

  • Male C57BL/6J mice

  • 5-HT2A receptor agonist (e.g., DOI or psilocybin)

  • This compound

  • Vehicle solution

  • Observation chambers

Procedure:

  • Acclimation: Acclimate mice to the observation chambers.

  • Pre-treatment: Administer this compound or vehicle intraperitoneally (i.p.) at a predetermined time before agonist administration (e.g., 30 minutes).

  • Agonist Administration: Administer the 5-HT2A receptor agonist.

  • Observation: Record the number of head twitches over a specified period (e.g., 30-60 minutes).

  • Data Analysis: Compare the number of head twitches in the this compound pre-treated group to the vehicle-treated group to determine the extent of blockade.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo blockade study using this compound.

G cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_procedure Procedure cluster_analysis Data Analysis AnimalModel Select Animal Model (e.g., C57BL/6J mice) Acclimation Acclimate to Testing Environment AnimalModel->Acclimation Group1 Group 1: Vehicle + Vehicle Acclimation->Group1 Group2 Group 2: Vehicle + Agonist Acclimation->Group2 Group3 Group 3: This compound + Agonist Acclimation->Group3 Pretreatment Administer this compound or Vehicle (i.p.) Group1->Pretreatment Group2->Pretreatment Group3->Pretreatment AgonistAdmin Administer 5-HT2A Agonist or Vehicle Pretreatment->AgonistAdmin Observation Observe and Record Behavioral Response (e.g., Head Twitches) AgonistAdmin->Observation DataCollection Quantify Behavioral Response Observation->DataCollection StatisticalAnalysis Statistical Analysis (e.g., ANOVA) DataCollection->StatisticalAnalysis Conclusion Draw Conclusions on 5-HT2A Mediation StatisticalAnalysis->Conclusion

Caption: General workflow for an in vivo 5-HT2A receptor blockade experiment.

Conclusion

Validating the involvement of the 5-HT2A receptor in a biological process is a critical step in both basic research and drug development. The use of a highly selective and potent antagonist is paramount to obtaining clear and interpretable results. This compound, with its superior selectivity profile, provides researchers with a reliable tool to precisely probe the function of the 5-HT2A receptor. By employing the experimental approaches outlined in this guide, researchers can confidently elucidate the role of this important receptor in their specific area of investigation.

References

A Comparative Guide to (S)-Volinanserin and its Racemic Form MDL-100,907 in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional performance of the single enantiomer (S)-Volinanserin (MDL 100,009) and its racemic form, MDL-100,907. Volinanserin, the R-(+)-enantiomer of MDL-100,907, is a well-characterized, potent, and highly selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor. Understanding the stereoselectivity of this compound is crucial for elucidating its mechanism of action and for the development of more targeted therapeutics. This document summarizes key experimental data, details relevant methodologies, and visualizes associated pathways and workflows.

Data Presentation

The following tables summarize the quantitative data from functional assays comparing the activity of (R)-Volinanserin (MDL-100,907), the active enantiomer, with what is known about the less active (S)-enantiomer and the racemic mixture. It is important to note that while extensive data is available for the R-enantiomer, specific quantitative functional data for the S-enantiomer and the racemate is less prevalent in publicly available literature.

Table 1: 5-HT2A Receptor Binding Affinity

CompoundChiralityRadioligandPreparationKi (nM)
Volinanserin (MDL-100,907) R-(+)-enantiomer[3H]KetanserinRat Cortical Homogenates0.36
Volinanserin (MDL-100,907) R-(+)-enantiomer[3H]MDL 100,907Rat Cortical Homogenates0.56 (Kd)[1]
Volinanserin (MDL-100,907) R-(+)-enantiomer[3H]MDL 100,907Human and Monkey Brain Sections0.14-0.19 (Kd)[2]
This compound (MDL 100,009) S-(-)-enantiomerNot specifiedNot specifiedLower affinity than MDL-100,907
Racemic MDL-100,907 Racemate (R/S)[3H]MDL 100,907Rat Brain Tissue Sections0.2-0.3 (Kd)[3]

Table 2: In Vitro Functional Antagonism at the 5-HT2A Receptor

CompoundChiralityFunctional AssayCell LineIC50 (nM)
Volinanserin (MDL-100,907) R-(+)-enantiomer5-HT-stimulated inositol (B14025) phosphate (B84403) accumulationNIH 3T3 cells with rat 5-HT2A receptorSubnanomolar potency[4]
Volinanserin (MDL-100,907) R-(+)-enantiomerNot specifiedNot specified3.3-5.1
This compound (MDL 100,009) S-(-)-enantiomerNot availableNot availableNot available
Racemic MDL-100,907 Racemate (R/S)Not availableNot availableNot available

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki or Kd) of the test compounds for the 5-HT2A receptor.

Methodology:

  • Membrane Preparation: Cerebral cortex tissue from rats is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in the assay buffer to a specific protein concentration.

  • Competitive Binding: A constant concentration of a radiolabeled ligand with known high affinity for the 5-HT2A receptor (e.g., [3H]ketanserin or [3H]MDL 100,907) is incubated with the membrane preparation.

  • Incubation: The incubation mixture also contains varying concentrations of the unlabeled test compound (this compound or racemic MDL-100,907).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 15 minutes at 37°C).

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters are then washed with cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation. For saturation binding experiments to determine Kd, increasing concentrations of the radioligand are used.

Inositol Phosphate Accumulation Assay

Objective: To measure the functional antagonist activity of the test compounds by quantifying their ability to inhibit 5-HT-induced intracellular signaling.

Methodology:

  • Cell Culture and Labeling: A cell line stably expressing the 5-HT2A receptor (e.g., NIH 3T3 cells) is cultured. The cells are then incubated with [3H]myo-inositol to label the cellular phosphoinositide pools.

  • Pre-incubation with Antagonist: The labeled cells are pre-incubated with varying concentrations of the test compound (this compound or racemic MDL-100,907) for a specific period.

  • Agonist Stimulation: The cells are then stimulated with a fixed concentration of serotonin (5-HT) in the presence of LiCl (which inhibits the breakdown of inositol monophosphates).

  • Extraction: The reaction is stopped, and the intracellular inositol phosphates are extracted.

  • Separation and Quantification: The different inositol phosphate species are separated using anion-exchange chromatography and the amount of radioactivity in each fraction is determined by liquid scintillation counting.

  • Data Analysis: The concentration of the antagonist that causes a 50% inhibition of the 5-HT-induced accumulation of inositol phosphates (IC50) is calculated.

Mandatory Visualization

G cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2A 5-HT2A Receptor PLC Phospholipase C 5HT2A->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 Produces DAG Diacylglycerol (DAG) PIP2->DAG Produces Ca2 Ca2+ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Serotonin Serotonin (5-HT) Serotonin->5HT2A Binds to Volinanserin This compound / Racemic MDL-100,907 Volinanserin->5HT2A Blocks

Caption: 5-HT2A Receptor Signaling Pathway and Point of Antagonism.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Prepare Receptor-Containing Membranes Incubate Incubate Membranes, Radioligand, and Test Compound Membrane->Incubate Radioligand Select Radioligand Radioligand->Incubate TestCompound Prepare Test Compound Dilutions (this compound / Racemic MDL-100,907) TestCompound->Incubate Separate Separate Bound and Unbound Radioligand (Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Calculate Calculate IC50 and Ki Values Quantify->Calculate

Caption: General Workflow for a Radioligand Binding Assay.

References

A Comparative Analysis of (S)-Volinanserin and Pruvanserin: 5-HT2A Receptor Antagonists for Insomnia

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacology, clinical development, and eventual discontinuation of two promising, yet ultimately unmarketed, sleep disorder therapies.

In the landscape of pharmacological treatments for insomnia, the serotonin (B10506) 5-HT2A receptor has been a key target. Antagonism or inverse agonism at this receptor is known to promote slow-wave sleep, a crucial stage for restorative rest. This guide provides a detailed comparative analysis of two such selective 5-HT2A receptor antagonists: (S)-Volinanserin and Pruvanserin. Both compounds showed early promise in clinical development for the treatment of insomnia but were ultimately discontinued. This analysis is intended for researchers, scientists, and drug development professionals interested in the nuances of 5-HT2A antagonism and the challenges of CNS drug development.

At a Glance: Key Compound Characteristics

FeatureThis compoundPruvanserin
Development Code MDL 100,907EMD 281014, LY2422347
Mechanism of Action Selective 5-HT2A Receptor AntagonistSelective 5-HT2A Receptor Antagonist
Primary Indication Insomnia, SchizophreniaInsomnia
Highest Phase of Development Phase III (Insomnia)[1]Phase II (Insomnia)[2][3][4]
Development Status Discontinued[1]Discontinued[2][3]

Pharmacological Profile: A Head-to-Head Comparison

Both this compound and Pruvanserin are potent antagonists of the 5-HT2A receptor. Their high affinity for this target was the cornerstone of their therapeutic hypothesis for improving sleep architecture.

Receptor Binding Affinity

A comprehensive comparison of the binding affinities (Ki or IC50 in nM) of this compound and Pruvanserin across various neurotransmitter receptors is crucial for understanding their selectivity and potential off-target effects.

ReceptorThis compound (Ki, nM)Pruvanserin (IC50, nM)
5-HT2A 0.36 - 0.85 [5][6]0.35 (human), 1 (rat)
5-HT1c>100 (300-fold less than 5-HT2A)[5]Data not available
5-HT2C88[6]Data not available
α1-Adrenergic128[6]Data not available
Dopamine D2>100 (300-fold less than 5-HT2A)[5]Data not available
Sigma87[6]Data not available
Pharmacokinetics in Humans

The pharmacokinetic profiles of these compounds in humans are essential for determining dosing regimens and predicting their duration of action.

ParameterThis compound (MDL 100,907)Pruvanserin (EMD 281014)
Absorption Rapid[7]Data not available
Elimination Half-life 6 - 9 hours[7]Data not available
Peak Plasma Concentration Increases linearly with dose[7]Data not available
Receptor Occupancy 90% at a 6 mg dose[7]Data not available

This compound exhibits a relatively short half-life in humans, suggesting a need for appropriate dosing strategies to maintain therapeutic levels throughout the night for sleep maintenance.[7] Unfortunately, detailed human pharmacokinetic data for Pruvanserin is not publicly available.

Mechanism of Action: Targeting the 5-HT2A Receptor

The primary mechanism of action for both this compound and Pruvanserin is the blockade of the serotonin 5-HT2A receptor. In the central nervous system, serotonin plays a complex role in regulating the sleep-wake cycle. The 5-HT2A receptor, when activated by serotonin, is thought to promote wakefulness and inhibit slow-wave sleep. By antagonizing this receptor, these compounds are hypothesized to disinhibit slow-wave sleep, leading to an increase in its duration and a more consolidated, restorative sleep.

Signaling pathway of 5-HT2A receptor antagonism.

Clinical Development and Efficacy for Insomnia

Both this compound and Pruvanserin progressed to clinical trials for the treatment of insomnia, with a primary focus on improving sleep maintenance.

This compound

This compound reached Phase III clinical trials for insomnia.[1] Despite reports of positive efficacy data from these trials, the development was ultimately discontinued.[1] Unfortunately, the specific results from these Phase III studies, particularly polysomnography data detailing changes in sleep parameters like Wake After Sleep Onset (WASO) and Total Sleep Time (TST), have not been made publicly available in peer-reviewed literature.[8] General findings from studies on 5-HT2A antagonists suggest they are effective at increasing slow-wave sleep and decreasing wakefulness after sleep onset.[8][9]

Pruvanserin

Pruvanserin advanced to Phase II clinical trials for the treatment of sleep initiation and maintenance disorders.[2][3][4] Similar to this compound, the development of Pruvanserin was also halted, and the detailed results from its Phase II trial (NCT00259311) have not been published. The discontinuation of these promising compounds highlights the significant challenges and high attrition rates in the development of new treatments for central nervous system disorders.

Experimental Protocols

While the specific protocols for the clinical trials of this compound and Pruvanserin are not fully available, the methodologies for key experiments in this field are well-established.

Receptor Binding Assays

The binding affinity of compounds like this compound and Pruvanserin to various receptors is typically determined using radioligand binding assays.

Objective: To determine the affinity (Ki) of a test compound for a specific receptor.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., 5-HT2A) are prepared from cell lines or animal tissues.

  • Incubation: The membranes are incubated with a radiolabeled ligand that is known to bind to the receptor with high affinity and a range of concentrations of the test compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Cell Membrane Preparation (with 5-HT2A receptors) Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation Test_Compound Test Compound (this compound or Pruvanserin) Test_Compound->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting to Measure Radioactivity Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Workflow for a typical receptor binding assay.
Polysomnography in Insomnia Clinical Trials

Polysomnography (PSG) is the gold standard for objectively measuring sleep architecture and is a key component of clinical trials for insomnia medications.

Objective: To objectively assess the effects of a drug on various sleep parameters.

General Protocol:

  • Participant Screening: Participants with a clinical diagnosis of insomnia are recruited.

  • Acclimation Night: Participants spend at least one night in a sleep laboratory to acclimate to the environment and recording equipment.

  • Baseline Recording: A baseline PSG is recorded to establish the participant's typical sleep patterns.

  • Randomization and Treatment: Participants are randomly assigned to receive either the investigational drug or a placebo for a specified duration.

  • Treatment-Night Recordings: PSGs are recorded at various time points during the treatment period (e.g., on the first and last nights of treatment).

  • Data Scoring and Analysis: The PSG recordings are scored by trained technicians to determine various sleep parameters, including:

    • Wake After Sleep Onset (WASO): Total time spent awake after initially falling asleep.

    • Total Sleep Time (TST): Total duration of sleep.

    • Latency to Persistent Sleep (LPS): Time taken to fall into a sustained period of sleep.

    • Sleep Efficiency (SE): The ratio of total sleep time to time in bed.

    • Sleep Stages: Duration and percentage of different sleep stages (N1, N2, N3/slow-wave sleep, REM).

Polysomnography_Workflow Screening Participant Screening (Insomnia Diagnosis) Acclimation Acclimation Night in Sleep Lab Screening->Acclimation Baseline_PSG Baseline Polysomnography Recording Acclimation->Baseline_PSG Randomization Randomization to Drug or Placebo Group Baseline_PSG->Randomization Treatment Treatment Period Randomization->Treatment Treatment_PSG Polysomnography Recording during Treatment Treatment->Treatment_PSG Scoring Data Scoring (WASO, TST, etc.) Treatment_PSG->Scoring Analysis Statistical Analysis of Sleep Parameters Scoring->Analysis

Workflow for a polysomnography-based clinical trial.

Conclusion: Unfulfilled Promise and Future Directions

For researchers and drug developers, the story of this compound and Pruvanserin serves as a valuable case study. It highlights the importance of not only potent and selective pharmacology but also a favorable overall risk-benefit profile, including the management of potential side effects and the demonstration of robust and clinically meaningful efficacy. Future research in this area may focus on developing 5-HT2A antagonists with even greater selectivity or exploring novel combination therapies to address the multifaceted nature of insomnia.

References

Cross-Validation of (S)-Volinanserin Effects with 5-HT2A Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological effects of (S)-Volinanserin, a selective serotonin (B10506) 2A (5-HT2A) receptor antagonist, with the phenotypic characteristics of 5-HT2A receptor knockout (KO) mouse models. By juxtaposing the effects of acute pharmacological blockade with chronic genetic ablation of the 5-HT2A receptor, this document aims to offer a clearer understanding of the on-target effects of this compound and the role of the 5-HT2A receptor in various physiological and pathological processes. The data presented herein is crucial for validating this compound as a research tool and for the development of novel therapeutics targeting the serotonergic system.

Comparative Analysis of Behavioral Phenotypes

The following tables summarize the key behavioral findings from studies utilizing this compound and 5-HT2A KO mice in models of anxiety, psychosis-related behaviors, and sensorimotor gating.

Table 1: Anxiety-Related Behaviors

Behavioral TestEffect of this compound (in Wild-Type Mice)Phenotype of 5-HT2A KO MiceReference
Elevated Plus Maze (EPM) Inconsistent anxiolytic-like effects reported. Some studies show an increase in open arm exploration, while others report no significant effect.Reduced anxiety-like behavior, indicated by increased time spent and entries into the open arms.[1][2][3]
Elevated Zero Maze Reduced anxiety-like avoidance behavior.Reduced anxiety-like avoidance behavior.[1][1]
Light-Dark Box Test Failed to reverse the avoidance of the illuminated box.Reduced anxiety-like behavior.[3]
Vogel Drinking Conflict Test No significant effect on punished responding.Not Reported[3]

Table 2: Psychosis-Related Behaviors

Behavioral TestEffect of this compound (in Wild-Type Mice)Phenotype of 5-HT2A KO MiceReference
Head-Twitch Response (HTR) induced by 5-HT2A agonists (e.g., DOI, LSD) Potent and dose-dependent blockade of HTR.[4][5]Abolition of agonist-induced HTR.[5][4][5]
Prepulse Inhibition (PPI) of Acoustic Startle Reverses disruptions in PPI induced by 5-HT2A agonists.Baseline PPI is generally normal, but they are resistant to the PPI-disruptive effects of 5-HT2A agonists.

Table 3: Locomotor Activity

ConditionEffect of this compound (in Wild-Type Mice)Phenotype of 5-HT2A KO MiceReference
Baseline Locomotor Activity Generally no significant effect at doses that block 5-HT2A receptors.Normal baseline locomotor activity.[6][7]
Hyperlocomotion induced by NMDA receptor antagonists (e.g., MK-801) Attenuates hyperlocomotion.Attenuation of hyperlocomotion.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further investigation.

Head-Twitch Response (HTR) Assay

Objective: To quantify the 5-HT2A receptor-mediated head-twitch behavior in mice, a preclinical proxy for hallucinogenic potential.

Protocol:

  • Animal Preparation: Male C57BL/6J mice are individually housed and acclimated to the testing room for at least 60 minutes before the experiment.

  • Drug Administration:

    • This compound (0.001-0.1 mg/kg) or vehicle is administered intraperitoneally (i.p.) 30 minutes prior to the 5-HT2A agonist.

    • A 5-HT2A receptor agonist, such as 2,5-dimethoxy-4-iodoamphetamine (DOI) (1.0 mg/kg, i.p.) or lysergic acid diethylamide (LSD) (0.32 mg/kg, i.p.), is administered.[4][5]

  • Observation: Immediately after agonist administration, mice are placed individually into transparent observation chambers. The number of head twitches (rapid, side-to-side head movements) is counted by a trained observer, blind to the treatment conditions, for a period of 30-60 minutes.[5]

  • Data Analysis: The total number of head twitches per observation period is recorded. Data are typically analyzed using a one-way or two-way ANOVA, followed by appropriate post-hoc tests to compare between treatment groups.

Elevated Plus Maze (EPM) Test

Objective: To assess anxiety-like behavior in mice.

Protocol:

  • Apparatus: The maze consists of four arms (two open, two enclosed by high walls) elevated from the floor.[8][9]

  • Procedure:

    • Mice are placed in the center of the maze, facing an open arm, and are allowed to explore freely for 5-10 minutes.[1][9]

    • The session is recorded by an overhead video camera.

  • Data Acquisition: An automated tracking system or a blinded observer records the time spent in and the number of entries into the open and closed arms.[8]

  • Data Analysis: The percentage of time spent in the open arms and the percentage of entries into the open arms are calculated. An increase in these parameters is indicative of an anxiolytic-like effect. Statistical analysis is typically performed using a t-test or ANOVA.

Prepulse Inhibition (PPI) of Acoustic Startle

Objective: To measure sensorimotor gating, a neurological process that can be deficient in certain neuropsychiatric disorders.

Protocol:

  • Apparatus: A startle response system consisting of a sound-attenuating chamber with a mouse holder mounted on a piezoelectric platform to detect whole-body startle responses.[10][11]

  • Procedure:

    • Mice are placed in the holder and allowed to acclimate for a 5-minute period with background white noise.[10]

    • The test session consists of a series of trials:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.

      • Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 74-86 dB) precedes the strong pulse by a short interval (e.g., 100 ms).

      • No-stimulus trials: Only background noise is present.

  • Data Acquisition: The startle amplitude is recorded for each trial.

  • Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = 100 * [(Pulse-alone) - (Prepulse+Pulse)] / (Pulse-alone). Data are analyzed using ANOVA with prepulse intensity as a within-subjects factor.[11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

G cluster_0 5-HT2A Receptor Activation cluster_1 Pharmacological Blockade cluster_2 Genetic Ablation Serotonin Serotonin / Agonist HTR2A 5-HT2A Receptor Serotonin->HTR2A Binds to Gq11 Gq/11 HTR2A->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream Volinanserin (B1684034) This compound Volinanserin->HTR2A Antagonizes Knockout 5-HT2A KO NoReceptor No Functional Receptor Knockout->NoReceptor

Caption: Canonical 5-HT2A receptor signaling pathway and points of intervention.

G cluster_wt Wild-Type Mice cluster_vol This compound Treated Mice cluster_ko 5-HT2A KO Mice wt_agonist Administer 5-HT2A Agonist (e.g., DOI) wt_htr Observe Head-Twitch Response (HTR) wt_agonist->wt_htr vol_pretreat Pre-treat with this compound vol_agonist Administer 5-HT2A Agonist vol_pretreat->vol_agonist vol_no_htr HTR is Blocked vol_agonist->vol_no_htr ko_agonist Administer 5-HT2A Agonist ko_no_htr No HTR Observed ko_agonist->ko_no_htr

Caption: Experimental workflow for cross-validating HTR.

G cluster_wt Wild-Type Mice cluster_vol This compound Treated Mice cluster_ko 5-HT2A KO Mice wt_epm Place on Elevated Plus Maze wt_anxiety Baseline Anxiety-like Behavior wt_epm->wt_anxiety vol_treat Administer this compound vol_epm Place on Elevated Plus Maze vol_treat->vol_epm vol_anxiolysis Potential Anxiolytic-like Effect vol_epm->vol_anxiolysis ko_epm Place on Elevated Plus Maze ko_anxiolysis Reduced Anxiety-like Behavior ko_epm->ko_anxiolysis

Caption: Logical comparison of anxiety-like behavior in the EPM.

Discussion and Conclusion

The cross-validation of this compound's effects with the phenotype of 5-HT2A KO mice provides strong evidence for its selectivity and on-target mechanism of action. In paradigms where the 5-HT2A receptor is the primary mediator, such as agonist-induced head-twitch response, both pharmacological blockade with this compound and genetic deletion of the receptor produce a congruent nullification of the effect.[5] This concordance is a cornerstone for validating the role of the 5-HT2A receptor in this specific behavior.

In more complex behavioral domains like anxiety, the picture is nuanced. While 5-HT2A KO mice consistently exhibit a phenotype of reduced anxiety-like behavior in several models, the effects of acute administration of this compound are less consistent.[1][2][3] This discrepancy may arise from several factors, including the acute versus chronic nature of receptor inactivation, potential developmental compensations in the KO model, and the influence of other neurotransmitter systems that might be acutely modulated by this compound but are chronically adapted in the KO animals.

For drug development professionals, these findings underscore the importance of using both pharmacological tools and genetic models to validate drug targets. While this compound is an excellent tool for probing the acute effects of 5-HT2A receptor blockade, the 5-HT2A KO model provides insights into the long-term consequences of receptor absence. Together, they offer a more complete picture of the therapeutic potential and possible side effects of targeting the 5-HT2A receptor.

References

Head-to-head comparison of (S)-Volinanserin and Ritanserin in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vivo characteristics of (S)-Volinanserin and Ritanserin, two prominent 5-HT2A receptor antagonists. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an informed decision on the selection of these compounds for research purposes.

Introduction

This compound, also known as MDL 100,907, is a highly selective 5-HT2A receptor antagonist. It is the S-enantiomer of volinanserin (B1684034) and has been extensively studied for its potential in treating a variety of central nervous system disorders, including schizophrenia, Parkinson's disease-related psychosis, and sleep disturbances. Ritanserin is another potent and selective 5-HT2A receptor antagonist, with additional affinity for 5-HT2C receptors. It has been investigated for its anxiolytic, antidepressant, and antipsychotic properties. While both compounds target the 5-HT2A receptor, their nuanced pharmacological profiles may lead to different in vivo effects.

Comparative Pharmacological Data

The following table summarizes the key in vivo and in vitro pharmacological parameters for this compound and Ritanserin, compiled from various studies. It is important to note that direct head-to-head in vivo studies are limited, and thus, data is aggregated from separate investigations which may employ different experimental conditions.

ParameterThis compound (MDL 100,907)RitanserinReference
Primary Target 5-HT2A Receptor Antagonist/Inverse Agonist5-HT2A/2C Receptor Antagonist
Binding Affinity (Ki, nM) at 5-HT2A 0.36 - 0.580.35 - 1.1
Binding Affinity (Ki, nM) at 5-HT2C 103 - 2301.9 - 4.8
In Vivo 5-HT2A Receptor Occupancy (ED50) ~0.03 mg/kg (i.v.) in rats~0.1 mg/kg (i.p.) in rats
In Vivo Effects Potent antagonist of DOI-induced head shakes in rats.Blocks DOI-induced head shakes in rats.
Improves slow-wave sleep in rats and humans.Reported to improve sleep architecture.
Shows antipsychotic-like activity in animal models.Exhibits anxiolytic and antipsychotic-like effects.

Experimental Protocols

Below are representative protocols for key in vivo experiments used to characterize this compound and Ritanserin.

DOI-Induced Head-Shake Model in Rats

This model is a classic in vivo assay to assess 5-HT2A receptor antagonism.

  • Animals: Male Sprague-Dawley rats (250-300g) are individually housed with ad libitum access to food and water on a 12-hour light/dark cycle.

  • Drug Administration:

    • This compound or Ritanserin is dissolved in a suitable vehicle (e.g., saline, 0.1% lactic acid).

    • The compound is administered via intraperitoneal (i.p.) or intravenous (i.v.) injection at varying doses.

    • A vehicle control group is included.

  • DOI Challenge: 30 minutes after the test compound administration, rats are challenged with a subcutaneous (s.c.) injection of the 5-HT2A/2C receptor agonist DOI (1-2.5 mg/kg).

  • Behavioral Observation: Immediately following the DOI injection, each rat is placed in an observation chamber. The number of head-shakes (a rapid, rotational movement of the head) is counted for a period of 30-60 minutes.

  • Data Analysis: The dose-dependent inhibition of DOI-induced head-shakes by the antagonist is calculated, and an ED50 value (the dose required to produce a 50% reduction in head-shakes) is determined.

In Vivo Receptor Occupancy Studies

These studies determine the dose-dependent binding of a compound to its target receptor in the living brain.

  • Animals and Drug Administration: As described in the head-shake model.

  • Radioligand Administration: At a specified time after administration of the unlabeled antagonist (this compound or Ritanserin), a radiolabeled ligand for the 5-HT2A receptor (e.g., [3H]MDL 100,907 or [18F]altanserin) is injected intravenously.

  • Brain Tissue Collection: After a set period to allow for radioligand distribution and binding (e.g., 30-60 minutes), the animals are euthanized, and their brains are rapidly removed and dissected.

  • Radioactivity Measurement: The radioactivity in specific brain regions rich in 5-HT2A receptors (e.g., frontal cortex) is measured using a scintillation counter or PET imaging.

  • Data Analysis: The percentage of receptor occupancy is calculated by comparing the specific binding of the radioligand in the drug-treated animals to that in the vehicle-treated control animals. An ED50 value for receptor occupancy is then determined.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action and a typical experimental workflow for evaluating these compounds.

cluster_0 5-HT2A Receptor Signaling cluster_1 Antagonist Action Serotonin Serotonin (5-HT) Receptor 5-HT2A Receptor Serotonin->Receptor Gq_11 Gq/11 Receptor->Gq_11 Blocked_Receptor Blocked 5-HT2A Receptor PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation Antagonist This compound or Ritanserin Antagonist->Blocked_Receptor

Caption: Simplified 5-HT2A receptor signaling pathway and its inhibition by antagonists.

cluster_workflow In Vivo Antagonism Experimental Workflow start Acclimate Animals (e.g., Rats) drug_admin Administer Vehicle or Antagonist (i.p./i.v.) (this compound or Ritanserin) start->drug_admin wait1 Wait (e.g., 30 min) drug_admin->wait1 agonist_challenge Administer 5-HT2A Agonist (e.g., DOI, s.c.) wait1->agonist_challenge observe Behavioral Observation (e.g., Count Head-Shakes) agonist_challenge->observe data_analysis Data Analysis (Calculate % Inhibition, ED50) observe->data_analysis end Conclusion data_analysis->end

Caption: Typical experimental workflow for the DOI-induced head-shake model.

Conclusion

Both this compound and Ritanserin are potent antagonists of the 5-HT2A receptor. The primary distinguishing feature is the significantly higher affinity of Ritanserin for the 5-HT2C receptor, which may contribute to a broader pharmacological profile, including more pronounced effects on anxiety and mood. In contrast, this compound's high selectivity for the 5-HT2A receptor makes it a more precise tool for investigating the specific roles of this receptor subtype in physiological and pathological processes. The choice between these two compounds will ultimately depend on the specific research question and the desired selectivity profile. For studies aiming to exclusively probe 5-HT2A receptor function, this compound is the superior choice. If a broader antagonism of both 5-HT2A and 5-HT2C receptors is desired or acceptable, Ritanserin presents a viable alternative.

Validating the Antagonistic Properties of Novel (S)-Volinanserin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-Volinanserin (also known as M100907) is a highly potent and selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor, a key target in the development of atypical antipsychotics and other central nervous system (CNS) therapeutics.[1][2][3] The development of novel derivatives of this compound aims to improve upon its pharmacological profile, including aspects like selectivity, potency, and pharmacokinetic properties. This guide provides a comparative overview of the validation of such novel antagonists, focusing on their antagonistic properties at the 5-HT2A receptor.

Comparative Analysis of Antagonistic Potency

The antagonistic properties of novel compounds are primarily evaluated through in vitro functional assays that measure their ability to inhibit the response induced by a known agonist. A common method is to assess the inhibition of serotonin-induced intracellular calcium release in cells expressing the 5-HT2A receptor. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of different antagonists.

Table 1: Functional Antagonism (IC50) of Novel 5-HT2A Receptor Antagonists

Compound5-HT2A IC50 (nM)
This compound (Reference) 4.8
Pimavanserin (B1677881) (Reference) Not explicitly provided in the compared study
Compound 6a 120
Compound 6c 152
Compound 6d 285

Data for compounds 6a, 6c, and 6d are from a study on novel pimavanserin-based antagonists and are presented here as representative examples of novel 5-HT2A antagonists.[4] The IC50 value for this compound is from a separate study on its functionalized derivatives.

Comparative Analysis of Binding Affinity

Radioligand binding assays are crucial for determining the affinity of a novel compound for its target receptor. The inhibition constant (Ki) represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.

Table 2: Binding Affinity (Ki) for 5-HT2A Receptor

Compound5-HT2A Ki (nM)
This compound 0.36
Ketanserin (Standard Antagonist) ~0.85 - 3.5

This compound exhibits a high affinity for the 5-HT2A receptor, as indicated by its sub-nanomolar Ki value.[2][5] Ketanserin is a widely used reference antagonist for the 5-HT2A receptor.[6] Direct comparative Ki values for the novel pimavanserin derivatives were not provided in the primary study.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable validation of novel compounds. Below are methodologies for the key experiments cited.

Radioligand Binding Assay (for Ki Determination)

This assay measures the affinity of a test compound for the 5-HT2A receptor by competing with a radiolabeled ligand.

  • Materials:

    • Membrane preparations from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).

    • Radioligand: [3H]Ketanserin.

    • Non-specific binding control: Unlabeled Ketanserin or another high-affinity 5-HT2A antagonist.

    • Test compounds (novel derivatives).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well filter plates.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membrane preparations with various concentrations of the test compound and a fixed concentration of [3H]Ketanserin.

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled Ketanserin.

    • After reaching equilibrium, the reaction is terminated by rapid filtration through the 96-well filter plates, which traps the membrane-bound radioligand.

    • The filters are washed with ice-cold assay buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The Ki values are calculated from the IC50 values (concentration of test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Intracellular Calcium Release Functional Assay (for IC50 Determination)

This assay assesses the functional antagonism of a test compound by measuring its ability to block agonist-induced increases in intracellular calcium.

  • Materials:

    • Whole cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).

    • 5-HT2A receptor agonist (e.g., Serotonin).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Test compounds (novel derivatives).

    • 96-well microplates.

    • Fluorescence plate reader with automated injection capabilities.

  • Procedure:

    • Cells are plated in 96-well microplates and allowed to adhere overnight.

    • The cells are then loaded with a calcium-sensitive fluorescent dye.

    • After an incubation period, the cells are pre-incubated with various concentrations of the test compound (antagonist).

    • The microplate is placed in a fluorescence plate reader, and a baseline fluorescence reading is taken.

    • A fixed concentration of the agonist (Serotonin) is automatically injected into each well.

    • The change in fluorescence, corresponding to the increase in intracellular calcium, is measured over time.

    • The ability of the test compound to inhibit the agonist-induced calcium response is quantified, and IC50 values are determined by non-linear regression analysis.

Visualizations

5-HT2A Receptor Signaling Pathway

The canonical signaling pathway for the 5-HT2A receptor involves its coupling to the Gq alpha subunit of the G protein. This initiates a cascade leading to the mobilization of intracellular calcium.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor G_Protein Gαq/βγ Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Cytosol ↑ [Ca²⁺]i Ca_ER->Ca_Cytosol Ca_Cytosol->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets Serotonin Serotonin (Agonist) Serotonin->Receptor Activates Antagonist This compound Derivative (Antagonist) Antagonist->Receptor Blocks

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Experimental Workflow for Antagonist Validation

The process of validating a novel 5-HT2A antagonist involves a series of sequential experimental steps, from initial screening to detailed characterization.

Antagonist_Validation_Workflow cluster_synthesis Compound Synthesis cluster_in_vitro In Vitro Validation cluster_analysis Data Analysis and Lead Selection Synthesis Synthesis of Novel This compound Derivatives Binding_Assay Primary Screen: Radioligand Binding Assay (Determine Ki) Synthesis->Binding_Assay Functional_Assay Secondary Screen: Functional Antagonism Assay (Determine IC50) Binding_Assay->Functional_Assay Potent Binders Selectivity_Screen Selectivity Profiling (Binding to other receptors) Functional_Assay->Selectivity_Screen Active Antagonists Data_Analysis Data Analysis and Structure-Activity Relationship (SAR) Selectivity_Screen->Data_Analysis Selective Compounds Lead_Selection Lead Candidate Selection Data_Analysis->Lead_Selection

Caption: In Vitro Validation Workflow.

References

A Comparative Guide to the Inverse Agonism of (S)-Volinanserin and Pimavanserin at the 5-HT2A Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inverse agonist properties of (S)-Volinanserin and Pimavanserin, two prominent selective serotonin (B10506) 5-HT2A receptor ligands. The following sections detail their pharmacological profiles, supported by quantitative data, experimental methodologies, and visual representations of the underlying signaling pathways.

Introduction to 5-HT2A Receptor Inverse Agonism

The serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR), is a key target in the treatment of various neuropsychiatric disorders. Unlike neutral antagonists that simply block agonist binding, inverse agonists stabilize the receptor in an inactive conformation, thereby reducing its basal, constitutive activity even in the absence of an agonist. This mechanism is believed to contribute to the therapeutic effects of several atypical antipsychotics. Both this compound and Pimavanserin are recognized for their potent inverse agonist activity at the 5-HT2A receptor.

Quantitative Comparison of Pharmacological Parameters

The following table summarizes the key in vitro pharmacological data for this compound and Pimavanserin, highlighting their binding affinity and functional potency as inverse agonists at the 5-HT2A receptor.

ParameterThis compoundPimavanserinReference
Binding Affinity (Ki) at 5-HT2A 0.36 nM0.087 nM[1]
Functional Potency (IC50) at 5-HT2A Not explicitly found2 nM[1]
Selectivity for 5-HT2A over 5-HT2C ~300-fold~40-fold[1][2]

Signaling Pathways and Experimental Workflows

To understand the mechanism of inverse agonism and the methods used to quantify it, the following diagrams illustrate the 5-HT2A receptor signaling pathway and a typical experimental workflow for assessing inverse agonist activity.

G 5-HT2A Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor_inactive 5-HT2A Receptor (Inactive) Gq Gq Protein Receptor_active 5-HT2A Receptor (Active) Receptor_active->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Agonist Agonist (e.g., Serotonin) Agonist->Receptor_active Activates Inverse_Agonist Inverse Agonist (this compound or Pimavanserin) Inverse_Agonist->Receptor_inactive Stabilizes

Caption: 5-HT2A receptor signaling cascade.

G Inverse Agonism Experimental Workflow cluster_assay In Vitro Assay start Cells expressing 5-HT2A receptors treatment Treat with varying concentrations of inverse agonist start->treatment incubation Incubate treatment->incubation measurement Measure downstream signal (e.g., Inositol (B14025) Phosphate (B84403) levels) incubation->measurement analysis Data Analysis: IC50 determination measurement->analysis

Caption: Workflow for inverse agonist assessment.

Experimental Protocols

The quantitative data presented in this guide are derived from established in vitro pharmacological assays. Below are detailed descriptions of the typical methodologies employed.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This assay determines the binding affinity (Ki) of a compound for the 5-HT2A receptor.

  • Objective: To measure the displacement of a radiolabeled ligand from the 5-HT2A receptor by the test compound (this compound or Pimavanserin).

  • Materials:

    • Cell membranes prepared from cells stably expressing human 5-HT2A receptors.

    • Radioligand: [3H]ketanserin.

    • Non-specific binding control: Mianserin or another suitable high-affinity ligand.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Test compounds (this compound, Pimavanserin) at various concentrations.

    • 96-well filter plates.

    • Scintillation counter.

  • Procedure:

    • Cell membranes are incubated in the assay buffer with a fixed concentration of [3H]ketanserin and varying concentrations of the test compound.

    • To determine non-specific binding, a separate set of incubations is performed in the presence of a high concentration of a non-radiolabeled competitor (e.g., mianserin).

    • The mixture is incubated to allow binding to reach equilibrium.

    • The incubation is terminated by rapid filtration through 96-well filter plates, which separates the receptor-bound radioligand from the unbound.

    • The filters are washed with ice-cold assay buffer to remove any remaining unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for Inverse Agonism: Inositol Phosphate (IP) Accumulation

This assay measures the ability of a compound to reduce the basal (constitutive) activity of the 5-HT2A receptor, which is coupled to the Gq signaling pathway and leads to the production of inositol phosphates.

  • Objective: To quantify the inverse agonist efficacy and potency (IC50) of a compound by measuring its ability to decrease the basal levels of inositol phosphate accumulation.

  • Materials:

    • Whole cells expressing the human 5-HT2A receptor.

    • Assay medium (e.g., DMEM/F12).

    • Lithium chloride (LiCl) to inhibit inositol monophosphatase and allow for the accumulation of inositol monophosphate (IP1).

    • Test compounds (this compound, Pimavanserin) at various concentrations.

    • A suitable IP1 detection kit (e.g., HTRF-based).

  • Procedure:

    • Cells are seeded into 96-well plates and cultured.

    • The culture medium is replaced with assay medium containing LiCl.

    • The cells are then treated with varying concentrations of the test compound. A control group receives only the vehicle.

    • The plates are incubated to allow for the accumulation of inositol phosphates.

    • The reaction is stopped, and the cells are lysed.

    • The amount of accumulated IP1 in the cell lysate is quantified using a detection kit, typically involving a competitive immunoassay format with fluorescence or luminescence readout.

  • Data Analysis: The concentration of the test compound that produces a 50% reduction in the basal IP1 accumulation (IC50) is determined by fitting the concentration-response data to a sigmoidal dose-response curve. This IC50 value represents the potency of the compound as an inverse agonist.

Conclusive Summary

Both this compound and Pimavanserin are potent inverse agonists at the 5-HT2A receptor, a property that is central to their therapeutic potential.

  • Potency and Affinity: Based on the available data, Pimavanserin exhibits a higher binding affinity (lower Ki value) for the 5-HT2A receptor compared to this compound. The functional potency data for Pimavanserin (IC50 of 2 nM) confirms its strong inverse agonist activity. While a direct IC50 value for this compound's inverse agonism was not found in the immediate search, its sub-nanomolar Ki suggests it is also a highly potent compound.

  • Selectivity: this compound demonstrates significantly higher selectivity for the 5-HT2A receptor over the 5-HT2C receptor (approximately 300-fold) as compared to Pimavanserin (approximately 40-fold).[1][2] This higher selectivity of this compound may offer a more targeted pharmacological profile with a potentially lower risk of off-target effects mediated by the 5-HT2C receptor.

References

Differential Effects of (S)-Volinanserin on Various Psychedelic Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Volinanserin, a potent and highly selective 5-HT2A receptor antagonist, has emerged as a critical pharmacological tool for elucidating the complex mechanisms of action of psychedelic compounds. The diverse subjective and physiological effects of psychedelics, which are primarily mediated through their interaction with the serotonin (B10506) 2A (5-HT2A) receptor, can be differentially modulated by antagonists like this compound. This guide provides a comprehensive comparison of the effects of this compound on various classes of psychedelic compounds, supported by experimental data from preclinical studies. The differential antagonism observed highlights the nuanced pharmacology of these compounds beyond simple 5-HT2A receptor agonism, pointing towards concepts such as biased agonism and the involvement of other receptor systems.

Receptor Binding Affinity

This compound exhibits high affinity for the 5-HT2A receptor, with a Ki value in the sub-nanomolar range, and demonstrates significant selectivity over other serotonin receptor subtypes and other neurotransmitter receptors.[1] The psychedelic compounds included in this comparison—DOI, Mescaline (phenethylamines), Psilocybin (tryptamine), and LSD (ergoline)—also show high affinity for the 5-HT2A receptor but vary in their affinities for other receptors, which may contribute to their distinct pharmacological profiles.

Table 1: Receptor Binding Affinities (Ki, nM) of this compound and Psychedelic Compounds at Key Serotonin Receptors

CompoundClass5-HT2A5-HT1A5-HT2C
This compound Antagonist0.36[1]>1000115
DOI Phenethylamine (B48288)0.71303.5
Mescaline Phenethylamine513>100002370
Psilocin (active metabolite of Psilocybin) Tryptamine4.61702.2
LSD Ergoline (B1233604)1.11.14.9

Note: Data compiled from various sources. Ki values can vary between different studies and experimental conditions.

In Vivo Behavioral Studies: Differential Antagonism

Preclinical behavioral assays in rodents are crucial for assessing the psychoactive potential of psychedelic compounds and the efficacy of antagonists. The head-twitch response (HTR) in mice is a behavioral proxy for 5-HT2A receptor activation and hallucinogenic potential, while intracranial self-stimulation (ICSS) in rats can measure the disruptive effects of drugs on reward and motivation.

A key study by Jaster et al. (2022) systematically investigated the antagonistic effects of this compound against psychedelics from different structural classes in these models.[2][3][4] The findings reveal a clear differential effect of this compound depending on the psychedelic compound and the behavioral paradigm.

Table 2: Summary of this compound's Antagonism of Psychedelic-Induced Behavioral Effects in Rodents

Psychedelic CompoundClassBehavioral AssayThis compound (0.032 mg/kg) EffectReference
DOI PhenethylamineHTR (mice) & ICSS (rats)Complete antagonism[2][3]
Mescaline PhenethylamineICSS (rats)Complete reversal of ICSS depression[2][3]
LSD ErgolineHTR (mice)Complete antagonism[2][3]
ICSS (rats)No significant antagonism of ICSS depression[2][3]
Psilocybin TryptamineICSS (rats)Only partial reduction of ICSS depression[2][3]

These results strongly suggest that while the hallucinogenic-like effects (HTR) of both phenethylamine and ergoline psychedelics are mediated by the 5-HT2A receptor, the behavioral disruptive effects (ICSS depression) of tryptamines and ergolines like psilocybin and LSD may involve additional receptor systems or signaling pathways that are not blocked by this compound.[2][3]

Experimental Protocols

Head-Twitch Response (HTR) Assay in Mice
  • Objective: To quantify the 5-HT2A receptor-mediated head-twitch behavior as an indicator of hallucinogenic potential.

  • Animals: Adult male C57BL/6J mice.

  • Procedure:

    • Mice are habituated to the testing chambers.

    • This compound or vehicle is administered intraperitoneally (i.p.) at various doses (e.g., 0.0001–0.1 mg/kg) 15 minutes prior to the psychedelic challenge.[2][4]

    • The psychedelic compound (e.g., DOI at 1.0 mg/kg or LSD at 0.32 mg/kg) or vehicle is administered i.p.[2][4]

    • Head twitches, defined as rapid, involuntary side-to-side head movements, are recorded for a set period (e.g., 30-90 minutes) using automated detection systems or by trained observers.

  • Data Analysis: The total number of head twitches is compared between treatment groups. The dose of this compound required to produce a 50% reduction in the psychedelic-induced HTR (AD50) can be calculated.[2]

Intracranial Self-Stimulation (ICSS) Assay in Rats
  • Objective: To assess the effects of drugs on brain reward function and motivation.

  • Animals: Adult male Sprague-Dawley rats surgically implanted with electrodes in the medial forebrain bundle.

  • Procedure:

    • Rats are trained to press a lever to receive electrical stimulation, establishing a stable baseline of responding.

    • This compound (e.g., 0.032 mg/kg) or vehicle is administered subcutaneously (s.c.) 15 minutes prior to the psychedelic challenge.[2]

    • The psychedelic compound (e.g., DOI at 1.0 mg/kg, mescaline at 32 mg/kg, LSD at 0.32 mg/kg, or psilocybin at 1.0 mg/kg) or vehicle is administered s.c.[2][3]

    • ICSS performance (e.g., rate of lever pressing) is measured for a defined period.

  • Data Analysis: The depression in ICSS rates induced by the psychedelic is compared between the vehicle and this compound pretreatment groups.

Signaling Pathways and Potential Mechanisms of Differential Effects

The differential antagonism by this compound suggests that the downstream signaling cascades activated by various psychedelics at the 5-HT2A receptor are not uniform. The concept of biased agonism or functional selectivity posits that ligands can stabilize different conformational states of a receptor, leading to preferential activation of specific intracellular signaling pathways.

The 5-HT2A receptor primarily couples to the Gq/11 protein, initiating the phospholipase C (PLC) cascade, which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequent calcium mobilization. This is considered the canonical pathway for the acute psychedelic effects. However, the 5-HT2A receptor can also signal through other pathways, including β-arrestin recruitment.

The differential effects of this compound could be explained if tryptamines and ergolines, in addition to activating the Gq pathway, also engage other signaling mechanisms or receptors that contribute to their behavioral effects and are not blocked by this specific antagonist. For instance, psilocin has a notable affinity for the 5-HT1A receptor, which could play a role in its overall behavioral profile.

G_protein_signaling_pathway 5-HT2A Receptor Signaling and this compound Blockade cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Psychedelics Psychedelic Agonists (Phenethylamines, Tryptamines, Ergolines) Receptor 5-HT2A Receptor Psychedelics->Receptor Binds and Activates Other_receptors Other Receptors (e.g., 5-HT1A) Psychedelics->Other_receptors Potential off-target effects Volinanserin (B1684034) This compound (Antagonist) Volinanserin->Receptor Binds and Blocks Gq_protein Gq/11 Protein Receptor->Gq_protein Activates Beta_arrestin β-Arrestin Pathway (Biased Agonism) Receptor->Beta_arrestin Potential differential activation by tryptamines and ergolines PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Downstream Downstream Effects (e.g., Head-Twitch Response) Ca_release->Downstream PKC->Downstream

Caption: 5-HT2A receptor signaling pathway and the antagonistic action of this compound.

experimental_workflow Experimental Workflow for In Vivo Behavioral Assays cluster_pretreatment Pretreatment cluster_challenge Psychedelic Challenge cluster_assessment Behavioral Assessment Volinanserin_admin Administer this compound or Vehicle Psychedelic_admin Administer Psychedelic Compound or Vehicle Volinanserin_admin->Psychedelic_admin 15 min interval HTR Head-Twitch Response (Mice) Psychedelic_admin->HTR ICSS Intracranial Self-Stimulation (Rats) Psychedelic_admin->ICSS Data_analysis Data Analysis and Comparison of Groups HTR->Data_analysis ICSS->Data_analysis

Caption: Generalized experimental workflow for in vivo behavioral studies.

Conclusion

The selective 5-HT2A receptor antagonist this compound serves as an invaluable tool for dissecting the pharmacology of psychedelic drugs. The differential antagonism observed in preclinical models provides compelling evidence that the behavioral effects of various classes of psychedelics are not solely mediated by the canonical 5-HT2A-Gq signaling pathway. While the hallucinogenic-like head-twitch response appears to be consistently blocked by this compound, the more complex behavioral disruptions induced by tryptamines and ergolines are only partially or not at all attenuated. This suggests the involvement of other receptor systems (e.g., 5-HT1A) and/or biased agonism at the 5-HT2A receptor. Future research focusing on in vitro functional assays to directly compare the modulation of different signaling pathways by these compounds in the presence of this compound will be crucial for a more complete understanding of their mechanisms of action and for the development of novel therapeutics with optimized efficacy and safety profiles.

References

A Comparative Preclinical Guide to Selective 5-HT2A Antagonists: Pimavanserin, Volinanserin, and Nelotanserin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of three selective serotonin (B10506) 2A (5-HT2A) receptor antagonists: pimavanserin (B1677881), volinanserin (B1684034) (M100907), and nelotanserin (B1678022). The information presented is based on preclinical data and is intended to assist researchers in selecting the appropriate compound for their studies. This document summarizes key quantitative data in structured tables, details common experimental methodologies, and visualizes relevant biological and experimental pathways.

Introduction to Selective 5-HT2A Antagonists

The 5-HT2A receptor, a G-protein coupled receptor, is a key target in the development of treatments for various neuropsychiatric disorders, including psychosis, schizophrenia, and Parkinson's disease psychosis.[1][2] Antagonism of this receptor is a well-established mechanism for atypical antipsychotics.[1] Pimavanserin, volinanserin, and nelotanserin are all potent and selective antagonists or inverse agonists at the 5-HT2A receptor, each with a distinct preclinical profile.[1][3][4]

Quantitative Data Comparison

The following tables summarize the in vitro binding affinities and functional potencies of pimavanserin, volinanserin, and nelotanserin at serotonin receptors.

Table 1: Receptor Binding Affinities (Ki)

Compound5-HT2A Ki (nM)5-HT2C Ki (nM)5-HT2B Ki (nM)Selectivity (5-HT2A vs 5-HT2C)
Pimavanserin0.087[5], ~0.5 (pKi 9.3)[6]~3.5 (40-fold lower affinity)[7]>1000[7]~40-fold[7]
Volinanserin (M100907)0.36[8][9]>108 (>300-fold selectivity)[9]>1000[9]>300-fold[9]
Nelotanserin0.35[4]100[4]2000[4]~285-fold[4]

Table 2: Functional Inverse Agonist/Antagonist Potency (IC50)

Compound5-HT2A IC50 (nM)5-HT2C IC50 (nM)5-HT2B IC50 (nM)
Pimavanserin~2.0 (pIC50 8.7)[6]~79.4 (pIC50 7.1)[6]-
Volinanserin (M100907)3.3 - 5.1--
Nelotanserin1.7[4]79[4]791[4]

Key Preclinical Models and Experimental Protocols

The following are detailed methodologies for key in vivo experiments used to characterize the preclinical efficacy of selective 5-HT2A antagonists.

DOI-Induced Head-Twitch Response (HTR) in Rodents

This model is a primary behavioral assay to assess 5-HT2A receptor activation and is commonly used to screen for potential hallucinogenic properties of compounds or the efficacy of 5-HT2A antagonists.[10]

Experimental Protocol:

  • Animals: Male C57BL/6J mice are typically used.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Habituation: On the day of the experiment, mice are habituated to the observation chambers (e.g., clear cylindrical enclosures) for at least 30 minutes before drug administration.

  • Drug Administration:

    • The selective 5-HT2A antagonist (e.g., pimavanserin, volinanserin, or nelotanserin) or vehicle is administered via an appropriate route (e.g., intraperitoneally, i.p., or orally, p.o.) at a predetermined time before the challenge.

    • The 5-HT2A agonist, 2,5-dimethoxy-4-iodoamphetamine (DOI), is typically administered i.p. at a dose of 1.0 to 2.5 mg/kg.[10]

  • Observation: Immediately following DOI administration, the number of head-twitches (rapid, side-to-side head movements) is counted by trained observers, often blinded to the treatment conditions, for a period of 15 to 30 minutes.

  • Data Analysis: The total number of head-twitches per observation period is recorded for each animal. Data are typically analyzed using ANOVA followed by post-hoc tests to compare treatment groups.

Amphetamine-Induced Hyperlocomotion in Rodents

This model is widely used to assess the antipsychotic potential of test compounds by measuring their ability to reverse the psychostimulant-induced increase in locomotor activity.

Experimental Protocol:

  • Animals: Male Sprague-Dawley or Wistar rats are commonly used.

  • Housing and Habituation: Similar to the HTR model, animals are housed in a controlled environment and habituated to the testing apparatus (e.g., open-field arenas equipped with photobeam detectors) before the experiment.

  • Drug Administration:

    • The 5-HT2A antagonist or vehicle is administered at a specific time before the amphetamine challenge.

    • d-Amphetamine is typically administered i.p. at a dose of 1.0 to 2.5 mg/kg.

  • Locomotor Activity Measurement: Locomotor activity is recorded using an automated activity monitoring system that tracks horizontal and vertical movements (e.g., rearing). Activity is typically measured in 5-minute bins for a total duration of 60 to 90 minutes post-amphetamine injection.

  • Data Analysis: The total distance traveled or the number of beam breaks is analyzed over time. The data are often presented as time-course curves and the total activity over the entire session is compared between treatment groups using ANOVA.

Prepulse Inhibition (PPI) of the Acoustic Startle Response in Rodents

PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant sensory information. Deficits in PPI are observed in certain psychiatric disorders, including schizophrenia. This model assesses the ability of a compound to restore normal sensorimotor gating.

Experimental Protocol:

  • Animals: Male mice or rats are used.

  • Apparatus: A startle response system consisting of a sound-attenuating chamber, a small animal enclosure mounted on a platform to detect movement, a speaker to deliver acoustic stimuli, and a computer for stimulus control and data acquisition.

  • Acclimation: Animals are placed in the enclosure within the chamber and allowed to acclimate for a 5-minute period with background white noise (e.g., 65-70 dB).

  • Stimuli:

    • Pulse: A strong acoustic stimulus (e.g., 120 dB white noise for 40 ms) that elicits a startle response.

    • Prepulse: A weaker acoustic stimulus (e.g., 73-85 dB white noise for 20 ms) that precedes the pulse by a short interval (e.g., 30-120 ms).

  • Testing Session: The session consists of a series of trials presented in a pseudorandom order:

    • Pulse-alone trials (startle stimulus only).

    • Prepulse + pulse trials (prepulse followed by the startle stimulus).

    • No-stimulus trials (background noise only).

  • Drug Administration: The test compound or vehicle is administered prior to the testing session.

  • Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse + pulse trials compared to the pulse-alone trials:

    • % PPI = [1 - (Startle amplitude on prepulse + pulse trial / Startle amplitude on pulse-alone trial)] x 100.

    • Data are analyzed using ANOVA to compare PPI levels across different treatment groups and prepulse intensities.

Visualizations

Signaling Pathway

5-HT2A_Signaling_Pathway Serotonin Serotonin HT2A_R 5-HT2A Receptor Serotonin->HT2A_R Gq_protein Gq/11 HT2A_R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: 5-HT2A Receptor Signaling Pathway.

Experimental Workflow

Experimental_Workflow start Start: Select Preclinical Model habituation Animal Habituation to Test Environment start->habituation drug_admin Administer 5-HT2A Antagonist or Vehicle habituation->drug_admin challenge_admin Administer Challenge Agent (e.g., DOI, Amphetamine) drug_admin->challenge_admin behavioral_test Conduct Behavioral Assay (e.g., HTR, Locomotion, PPI) challenge_admin->behavioral_test data_collection Data Collection and Recording behavioral_test->data_collection data_analysis Statistical Analysis data_collection->data_analysis end End: Evaluate Compound Efficacy data_analysis->end

Caption: General Preclinical Experimental Workflow.

Logical Relationship of Antagonists

Antagonist_Relationship main Selective 5-HT2A Antagonists/ Inverse Agonists pimavanserin Pimavanserin main->pimavanserin volinanserin Volinanserin (M100907) main->volinanserin nelotanserin Nelotanserin main->nelotanserin sub_pim High 5-HT2A Affinity ~40x selective vs 5-HT2C pimavanserin->sub_pim sub_vol High 5-HT2A Affinity >300x selective vs 5-HT2C volinanserin->sub_vol sub_nel High 5-HT2A Affinity ~285x selective vs 5-HT2C nelotanserin->sub_nel

Caption: Relationship and Key Features of Antagonists.

References

Validating the Specificity of (S)-Volinanserin: A Comparative Guide Based on Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise binding profile of a compound is paramount. This guide provides an objective comparison of (S)-Volinanserin's binding affinity and specificity against other known 5-HT2A receptor antagonists, supported by experimental data and detailed protocols.

This compound, also known as MDL 100907, is a potent and highly selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1][2][3] Its high affinity for this receptor subtype makes it a valuable tool in neuroscience research and a potential therapeutic agent for various central nervous system disorders.[4][5][6] This guide delves into the specificity of this compound by comparing its binding profile with other well-characterized 5-HT2A antagonists through competitive binding assays.

Comparative Binding Affinity Profile

Competitive binding assays are crucial in determining the affinity of a ligand for a specific receptor. The inhibitor constant (Ki) is a measure of this affinity, with a lower Ki value indicating a higher binding affinity. The following table summarizes the Ki values for this compound and other selected 5-HT2A antagonists against the 5-HT2A receptor and other relevant off-target receptors. This data highlights the superior selectivity of this compound.

Compound5-HT2A Ki (nM)5-HT2C Ki (nM)α1-Adrenergic Ki (nM)Dopamine (B1211576) D2 Ki (nM)Histamine H1 Ki (nM)
This compound 0.36 [1][2]88[2]128[2]>1000>1000
Ketanserin (B1673593)1.1 - 2.0[7][8]~50~2~200High Affinity[9]
Ritanserin~1Potent Antagonist[9]Low AffinityLow AffinityLow Affinity
Pimavanserin0.087[10]0.44[10]---
Olanzapine (B1677200)~2~20~50~30~7
Risperidone~0.16~5~1~3~20

As the data indicates, this compound exhibits a sub-nanomolar affinity for the 5-HT2A receptor and demonstrates a significantly lower affinity for other serotonin receptor subtypes, as well as adrenergic, dopaminergic, and histaminergic receptors.[1] Specifically, it shows a 300-fold greater selectivity for the 5-HT2A receptor over the 5-HT1c, alpha-1, and dopamine D2 receptors.[1] This high degree of selectivity minimizes the potential for off-target effects, making it a more specific pharmacological tool compared to less selective antagonists like ketanserin and atypical antipsychotics such as olanzapine and risperidone.

Experimental Protocol: Competitive Radioligand Binding Assay

The following is a detailed methodology for a competitive radioligand binding assay to determine the binding affinity of a test compound, such as this compound, for the human 5-HT2A receptor.

1. Materials and Reagents:

  • Membrane Preparation: CHO-K1 or HEK293 cells stably transfected with the human 5-HT2A receptor.[7]

  • Radioligand: [³H]Ketanserin (a commonly used radiolabeled antagonist for the 5-HT2A receptor).

  • Test Compound: this compound.

  • Comparator Compounds: Ketanserin, Ritanserin, etc.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Determiner: High concentration of a non-radiolabeled ligand (e.g., 10 µM Ketanserin).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

2. Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound and comparator compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Add assay buffer, [³H]Ketanserin (at a concentration close to its Kd, typically 1-2 nM), and the membrane preparation.

    • Non-specific Binding: Add the non-specific binding determiner, [³H]Ketanserin, and the membrane preparation.

    • Competitive Binding: Add the serially diluted test compound or comparator compound, [³H]Ketanserin, and the membrane preparation.

  • Incubation: Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[11]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the biological context, the following diagrams are provided.

Competitive_Binding_Assay cluster_workflow Competitive Binding Assay Workflow Reagents Prepare Reagents (Membranes, Radioligand, Test Compound) Incubation Incubate Components in 96-well Plate Reagents->Incubation Add to wells Filtration Separate Bound and Free Ligand (Filtration) Incubation->Filtration After reaching equilibrium Counting Measure Radioactivity (Scintillation Counting) Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis

Caption: Experimental workflow for a competitive radioligand binding assay.

Gq_Signaling_Pathway cluster_pathway 5-HT2A Receptor Gq Signaling Pathway Serotonin Serotonin (5-HT) Receptor 5-HT2A Receptor Serotonin->Receptor Binds & Activates Volinanserin (B1684034) This compound Volinanserin->Receptor Binds & Blocks Gq Gαq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified 5-HT2A receptor Gq signaling pathway.

Conclusion

The data from competitive binding assays unequivocally demonstrates the high specificity of this compound for the 5-HT2A receptor. Its sub-nanomolar affinity, coupled with a significantly lower affinity for a range of other neurotransmitter receptors, distinguishes it from many other 5-HT2A antagonists. This makes this compound an invaluable research tool for elucidating the role of the 5-HT2A receptor in health and disease, and a promising candidate for the development of targeted therapeutics with a favorable side-effect profile. The provided experimental protocol offers a robust framework for researchers to independently validate and expand upon these findings.

References

Safety Operating Guide

Navigating the Safe Disposal of (S)-Volinanserin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the safe disposal procedures for (S)-Volinanserin, a potent and selective 5-HT2A receptor antagonist used in research. Adherence to these guidelines is paramount to protect both laboratory personnel and the environment.

Core Safety and Handling

This compound, also known as Volinanserin or MDL 100907, should be handled as a hazardous material.[1] Safety Data Sheets (SDS) from multiple suppliers classify the substance as harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[2] Furthermore, it is categorized as very toxic to aquatic life, necessitating stringent disposal protocols to prevent environmental contamination.[3]

When handling this compound, appropriate personal protective equipment (PPE) is mandatory. This includes protective gloves, clothing, and eye/face protection.[2] Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or aerosols.[2]

Quantitative Data for Laboratory Use

Understanding the solubility of this compound is crucial for its use in experiments and for cleaning and disposal procedures. The following table summarizes its solubility in various common laboratory solvents.

SolventSolubility
Dimethylformamide (DMF)~25 mg/mL[1]
Ethanol~20 mg/mL[1]
Dimethyl sulfoxide (B87167) (DMSO)~15 mg/mL[1]
1:1 Solution of DMF:PBS (pH 7.2)~0.5 mg/mL[1]
1eq. HCl18.67 mg/mL
Note: Aqueous solutions are not recommended for storage for more than one day.[1]

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to adhere to all local, regional, national, and international regulations governing chemical waste.[3] The following steps provide a general framework for its proper disposal:

  • Waste Identification and Segregation:

    • Pure, unused this compound and any materials grossly contaminated with it (e.g., weighing papers, pipette tips) should be collected in a designated, clearly labeled hazardous waste container.

    • Solutions of this compound should also be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Handling Spills:

    • In the event of a spill, avoid breathing dust or vapors.[2]

    • For solid spills, carefully sweep or vacuum the material into a designated waste container.

    • For liquid spills, absorb the solution with an inert, non-combustible material such as diatomite or universal binders.[2]

    • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[2]

    • Collect all cleanup materials in a sealed container for disposal as hazardous waste.[2]

  • Container Management:

    • Store waste containers in a well-ventilated and secure area, away from incompatible materials.[2]

    • Ensure containers are kept tightly closed.[2]

  • Final Disposal:

    • The ultimate disposal of this compound waste must be conducted through a licensed and approved environmental management vendor.[4] This typically involves incineration at a permitted hazardous waste facility.[4]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[4] They will ensure that the disposal process complies with all relevant regulations, including the Resource Conservation and Recovery Act (RCRA) in the United States.[4]

    • Do not dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination.[3][5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused product, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid spill_cleanup Spill Cleanup Material waste_type->spill_cleanup Spill collect_solid Collect in Labeled Hazardous Waste Container for Solids solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container for Liquids liquid_waste->collect_liquid collect_spill Collect in Sealed, Labeled Hazardous Waste Container spill_cleanup->collect_spill store_waste Store Securely in Designated Area collect_solid->store_waste collect_liquid->store_waste collect_spill->store_waste contact_ehs Contact Institutional EHS for Pickup and Disposal store_waste->contact_ehs end End: Proper Disposal via Approved Vendor contact_ehs->end

Disposal workflow for this compound.

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental stewardship. Always consult your institution's specific waste management policies and the most current Safety Data Sheet for the product.

References

Essential Safety and Logistics for Handling (S)-Volinanserin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate and essential safety and logistical information for the handling of (S)-Volinanserin, a potent and selective 5-HT2A receptor antagonist.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment must be worn to minimize exposure and ensure personal safety. The following table summarizes the required PPE.

Equipment Specification Purpose
Hand Protection Powder-free nitrile or neoprene glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Face Protection Face shieldTo be used in addition to goggles when there is a splash hazard.
Body Protection Disposable gown or a clean lab coatTo protect clothing and skin from contamination.
Respiratory Protection Fit-tested N95 or N100 NIOSH-approved maskTo protect against airborne particles.[1]
Full face-piece chemical cartridge-type respirator or a powered air-purifying respirator (PAPR)Required in the presence of vapors, gases, particles (e.g., dust), or if there is a danger of liquid splashes.[1]
Hazard Identification and Precautionary Statements

This compound should be handled as a hazardous substance. The primary hazards and necessary precautions are outlined below.

Hazard Class Hazard Statement Precautionary Statement
Acute toxicity, oralH302: Harmful if swallowedP264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.
Skin corrosion/irritationH315: Causes skin irritationP280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse.
Serious eye damage/eye irritationH319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Specific target organ toxicity, single exposure; Respiratory tract irritationH335: May cause respiratory irritationP261: Avoid breathing dust/fumes/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell.
Hazardous to the aquatic environment, acute hazardH400: Very toxic to aquatic lifeP273: Avoid release to the environment. P391: Collect spillage.
Operational Plan: From Receipt to Administration

A systematic approach to handling this compound is crucial for safety and experimental integrity.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • The substance should be stored at -20°C in a tightly sealed container.[2]

  • Store in a locked, well-ventilated, and designated area.[3]

2. Preparation of Stock Solutions:

  • All handling of the solid compound and preparation of solutions should be performed in a chemical fume hood or a well-ventilated enclosure.

  • This compound is a crystalline solid.[2]

  • It is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF) at approximately 20, 15, and 25 mg/mL, respectively.[2]

  • For aqueous buffers, it is sparingly soluble. To maximize solubility, first dissolve in DMF and then dilute with the aqueous buffer of choice. A 1:1 solution of DMF:PBS (pH 7.2) yields a solubility of approximately 0.5 mg/mL.[2]

  • Aqueous solutions are not recommended for storage for more than one day.[2]

3. Experimental Use:

  • When handling, always wear the appropriate PPE as detailed in the table above.

  • Avoid the formation of dust and aerosols.[3]

  • Wash hands thoroughly after handling.[2]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure compliance with regulations.

1. Waste Categorization:

  • Due to its toxicity to aquatic life, this compound is considered hazardous waste.[4]

  • All unused material, contaminated lab supplies (e.g., pipette tips, tubes), and empty containers should be treated as hazardous waste.

2. Disposal Procedure:

  • Do not dispose of this compound down the drain or in regular trash.[5]

  • Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.

  • For disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by an approved environmental management vendor.[6]

  • The primary method of disposal for pharmaceutical waste is high-temperature incineration.[5]

  • For unused medicines at home, drug take-back programs are the best option. If not available, mix the medicine with an undesirable substance like coffee grounds or cat litter, place it in a sealed container, and then in the household trash.[7]

Visual Workflow for Handling this compound

The following diagram illustrates the standard operational workflow for handling this compound, from receiving the compound to its final disposal.

G cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal receiving Receive Compound storage Store at -20°C in a Locked, Ventilated Area receiving->storage Inspect for Damage prep Prepare Solutions in Fume Hood storage->prep Transfer to Lab experiment Conduct Experiment prep->experiment Wear Full PPE collect_waste Collect All Waste as Hazardous experiment->collect_waste Post-Experiment Cleanup contact_ehs Contact EHS for Pickup collect_waste->contact_ehs incineration High-Temperature Incineration contact_ehs->incineration

Caption: Workflow for the safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。